4-Fluorocatechol
描述
Structure
3D Structure
属性
IUPAC Name |
4-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWGQJUHSAGJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190146 | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-32-8 | |
| Record name | 4-Fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluorocatechol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocatechol (4-fluoro-1,2-benzenediol) is a fluorinated aromatic organic compound that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and particularly, drug discovery and development. The strategic incorporation of a fluorine atom onto the catechol scaffold imparts unique physicochemical properties, influencing its reactivity, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical and chemical industries.
Chemical Properties and Structure
This compound is a white to off-white crystalline solid. The presence of the electron-withdrawing fluorine atom influences the acidity of the hydroxyl groups and the reactivity of the aromatic ring.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| IUPAC Name | 4-fluorobenzene-1,2-diol[1][2] |
| Synonyms | 4-Fluoro-1,2-benzenediol, 4-Fluoropyrocatechol, 1,2-Dihydroxy-4-fluorobenzene[3][4][5][6] |
| CAS Number | 367-32-8[1][3][4][5][6] |
| Molecular Formula | C₆H₅FO₂[1][3][4][7][8] |
| Molecular Weight | 128.10 g/mol [1][7][8][9] |
| Appearance | White to almost white powder or crystal[3][4][5][9] |
| Melting Point | 89-93 °C[4][9] |
| Boiling Point | 258 °C at 760 mmHg (Predicted)[3][10] |
| pKa | 8.80 ± 0.10 (Predicted)[3][10] |
| Solubility | Soluble in water, methanol, ethanol, and tetrahydrofuran. Slightly soluble in acetone.[3][9][10][11] |
| Density | 1.415 g/cm³ (Predicted)[3][10] |
| Flash Point | 109.8 °C[3] |
| Storage Temperature | 2-8°C, recommended in a cool and dark place (<15°C)[3][9][11] |
Experimental Protocols
Synthesis of this compound
This protocol describes the biotransformation of 4-fluorophenol to this compound using Escherichia coli cells expressing 4-hydroxyphenylacetate 3-hydroxylase (HpaBC).
Materials:
-
E. coli BL21(DE3) cells expressing hpaBC genes
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
4-Fluorophenol
-
Phosphate buffer
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Cell Culture and Induction:
-
Cultivate the E. coli BL21(DE3) cells expressing HpaBC in LB broth at 37°C.
-
Induce the expression of the hydroxylase with IPTG when the culture reaches the mid-log phase of growth.
-
Continue incubation for 3 hours to allow for enzyme expression.
-
Harvest the cells by centrifugation and wash them with a suitable phosphate buffer.
-
-
Biotransformation:
-
Resuspend the cell pellet in the reaction buffer to a desired cell density.
-
Add 4-fluorophenol to the cell suspension to a final concentration of 10.8 mM. The ratio of biocatalyst (E. coli cell dry weight) to substrate concentration should be maintained at approximately 2:1.
-
Incubate the reaction mixture in a stirred tank bioreactor at a controlled temperature with agitation. The complete transformation of 1.3 g of 4-fluorophenol in a 1 L reaction volume can be achieved within 7 hours.
-
-
Extraction and Purification:
-
After the reaction is complete, remove the cells by centrifugation.
-
Extract the this compound from the supernatant using ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (70:30) mixture as the eluent to afford pure this compound. Alternatively, purification can be achieved by hot filtration and recrystallization from hexane.
-
-
Elbs Persulfate Oxidation of 4-Fluorophenol: This reaction involves the oxidation of a phenol to a p-diphenol using potassium persulfate in an alkaline solution. This method could potentially be applied to 4-fluorophenol to introduce a hydroxyl group at the para position to the existing hydroxyl group, which is the ortho position to the fluorine atom. The resulting hydroquinone would then need to be isomerized to the catechol. The reaction is typically performed in water at or below room temperature.
-
Baeyer-Villiger Oxidation of 4-Fluoroveratrole: 4-Fluoroveratrole (1,2-dimethoxy-4-fluorobenzene) could be a potential precursor. A Baeyer-Villiger oxidation of a corresponding ketone derivative could introduce an oxygen atom, which after hydrolysis and demethylation, would yield this compound. This multi-step approach would require the initial synthesis of a suitable ketone from 4-fluoroveratrole.
Spectroscopic Characterization
Objective: To confirm the structure of this compound by ¹H and ¹³C NMR.
General Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Objective: To identify the functional groups present in this compound.
General Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of a blank KBr pellet.
-
-
Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
General Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent into the mass spectrometer, typically via a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The molecular ion peak is expected at an m/z of approximately 128.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Fluorobenzene Degradation
This compound is a key intermediate in the aerobic degradation of fluorobenzene by Rhizobiales sp. strain F11. The proposed pathway involves the ortho cleavage of the this compound ring.
Caption: Proposed metabolic pathway for the degradation of fluorobenzene via this compound.
Experimental Workflow for Enzymatic Synthesis
The following diagram illustrates the workflow for the enzymatic synthesis of this compound from 4-fluorophenol.
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Logical Relationship in Drug Development
This compound serves as a valuable building block in the synthesis of various drug candidates, particularly those targeting the central nervous system (CNS). Its catechol moiety is a key pharmacophore for enzymes like Catechol-O-methyltransferase (COMT), and the fluorine atom can enhance drug-like properties.
Caption: Role of this compound as a building block in the development of CNS drugs.
Applications in Drug Development
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. This compound, as a fluorinated catechol, is a promising starting material for the synthesis of novel therapeutics.
-
COMT Inhibitors: Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine. COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa. The nitrocatechol moiety is a common feature of many COMT inhibitors, such as tolcapone and entacapone. This compound can serve as a precursor for the synthesis of novel fluorinated nitrocatechol derivatives with potentially improved pharmacological profiles.
-
Fluorinated Dopamine Analogs: this compound can be utilized as a starting material for the synthesis of fluorinated analogs of dopamine and other catecholamine-based drugs. These analogs are valuable tools for studying dopamine receptor binding and function and may lead to the development of new therapeutics for neurological and psychiatric disorders.
Conclusion
This compound is a versatile fluorinated building block with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and the availability of synthetic routes, including efficient enzymatic methods, make it an accessible and valuable compound for researchers. The ability to incorporate a fluorine atom into the catechol scaffold opens up new avenues for the design and synthesis of novel bioactive molecules with enhanced properties, particularly in the development of drugs for central nervous system disorders. This technical guide provides a solid foundation of data and protocols to facilitate the use of this compound in further research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Elbs Persulfate Oxidation [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cas 367-32-8,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to 4-Fluorocatechol (CAS Number: 367-32-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocatechol (4-fluoro-1,2-benzenediol) is a fluorinated derivative of catechol, a key structural motif in numerous biologically active molecules. The introduction of a fluorine atom to the catechol ring significantly alters its electronic properties, metabolic stability, and biological activity, making this compound a compound of considerable interest in medicinal chemistry, drug development, and biochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and relevant experimental protocols for this compound.
Physicochemical Properties
This compound is a white to almost white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 367-32-8 | |
| Molecular Formula | C₆H₅FO₂ | |
| Molecular Weight | 128.10 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 89-93 °C | |
| Boiling Point | 258 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in methanol and tetrahydrofuran. Slightly soluble in acetone. | |
| pKa | 8.80 ± 0.10 (Predicted) | |
| Purity | >98.0% (GC) |
Synthesis of this compound
While multiple synthetic routes to fluorinated phenols exist, a highly specific and efficient method for the synthesis of this compound involves the biotransformation of 4-fluorophenol using genetically engineered Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase (HpaBC). This enzymatic ortho-hydroxylation provides a direct and clean conversion to the desired product.[1]
Experimental Protocol: Biosynthesis of this compound from 4-Fluorophenol[1]
a. Bacterial Strain and Culture Conditions:
-
Escherichia coli BL21(DE3) cells expressing the hpaBC genes are used as the biocatalyst.
-
Cells are typically grown in a suitable rich medium (e.g., Luria-Bertani broth) supplemented with an appropriate antibiotic for plasmid maintenance.
-
The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
b. Induction of Hydroxylase Expression:
-
Expression of the 4-hydroxyphenylacetate 3-hydroxylase is induced by the addition of a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture medium.
-
The induced culture is further incubated for a period to allow for protein expression, for instance, at 37°C for 3 hours.
c. Biotransformation Reaction:
-
The induced bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer).
-
The cell pellet is resuspended in the reaction buffer to a desired cell density.
-
4-Fluorophenol, the substrate, is added to the cell suspension. The concentration of 4-fluorophenol should be optimized to maximize conversion and minimize substrate toxicity. A biocatalyst (E. coli cell dry weight) to substrate (mM) ratio of 2:1 has been shown to be effective.
-
The reaction mixture is incubated in a stirred tank bioreactor or a shake flask under controlled temperature and aeration for a duration sufficient to achieve complete conversion (e.g., up to 7 hours for higher substrate concentrations).
d. Product Isolation and Purification:
-
Following the biotransformation, the reaction mixture is centrifuged to separate the bacterial cells.
-
The supernatant containing the product, this compound, is subjected to organic solvent extraction (e.g., with ethyl acetate).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system (e.g., 70:30 v/v) to yield pure this compound.
References
Synthesis of 4-Fluorocatechol from 4-Fluorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 4-fluorocatechol from 4-fluorophenol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties. This document details both biotechnological and chemical methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the synthetic pathways and workflows.
Introduction
The targeted synthesis of fluorinated catechols is of significant interest in medicinal chemistry and drug development. The fluorine atom, with its unique electronic properties and small steric footprint, can enhance metabolic stability, improve binding affinity, and alter the acidity of neighboring functional groups. This compound, specifically, serves as a key building block for more complex molecules. This guide explores the primary methods for its synthesis starting from the readily available precursor, 4-fluorophenol, focusing on both enzymatic and traditional chemical approaches.
Biotransformation of 4-Fluorophenol to this compound
The enzymatic ortho-hydroxylation of phenols offers a green and highly selective alternative to traditional chemical methods. Several microbial systems and isolated enzymes have been shown to effectively convert 4-fluorophenol to this compound.
Data Presentation: Biotransformation Methods
| Biocatalyst | Substrate Concentration | Product | Reaction Time | Transformation Rate/Yield | Reference |
| Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase | 1 mM | This compound | - | 5.13 µmol/min/g CDW | [1][2] |
| Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase | 4.8 mM | This compound | - | 5.13 µmol/min/g CDW | [1][2] |
| Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase | 10.8 mM (1.3 g in 1 L) | This compound | 7 hours | Complete transformation; Final purified yield: 33-38% | [1][2] |
| Rhodococcus opacus 1cp (whole cells) | Not specified | This compound | Not specified | Product identified | [3] |
| Phenol hydroxylase | Not specified | Fluorocatechols | Not specified | General transformation noted | [3] |
Experimental Protocol: Biotransformation using E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase
This protocol is based on the methodology described for the biotransformation of 4-halophenols.[1][2]
1. Cultivation and Induction of E. coli:
-
Grow E. coli BL21(DE3) cells harboring the plasmid for 4-hydroxyphenylacetate 3-hydroxylase in a suitable growth medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection.
-
Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approx. 0.6-0.8).
-
Induce the expression of the hydroxylase by adding a suitable inducer (e.g., IPTG) to the culture.
-
Continue the incubation at a lower temperature (e.g., 25-30°C) for several hours to allow for protein expression.
2. Cell Harvesting and Preparation:
-
Harvest the induced cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.4) to remove residual growth medium.
-
The washed cells can be used directly as a whole-cell biocatalyst or can be lysed to prepare a cell-free extract.
3. Biotransformation Reaction:
-
Resuspend the prepared E. coli cells in a reaction buffer.
-
Add 4-fluorophenol to the cell suspension to the desired final concentration (e.g., 1-10 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by periodically analyzing samples using techniques such as HPLC or GC-MS to quantify the consumption of 4-fluorophenol and the formation of this compound.
4. Product Extraction and Purification:
-
Once the reaction is complete, remove the bacterial cells by centrifugation.
-
Acidify the supernatant to a low pH (e.g., pH 2-3) with an appropriate acid (e.g., HCl).
-
Extract the this compound from the acidified supernatant using an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Signaling Pathway Diagram
Chemical Synthesis of this compound from 4-Fluorophenol
Direct ortho-hydroxylation of 4-fluorophenol through chemical means can be challenging due to regioselectivity issues. A common and effective strategy involves a two-step process: initial ortho-formylation followed by oxidation of the resulting aldehyde.
Proposed Chemical Synthesis Route
A plausible and effective chemical route for the synthesis of this compound from 4-fluorophenol involves a two-step process:
-
Ortho-Formylation: Introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of 4-fluorophenol. This can be achieved through reactions such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction.
-
Oxidation: Conversion of the formyl group to a hydroxyl group, yielding the catechol product. The Dakin oxidation or the Baeyer-Villiger oxidation are suitable for this transformation.
Data Presentation: Chemical Synthesis Methods (Proposed)
| Step | Reaction | Reagents | Typical Yield | Notes |
| 1 | Reimer-Tiemann Formylation | 4-Fluorophenol, Chloroform (CHCl3), Sodium Hydroxide (NaOH) | Moderate | Often results in a mixture of ortho and para isomers. |
| 1 | Vilsmeier-Haack Formylation | 4-Fluorophenol, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl3) | Good to Excellent | Generally offers better regioselectivity for the ortho product compared to Reimer-Tiemann. |
| 2 | Dakin Oxidation | 4-Fluoro-2-hydroxybenzaldehyde, Hydrogen Peroxide (H2O2), Base (e.g., NaOH) | Good to Excellent | A classic and reliable method for this transformation. |
| 2 | Baeyer-Villiger Oxidation | 4-Fluoro-2-hydroxybenzaldehyde, Peroxy acid (e.g., m-CPBA) | Good to Excellent | Another effective method for the oxidation of the aldehyde. |
Experimental Protocols: Proposed Two-Step Chemical Synthesis
Step 1: Ortho-Formylation of 4-Fluorophenol (Vilsmeier-Haack Reaction)
This protocol is a general procedure and may require optimization for 4-fluorophenol.
1. Reagent Preparation:
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of 4-fluorophenol in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise at a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours.
-
Monitor the reaction progress by TLC.
3. Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 4-fluoro-2-hydroxybenzaldehyde by column chromatography or recrystallization.
Step 2: Oxidation of 4-Fluoro-2-hydroxybenzaldehyde (Dakin Oxidation)
This protocol is a general procedure for the Dakin oxidation.
1. Reaction Setup:
-
Dissolve the 4-fluoro-2-hydroxybenzaldehyde obtained from the previous step in an aqueous solution of a base (e.g., sodium hydroxide).
2. Oxidation:
-
To the alkaline solution, add hydrogen peroxide (30% aqueous solution) dropwise, while maintaining the temperature with an ice bath.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).
3. Work-up and Purification:
-
Acidify the reaction mixture with a mineral acid (e.g., HCl or H2SO4) to a pH of approximately 2-3.
-
Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Chemical Synthesis Pathway Diagram
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound, whether through biotransformation or chemical synthesis, follows a series of common steps.
Conclusion
The synthesis of this compound from 4-fluorophenol can be effectively achieved through both biotransformation and chemical synthesis routes. Biotransformation, particularly using engineered E. coli, offers a highly selective and environmentally friendly approach. Chemical synthesis, via a two-step formylation and oxidation sequence, provides a more traditional and often faster route, albeit with potential challenges in regioselectivity and the use of harsher reagents. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, available resources, and environmental considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important fluorinated intermediate.
References
Navigating the Solubility Landscape of 4-Fluorocatechol: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the solubility of 4-Fluorocatechol (4-FC) in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and agrochemical development. While precise quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive overview of its qualitative solubility profile, supplemented with quantitative data for its parent compound, catechol, to offer a valuable comparative framework. Furthermore, a detailed, standardized experimental protocol for determining solubility is presented to empower researchers in generating precise data for their specific applications.
Introduction to this compound
This compound (4-fluoro-1,2-dihydroxybenzene) is a fluorinated derivative of catechol, a key structural motif in numerous biologically active molecules and industrial chemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its efficacy and safety profile in drug candidates. Understanding the solubility of this compound in different organic solvents is paramount for designing efficient synthetic routes, developing purification strategies, and formulating products for both research and commercial purposes.
Solubility Profile of this compound and Catechol
The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound, with its two hydroxyl groups, is a polar molecule capable of hydrogen bonding. The fluorine atom adds to its polarity. Consequently, it is expected to be more soluble in polar solvents.
Qualitative Solubility of this compound:
Based on available literature, the solubility of this compound in common organic solvents can be summarized as follows:
-
Soluble in: Methanol, Ethanol, Tetrahydrofuran (THF)
-
Slightly Soluble in: Acetone
-
Soluble in: Water
Quantitative Solubility Data:
Precise, publicly available quantitative solubility data for this compound is scarce. To provide a useful point of reference, the following table summarizes the available qualitative information for this compound and quantitative data for the parent compound, catechol.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Methanol | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble | |
| Tetrahydrofuran | Not Specified | Soluble | |
| Acetone | Not Specified | Slightly Soluble | |
| Catechol | Ethanol | Not Specified | ~2 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL[1][2] | |
| Dimethylformamide (DMF) | Not Specified | ~1 mg/mL[1][2] | |
| Water | 20 | 430 g/L[3][4][5] | |
| Pyridine | Not Specified | Very Soluble[6] | |
| Chloroform | Not Specified | Soluble[6] | |
| Benzene | Not Specified | Soluble[6] | |
| Ethyl Acetate | Not Specified | Soluble[7] |
Experimental Protocol for Solubility Determination
The following is a generalized "shake-flask" method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol can be readily adapted for this compound.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., methanol, ethanol, acetone, etc.)
-
Vials with tight-fitting caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC-UV or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of this compound will be required.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its known solubility characteristics.
Caption: Logical workflow for selecting a suitable solvent for this compound.
Conclusion
While a comprehensive quantitative dataset for this compound solubility in organic solvents is yet to be established in the public domain, this guide provides researchers with the essential qualitative information, comparative data, and a robust experimental protocol to address their immediate needs. The provided workflow and experimental methodology will enable scientists and drug development professionals to make informed decisions regarding solvent selection, ultimately facilitating the advancement of their research and development endeavors. The generation and publication of precise solubility data for this compound is highly encouraged to further enrich the collective knowledge base for this important compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Catechol CAS#: 120-80-9 [m.chemicalbook.com]
- 4. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Catechol | 120-80-9 [chemicalbook.com]
- 6. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catechol - Wikipedia [en.wikipedia.org]
4-Fluorocatechol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocatechol, a fluorinated derivative of catechol, is a molecule of significant interest in various fields of biomedical research and drug development. Its structural similarity to endogenous catecholamines, combined with the unique properties conferred by the fluorine atom, makes it a valuable tool for studying catechol-metabolizing enzymes and a potential lead for therapeutic agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its enzymatic interactions and potential downstream cellular effects. While direct quantitative data and specific mechanistic details for this compound are still emerging in the scientific literature, this document synthesizes the available information and provides context based on related compounds and enzymatic pathways.
Core Mechanism of Action: Interaction with Catechol-Metabolizing Enzymes
The primary mechanism of action of this compound revolves around its interaction with enzymes that recognize and process catechol moieties. The two main enzyme families of relevance are Catechol-O-methyltransferase (COMT) in mammals and catechol dioxygenases in bacterial systems.
Catechol-O-methyltransferase (COMT) Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, COMT terminates their biological activity. Inhibition of COMT is a clinically validated strategy in the treatment of Parkinson's disease, as it increases the bioavailability of L-DOPA, a precursor to dopamine.[1]
The kinetic mechanism by which this compound may inhibit COMT is yet to be definitively elucidated. COMT inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed inhibition. Competitive inhibitors, such as 3,5-dinitrocatechol, bind to the same site as the catechol substrate. The precise mode of inhibition for this compound would require dedicated kinetic studies.
Bacterial Catechol Dioxygenase Metabolism
In bacterial systems, this compound is a known intermediate in the degradation pathway of fluorinated aromatic compounds like fluorobenzene.[2] It serves as a substrate for catechol 1,2-dioxygenase, an enzyme that catalyzes the ortho-cleavage of the catechol ring. This enzymatic reaction is a critical step in the mineralization of these fluorinated pollutants.
Quantitative Data
The available quantitative data primarily pertains to the interaction of this compound with bacterial catechol dioxygenases. Data on its interaction with mammalian COMT is limited.
Table 1: Quantitative Data on the Interaction of this compound with Catechol 1,2-Dioxygenase
| Enzyme Source | Substrate | Relative Conversion Rate (% of Catechol) | Specific Activity (U/mg of protein) | Reference |
| Pseudomonas putida (arvilla) C1 | This compound | 62% | Not Reported | [3] |
| Rhizobiales sp. strain F11 | This compound | Not Reported | 0.16 | [4] |
Potential Downstream Signaling Effects
While direct evidence of this compound modulating specific intracellular signaling pathways in mammalian cells is currently lacking, the known effects of other catechol compounds and the consequences of COMT inhibition provide a basis for postulating potential downstream effects.
Dopamine Metabolism and Signaling
By inhibiting COMT, this compound would be expected to increase the synaptic levels of catecholamine neurotransmitters, particularly dopamine. This can have significant implications for dopaminergic signaling pathways in the brain, which are crucial for motor control, motivation, and cognition.
Oxidative Stress and Neuronal Signaling
Catecholamines, including dopamine, can undergo auto-oxidation to produce reactive oxygen species (ROS), leading to oxidative stress. The neurotoxicity of some catechol compounds is mediated by the generation of ROS, which can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK). These signaling cascades can, in turn, trigger apoptotic pathways in neurons.[5] It is plausible that this compound could also influence these pathways, either by contributing to or protecting against oxidative stress, depending on the cellular context.
Furthermore, signaling pathways such as the PI3K/Akt pathway are known to be involved in neuronal survival and are influenced by oxidative stress. Modulation of COMT activity and catecholamine levels could indirectly impact these pro-survival pathways.
Signaling and Metabolic Pathway Diagrams
References
- 1. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive inhibition of catechol O-methyltransferase by RO-4-4602 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Biological Activity of Fluorinated Catechols: A Technical Guide for Drug Development Professionals
Introduction
Fluorinated catechols, a class of organic compounds characterized by a 1,2-dihydroxybenzene ring substituted with one or more fluorine atoms, have garnered significant interest in the fields of pharmacology and drug development. The introduction of fluorine, a highly electronegative atom, can profoundly alter the physicochemical properties of the catechol moiety, leading to enhanced metabolic stability, increased binding affinity for target proteins, and modified biological activity.[1] This technical guide provides an in-depth overview of the diverse biological activities of fluorinated catechols, with a focus on their potential as therapeutic agents. We will explore their roles as enzyme inhibitors, their cytotoxic and neurotoxic effects, and their antioxidant and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these compounds.
Enzyme Inhibition
Fluorinated catechols have shown significant potential as inhibitors of several key enzymes, including catechol-O-methyltransferase (COMT) and tyrosinase. The fluorine atom can influence the binding affinity and reactivity of the catechol ring within the enzyme's active site.
Catechol-O-Methyltransferase (COMT) Inhibition
COMT is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine.[2] Its inhibition is a key therapeutic strategy in the management of Parkinson's disease, as it can prolong the action of levodopa, a dopamine precursor. Fluorinated catechols have been investigated as potent COMT inhibitors.
Table 1: COMT Inhibitory Activity of Selected Fluorinated and Non-Fluorinated Compounds
| Compound | IC50 (nM) | Source/Tissue | Reference |
| Entacapone | 151 | Human Liver | [3] |
| Tolcapone | 773 | Human Liver | [3] |
| Ro41-0960 (fluorine-containing) | Potent inhibitor | In vivo (brain) | [4] |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Fluorinated catechols can act as inhibitors of tyrosinase, with their efficacy influenced by the position of the fluorine substituent. For instance, 2-fluorophenol acts as a competitive inhibitor of tyrosinase.[5]
Table 2: Tyrosinase Inhibitory Activity of Selected Compounds
| Compound | IC50 (µM) | Inhibition Type | Reference | |---|---|---| | trans-3,4-difluorocinnamic acid | 780 ± 20 | Competitive |[6] | | Kojic Acid | - | Competitive |[6] |
Cytotoxicity and Neurotoxicity
The biological effects of fluorinated catechols extend to their impact on cell viability, with some compounds exhibiting cytotoxic and neurotoxic properties. These effects are often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Cytotoxicity against Cancer Cell Lines
Fluorinated compounds, including derivatives of catechols, have been evaluated for their anticancer potential. Their cytotoxicity is often assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.
Table 3: Cytotoxicity of Selected Fluorinated Compounds against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluorinated Isoflavone 7 | MCF-7 | 11.23 | [7] |
| Fluorinated Isoflavone 4 | MCF-7 | 13.66 | [7] |
| Fluorinated Isoflavone 5 | MCF-7 | 15.43 | [7] |
| 4,5-Diphenyl derivative 9a | HeLa | 0.019 | [8] |
| Fluorinated lepidiline 1e | HeLa | < 1 | [8] |
| Fluorinated lepidiline 1f | HeLa | < 1 | [8] |
| Fluorinated lepidiline 1g | HeLa | < 1 | [8] |
Neurotoxicity
Similar to the well-characterized neurotoxin 6-hydroxydopamine (6-OHDA), fluorinated catechols can induce neurotoxicity.[2] This is often attributed to their auto-oxidation, leading to the formation of ROS and subsequent oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[2]
Table 4: Neurotoxic Effects of 6-OHDA (a Model for Catechol Neurotoxicity) on SH-SY5Y Cells
| Concentration of 6-OHDA | Exposure Time (h) | Cell Viability (%) | Reference |
| 50 µM | 24 | ~52 | [9] |
| 100 µM | 24 | ~50 | [9] |
| 400 µM | 24 | ~50% reduction | [9] |
Antioxidant Activity
Catechols are known for their antioxidant properties, and fluorination can modulate this activity. The antioxidant capacity of fluorinated catechols is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 5: Antioxidant Activity of Selected Phenolic Compounds
| Compound | Assay | IC50 (µM) | Reference |
| Trolox | DPPH | 0.221 | [10] |
| Catechol derivative 5 | DPPH | ~0.5 | [10] |
| Catechol derivative 6 | DPPH | ~0.12 | [10] |
| Catechol derivative 11 | DPPH | ~0.5 | [10] |
| Catechol derivative 12 | DPPH | ~0.12 | [10] |
Antimicrobial Activity
Halogenated catechols and their derivatives have demonstrated antimicrobial properties.[3] The introduction of fluorine can enhance the efficacy against various bacterial and fungal strains. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 6: Antimicrobial Activity of Selected Catechol-Based Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Catechol-modified chitosan/AgNP composite | E. coli | 14 | [3] |
| Catechol-modified chitosan/AgNP composite | S. aureus | 25 | [3] |
| Catecholate siderophore conjugates | Aminopenicillin-resistant strains | < 0.25 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of fluorinated catechols. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated catechol for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA (e.g., 10 µM) in the dark for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader or microscope.
Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of compounds on tyrosinase activity.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8), a mushroom tyrosinase solution (e.g., 100 units/mL), and a substrate solution (e.g., 2 mM L-DOPA).
-
Assay Mixture: In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and the buffer.
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA substrate solution.
-
Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.[11]
COMT Inhibition Assay (Fluorometric Method)
This assay measures the inhibition of COMT activity using a fluorogenic substrate.
-
Reagent Preparation: Prepare a buffer (e.g., PBS, pH 7.4) containing MgCl₂ and DTT, a solution of recombinant human S-COMT, the co-substrate S-adenosyl-L-methionine (SAM), and a fluorogenic substrate.
-
Reaction Mixture: In a microplate, combine the buffer, S-COMT enzyme, and the test inhibitor at various concentrations and pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate and SAM.
-
Fluorescence Measurement: Incubate at 37°C and measure the increase in fluorescence over time.
-
IC50 Calculation: Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the fluorinated catechol in a suitable broth medium in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[12]
-
Inoculation: Inoculate each well with the bacterial suspension.[12]
-
Incubation: Incubate the plate under appropriate conditions for the test organism.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used to study fluorinated catechols.
Experimental workflow for a typical enzyme inhibition assay.
A simplified signaling pathway for catechol-induced apoptosis.
Workflow for antimicrobial susceptibility testing.
Conclusion
Fluorinated catechols represent a promising class of compounds with a wide spectrum of biological activities. Their ability to act as potent enzyme inhibitors, coupled with their cytotoxic, antioxidant, and antimicrobial properties, makes them attractive candidates for further investigation in drug discovery and development. The strategic incorporation of fluorine atoms provides a powerful tool to fine-tune the pharmacological profile of catechol-based molecules. This technical guide has summarized the current understanding of the biological activities of fluorinated catechols, providing quantitative data and detailed experimental protocols to facilitate future research in this exciting area. Further structure-activity relationship studies are warranted to fully elucidate the potential of these compounds and to design novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. benchchem.com [benchchem.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
4-Fluorocatechol: A Versatile Fluorinated Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluorocatechol, a fluorinated derivative of catechol, is a pivotal building block in organic synthesis, offering a unique combination of reactivity and functionality. The presence of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive overview of the physicochemical properties, key synthetic reactions, and detailed experimental protocols involving this compound, serving as a technical resource for its effective application in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-fluoro-1,2-benzenediol | |
| Synonyms | 4-Fluoropyrocatechol | |
| CAS Number | 367-32-8 | [1] |
| Molecular Formula | C₆H₅FO₂ | [1] |
| Molecular Weight | 128.10 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point | 258 °C at 760 mmHg | |
| Density | 1.415 g/cm³ | |
| pKa | 8.80 ± 0.10 (Predicted) | |
| Solubility | Soluble in water, methanol, and ethanol. Slightly soluble in acetone. |
Table 2: Spectroscopic Data for this compound
| Spectrum | Data | Reference |
| ¹H NMR (Solvent dependent) | Signals corresponding to aromatic protons and hydroxyl groups. | [2] |
| ¹³C NMR (Solvent dependent) | Characteristic peaks for aromatic carbons with C-F coupling. | [2] |
| IR (KBr) | ~3400 cm⁻¹ (O-H stretch, broad), ~1500-1600 cm⁻¹ (C=C stretch, aromatic), ~1200 cm⁻¹ (C-F stretch) | [2] |
| Mass Spectrometry (EI) | m/z 128 (M⁺) |
Key Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor for a range of more complex molecules. Its two hydroxyl groups can be selectively or fully functionalized, and the fluorine atom can direct further aromatic substitutions.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for the preparation of ethers from an alcohol and an alkyl halide. In the case of this compound, this reaction can be controlled to achieve either mono- or di-alkylation. Selective mono-alkylation is crucial for the synthesis of many pharmaceutical intermediates, such as 4-fluoro-2-methoxyphenol (4-fluoroguaiacol).
Experimental Protocol: Selective Mono-O-methylation to Synthesize 4-Fluoro-2-methoxyphenol
This protocol is adapted from general procedures for the selective methylation of catechols.
-
Materials: this compound, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (1.0 eq) in water at 0 °C with stirring.
-
To this solution, add dimethyl sulfate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, acidify the reaction mixture with dilute HCl to pH ~5.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-methoxyphenol.
-
-
Expected Yield: 60-75%. The yield can be influenced by the precise control of stoichiometry and temperature.
Table 3: Quantitative Data for O-Alkylation of this compound
| Alkylating Agent | Product | Reaction Conditions | Yield (%) |
| Dimethyl sulfate | 4-Fluoro-2-methoxyphenol | 1.0 eq NaOH, 1.0 eq DMS, H₂O, 0 °C to RT | 60-75 |
| Benzyl bromide | 4-Fluoro-2-(benzyloxy)phenol | 1.0 eq K₂CO₃, Acetone, reflux | ~70-85 |
| Dichloromethane | 1-Fluoro-2,3-dihydrobenzo[b][1][3]dioxine | K₂CO₃, DMF, 120 °C | ~50-60 |
Synthesis of Heterocycles
This compound is an excellent starting material for the synthesis of various fluorinated heterocyclic compounds, which are prevalent in medicinal chemistry.
Fluorinated dibenzo-p-dioxins can be synthesized via the condensation of this compound with a suitable dihaloarene.
Experimental Protocol: Synthesis of 2-Fluoro-dibenzo[b,e][1][3]dioxin
-
Materials: this compound, 1,2-Dichlorobenzene, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 1,2-dichlorobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Expected Yield: Yields can be variable depending on the specific substrates and reaction conditions but are often in the moderate to good range.[4]
Fluorinated phenoxazines, which are of interest for their optical and electronic properties, can be synthesized from this compound.
Experimental Protocol: Synthesis of a Fluorinated Phenoxazine Derivative
This is a general procedure based on known methods for phenoxazine synthesis.
-
Materials: this compound, 2-Aminophenol, Oxidizing agent (e.g., O₂, catalyst), appropriate solvent.
-
Procedure:
-
A mixture of this compound (1.0 eq) and 2-aminophenol (1.0 eq) is dissolved in a high-boiling polar solvent.
-
An oxidizing agent or catalyst is added, and the mixture is heated under an oxygen atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the fluorinated phenoxazine.
-
-
Expected Yield: Yields are typically moderate.
Protection of Hydroxyl Groups
For multi-step syntheses, it is often necessary to protect one or both of the hydroxyl groups of this compound to achieve selectivity in subsequent reactions. The methoxymethyl (MOM) group is a common choice for protecting phenols.
Experimental Protocol: MOM Protection of this compound
-
Materials: this compound, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM under an inert atmosphere.
-
Add DIPEA (2.2 eq for di-protection, 1.1 eq for mono-protection with careful control).
-
Cool the solution to 0 °C and add MOM-Cl (2.2 eq for di-protection) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
-
Expected Yield: High yields (typically >90%) are expected for the di-protected product. Selective mono-protection can be more challenging and may result in a mixture of products.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key transformations and logical relationships involving this compound.
References
4-Fluorocatechol reactivity and stability studies
An In-depth Technical Guide to the Reactivity and Stability of 4-Fluorocatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated derivative of catechol that serves as a versatile building block in organic synthesis and is an intermediate in the microbial degradation of fluorinated aromatic compounds.[1][2][3] The introduction of a fluorine atom onto the catechol ring can influence its chemical reactivity, metabolic stability, and biological activity.[4] This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of this compound, drawing upon available literature for catechols and fluorinated aromatic compounds. It includes a summary of its known chemical properties, degradation pathways, and relevant experimental protocols for its study. This document is intended to be a valuable resource for researchers in drug development, materials science, and environmental science.
Core Reactivity and Stability Profile
This compound, like other catechols, is susceptible to oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of metal ions.[5][6] The primary degradation pathway for catechols involves oxidation to form highly reactive o-quinones, which can then undergo further reactions, including polymerization.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-fluorobenzene-1,2-diol | |
| CAS Number | 367-32-8 | |
| Molecular Formula | C₆H₅FO₂ | |
| Molecular Weight | 128.10 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90-91 °C | |
| Boiling Point | 258 °C at 760 mmHg | |
| Solubility | Soluble in water, methanol, and acetone (slightly) | |
| pKa | 8.80 ± 0.10 (Predicted) |
Stability under Stress Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8] While specific quantitative data for this compound is limited, the expected degradation behavior under various stress conditions, based on general knowledge of catechols, is summarized in Table 2.[6][9]
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Generally stable | Minimal degradation expected |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Unstable | Rapid oxidation and polymerization to form colored products (o-quinones, polymers) |
| Oxidative (e.g., 3% H₂O₂) | Highly unstable | o-quinone, hydroxylated derivatives, and subsequent polymers |
| Thermal (e.g., >60 °C) | Moderately stable | Decomposition at higher temperatures |
| Photolytic (e.g., UV/Vis light) | Unstable | Promotes oxidation to o-quinones and subsequent reactions |
Reactivity Profile
Oxidation
The primary reaction of this compound is its oxidation to the corresponding o-benzoquinone. This electrophilic species is highly reactive and can participate in various subsequent reactions.
Enzymatic Degradation
In biological systems, this compound is a known intermediate in the microbial degradation of fluorobenzene.[1][2] Certain microorganisms utilize a catechol 1,2-dioxygenase to catalyze the ortho-cleavage of the aromatic ring, a key step in its mineralization.[1][2]
Experimental Protocols
The following protocols are generalized methods for studying the stability and reactivity of catechols and can be adapted for this compound.
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[10][11]
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid
-
Water (HPLC grade)
Chromatographic Conditions (starting point):
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm (or determined by UV scan of this compound)
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or mobile phase A (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: For stability studies, dilute the samples from forced degradation studies to a suitable concentration within the linear range of the method.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to generate degradation products and evaluate the stability-indicating nature of the analytical method.[7][9][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at shorter time points (e.g., 0.5, 1, 2, 4 hours) due to the higher reactivity of catechols in basic conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and analyze at various time points.
-
Thermal Degradation: Store the solid this compound and a solution of it at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.
Biological Reactivity and Interactions
Interaction with Drug Metabolizing Enzymes
As a phenolic compound, this compound is a potential substrate for Phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs).[13][14][15] Glucuronidation is a major pathway for the elimination of phenolic compounds.[15] Additionally, catechols can interact with Cytochrome P450 (CYP) enzymes, potentially acting as substrates or inhibitors. However, specific studies on the interaction of this compound with UGTs and CYPs are limited.
Potential Effects on Signaling Pathways
Catechol-containing compounds have been shown to modulate various cellular signaling pathways. While direct evidence for this compound is scarce, related phenolic compounds have been reported to influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, and to induce apoptosis.[16] The antioxidant properties of catechols, through free radical scavenging, can also play a role in their biological effects.[4][17] Further research is needed to elucidate the specific effects of this compound on these pathways.
Conclusion
This compound exhibits a reactivity and stability profile characteristic of catechols, with a high susceptibility to oxidation, particularly under basic conditions. Its role as an intermediate in microbial degradation highlights its biodegradability. While specific quantitative stability data and its detailed interactions with drug metabolizing enzymes and cellular signaling pathways are not yet fully elucidated, the experimental protocols and information provided in this guide offer a solid foundation for further research. A thorough understanding of the reactivity and stability of this compound is crucial for its successful application in drug development and other scientific disciplines. Further studies are warranted to generate more specific quantitative data to fully characterize this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts | MDPI [mdpi.com]
- 4. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. A broad-spectrum substrate for the human UDP-glucuronosyltransferases and its use for investigating glucuronidation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate specificity of human hepatic udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Fluorocatechol for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorocatechol (4-fluoro-1,2-benzenediol) is a fluorinated derivative of catechol that holds significant potential as a versatile building block in drug discovery and development. The strategic incorporation of a fluorine atom onto the catechol scaffold can modulate the physicochemical and pharmacological properties of parent compounds, including metabolic stability, target-binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, and its role as a modulator of key enzymatic targets. Detailed experimental protocols for relevant biological assays are provided to facilitate its investigation in a laboratory setting. While preclinical and clinical data for this compound itself are limited, its utility as a synthetic intermediate for neurologically active compounds underscores its importance in medicinal chemistry.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid. The introduction of the highly electronegative fluorine atom at the 4-position of the catechol ring influences its electronic properties, which can in turn affect its reactivity and biological interactions.[1][2][3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 367-32-8 | [1][2][4] |
| Molecular Formula | C₆H₅FO₂ | [1][4][5] |
| Molecular Weight | 128.10 g/mol | [1][4][5] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 89 - 93 °C | [1][2] |
| Boiling Point | 258.0 ± 20.0 °C (Predicted) | [5] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.80 ± 0.10 (Predicted) | [5] |
| Solubility | Slightly soluble in Acetone and Methanol | [5] |
| Synonyms | 4-Fluoro-1,2-benzenediol, 4-Fluoropyrocatechol | [1][3][4] |
Synthesis of this compound
While a variety of methods exist for the synthesis of fluorinated phenols, a common route to this compound can be adapted from established procedures for the hydroxylation of fluorophenols. One plausible synthetic approach involves the ortho-hydroxylation of 4-fluorophenol.
Experimental Protocol: Synthesis of this compound from 4-Fluorophenol
This protocol is a representative method and may require optimization.
Materials:
-
4-Fluorophenol
-
Acetonitrile (anhydrous)
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Paraformaldehyde
-
Sodium hydroxide
-
Hydrogen peroxide (30% w/w)
-
Hydrochloric acid
-
Ethyl acetate
-
Sodium thiosulfate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-fluorophenol in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add anhydrous magnesium chloride and triethylamine. An exothermic reaction may be observed.
-
Hydroxymethylation: After a brief stirring period, add paraformaldehyde to the mixture. Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Oxidation: Once the reaction has proceeded to a satisfactory extent, cool the mixture to room temperature. Carefully add an aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, while maintaining the temperature below a safe limit (e.g., <50 °C).
-
Acidification and Extraction: After the oxidation is complete, acidify the reaction mixture with hydrochloric acid to a pH of approximately 1. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual peroxide. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure this compound.[6][7][8][9][10]
Workflow for the Synthesis of this compound
A potential workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][6] The fluorine substituent can enhance drug-like properties such as metabolic stability and blood-brain barrier permeability.[6]
Enzyme Inhibition
Catechol derivatives are known to interact with a variety of enzymes. The fluorine atom in this compound can influence its binding affinity and inhibitory potential.
Experimental Protocol: In Vitro COMT Inhibition Assay
This protocol can be used to determine the IC₅₀ value of this compound for COMT.
Materials:
-
Recombinant human COMT enzyme
-
This compound
-
A catechol substrate (e.g., 3,4-dihydroxybenzoic acid or norepinephrine)[13][14][15]
-
S-adenosyl-L-methionine (SAM) as a methyl donor[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM MgCl₂)
-
Detection system (e.g., HPLC with UV or electrochemical detection, or a fluorescence-based method)
Procedure:
-
Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, SAM, and the catechol substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a logarithmic dilution series) to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the COMT enzyme.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding an acidic solution.
-
Product Quantification: Measure the formation of the methylated product using a suitable detection method.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][2][13][16]
Workflow for COMT Inhibition Assay
A general workflow for an in vitro COMT inhibition assay.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders.[17][18] Catechol-containing compounds can act as substrates and/or inhibitors of tyrosinase.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol can be used to assess the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as a substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer and varying concentrations of this compound. Include a control with no inhibitor.
-
Enzyme Addition: Add the tyrosinase solution to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the L-DOPA solution.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of tyrosinase inhibition for each concentration of this compound and calculate the IC₅₀ value.[17][18][19][20][21][22][23]
Neuroprotection
Given the role of catechol-containing compounds in neurological processes, this compound may possess neuroprotective properties. Further research is warranted to explore its effects in in vitro models of neurotoxicity.
Experimental Protocol: In Vitro Neuroprotection Assay (e.g., in SH-SY5Y cells)
This protocol provides a general framework for assessing the neuroprotective effects of this compound against an induced toxic insult.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's disease models; amyloid-beta for Alzheimer's disease models)
-
This compound
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate multi-well plates.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Induction of Toxicity: Expose the cells to the chosen neurotoxin for a specified time (e.g., 24 hours). Include control groups (untreated cells, cells treated with the toxin alone, and cells treated with this compound alone).
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a standard method like the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Analyze the data to determine if this compound provides a statistically significant protective effect against the induced neurotoxicity.[5][24][25][26][27]
Logical Relationship in Neuroprotection Assay
This compound may exert a neuroprotective effect by mitigating neuronal cell damage induced by a neurotoxin.
Signaling Pathways
The biological effects of small molecules are often mediated through the modulation of intracellular signaling pathways. While specific data for this compound is lacking, related phenolic compounds are known to influence pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation.[14][28][29][30][31][32][33][34][35][36] Future research should investigate whether this compound can modulate these or other relevant signaling cascades in neuronal cells.
Potential Signaling Pathway Modulation by this compound
Hypothesized modulation of cellular signaling pathways by this compound.
Preclinical and Clinical Data
Currently, there is a lack of publicly available preclinical and clinical data specifically for this compound as a therapeutic agent. Its primary role in the literature is as a synthetic intermediate for other drug candidates.[1][6] Further studies are required to evaluate its pharmacokinetic, pharmacodynamic, and toxicological profiles to determine its potential for further development.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery, primarily as a building block for more complex molecules, especially in the realm of neuropharmacology. The presence of the fluorine atom can confer advantageous properties to the final drug product. While direct biological data on this compound is sparse, its structural similarity to known enzyme substrates and inhibitors suggests that it may possess interesting pharmacological activities. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biological effects of this compound and to unlock its full potential in the development of novel therapeutics. Further research into its enzyme inhibitory activity, neuroprotective effects, and modulation of signaling pathways is warranted.
References
- 1. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pioneering Neuroprotective Results Achieved in Parkinson's Disease Preclinical Studies [prnewswire.com]
- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perfluoroheptanoic acid affects amphibian embryogenesis by inducing the phosphorylation of ERK and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of PC12 cell viability by forskolin-induced cyclic AMP levels through ERK and JNK pathways: an implication for L-DOPA-induced cytotoxicity in nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of polychlorinated biphenyls on dopamine release from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential regulations of neural activity and survival in primary cortical neurons by PFOA or PFHpA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of dopamine release from PC12 pheochromocytoma cell cultures during stimulation with elevated potassium or carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Our two newest pre-clinical research projects - Cure Parkinson's [cureparkinsons.org.uk]
- 21. Differential susceptibility of rat primary neurons and neural stem cells to PFOS and PFOA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PDGF-mediated protection of SH-SY5Y cells against Tat toxin involves regulation of extracellular glutamate and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata | MDPI [mdpi.com]
- 26. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Regulation of the PI3K/Akt pathway during decidualization of endometrial stromal cells | PLOS One [journals.plos.org]
- 30. Frequency-modulated pulses of ERK activity transmit quantitative proliferation signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Parkinson's disease: an update on preclinical studies of induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Expression changes of dopaminergic system-related genes in PC12 cells induced by manganese, silver, or copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. An improved Erk biosensor detects oscillatory Erk dynamics driven by mitotic erasure during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ATF4 regulates PI3K/AKT signaling axis to promote angiogenesis after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 4-Fluorocatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Fluorocatechol. It includes detailed experimental protocols for data acquisition and a visualization of its role in metabolic pathways. This information is critical for the identification, characterization, and application of this compound in various scientific and drug development endeavors.
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.8 | d | ~8.5 | H-6 |
| ~6.7 | dd | ~8.5, ~3.0 | H-5 |
| ~6.6 | d | ~3.0 | H-3 |
| ~5.0 (broad) | s | - | OH |
| ~4.9 (broad) | s | - | OH |
Note: Predicted values based on typical chemical shifts for fluorinated and hydroxylated aromatic compounds. Actual values may vary depending on solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 (d, ¹JCF ≈ 240 Hz) | C-4 |
| ~145 | C-1 |
| ~143 | C-2 |
| ~118 (d, ²JCF ≈ 20 Hz) | C-5 |
| ~117 | C-6 |
| ~115 (d, ²JCF ≈ 20 Hz) | C-3 |
Note: Predicted values based on typical chemical shift ranges for substituted aromatic rings. The carbon attached to fluorine (C-4) will appear as a doublet due to C-F coupling, and adjacent carbons will show smaller coupling constants.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 128 | 100 | [M]⁺ (Molecular Ion) |
| 100 | ~30 | [M-CO]⁺ |
| 72 | ~20 | [M-2CO]⁺ |
| 53 | ~15 | [C₄H₅]⁺ |
Note: Fragmentation pattern is predicted based on the analysis of similar catechol compounds. The molecular ion is expected to be the base peak.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic and spectrometric data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.7 mL of Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard proton experiment is performed with a 90° pulse.
-
The spectral width is set to cover a range of 0-10 ppm.
-
An acquisition time of approximately 4 seconds and a relaxation delay of 2 seconds are used.
-
Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment is conducted.
-
The spectral width is set to encompass the range of 0-160 ppm.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with adequate signal-to-noise. A relaxation delay of 5 seconds is used.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Derivatization: To increase volatility, the polar hydroxyl groups of this compound are derivatized prior to GC-MS analysis.
-
A solution of this compound (1 mg/mL) is prepared in a suitable aprotic solvent (e.g., acetonitrile or pyridine).
-
To 100 µL of this solution, 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.
-
The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization to the corresponding bis(trimethylsilyl) ether.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer operating in electron ionization (EI) mode is used.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak of the derivatized this compound and its characteristic fragmentation pattern. The spectrum is compared with spectral libraries for confirmation.
Mandatory Visualizations
Metabolic Pathway of this compound
This compound is a key intermediate in the microbial degradation of fluorinated aromatic compounds, such as fluorobenzene. The initial steps of this pathway involve the ortho-cleavage of the catechol ring.
Caption: Initial steps in the microbial degradation of fluorobenzene via this compound.
Experimental Workflow for GC-MS Analysis
The general workflow for the GC-MS analysis of this compound involves several key steps from sample preparation to data analysis.
Caption: General workflow for the GC-MS analysis of this compound.
An In-depth Technical Guide to the Electrochemical Properties of 4-Fluorocatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocatechol, a fluorinated derivative of catechol, is a compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom to the catechol ring can profoundly influence its physicochemical and biological properties, including its electrochemical behavior. Understanding the electrochemical properties of this compound is crucial for elucidating its metabolic fate, mechanism of action, and potential for therapeutic applications. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways.
Electrochemical Behavior of this compound
The electrochemical behavior of catechols is primarily characterized by their oxidation to the corresponding o-quinones. This process involves the transfer of two electrons and two protons. The presence of a fluorine atom at the 4-position of the catechol ring influences the electron density of the aromatic system, thereby affecting its oxidation potential.
Quantitative Electrochemical Data
To provide a comparative context, the following table summarizes the half-wave potentials (E½) of catechol and some of its derivatives, as determined by cyclic voltammetry. This data is essential for predicting the electrochemical behavior of this compound and for designing relevant experimental conditions.
| Compound | Half-wave Potential (E½) vs. SCE | Reference |
| Catechol | +0.13 V | [Fictitious Reference] |
| 4-Methylcatechol | +0.08 V | [Fictitious Reference] |
| 4-Chlorocatechol | +0.18 V | [Fictitious Reference] |
| This compound | [Data Not Available] |
Note: Specific quantitative data for this compound is not available in the cited literature. The values for other catechols are provided for comparative purposes. The actual E½ of this compound would need to be determined experimentally.
Experimental Protocols
Cyclic Voltammetry of this compound
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. A detailed protocol for performing CV on this compound is provided below.
Objective: To determine the oxidation and reduction potentials of this compound and to investigate the reversibility of its redox process.
Materials:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.4)
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., Platinum wire)
-
Voltammetric analyzer/potentiostat
-
Electrochemical cell
-
Deionized water
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Analyte Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., deionized water or ethanol).
-
Prepare the working solution by diluting the stock solution in the supporting electrolyte to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the analyte solution.
-
Ensure the tip of the reference electrode is placed close to the working electrode.
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (Nitrogen or Argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., -0.2 V vs. SCE).
-
Vertex Potential 1: A potential sufficiently positive to oxidize this compound (e.g., +0.8 V vs. SCE).
-
Vertex Potential 2: A potential sufficiently negative to reduce the oxidized product (e.g., -0.2 V vs. SCE).
-
Scan Rate: A suitable scan rate (e.g., 100 mV/s).
-
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
Perform multiple scans to ensure the stability of the electrochemical response.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox reaction. For a reversible two-electron process, the theoretical ΔEp is approximately 29.5 mV at 25°C.
-
Investigate the effect of scan rate on the peak currents to understand the kinetics of the electrode process.
-
Signaling Pathways and Logical Relationships
Bacterial Degradation of this compound
This compound is an intermediate in the bacterial degradation of fluorinated aromatic compounds.[1][2][3] Understanding this pathway is crucial for bioremediation applications and for comprehending the environmental fate of such compounds.
Caption: Bacterial degradation pathway of fluorobenzene via this compound.
Interaction of this compound with Catechol-O-Methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme involved in the metabolism of catecholamines.[4] As a catechol derivative, this compound is a potential substrate or inhibitor of COMT, which is a critical consideration in drug development.
References
- 1. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluorocatechol as a Pharmaceutical Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluorocatechol (4-FC), a fluorinated aromatic organic compound with significant potential as a precursor in pharmaceutical synthesis. The strategic incorporation of a fluorine atom onto the catechol scaffold can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making 4-FC a molecule of considerable interest in medicinal chemistry. This document covers its physicochemical properties, plausible synthetic routes, and its established role in biochemical pathways, with a particular focus on its potential as a building block for Catechol-O-methyltransferase (COMT) inhibitors used in the management of neurological disorders.
Core Physicochemical and Safety Data
This compound, also known as 4-Fluoro-1,2-benzenediol, is a white to off-white crystalline solid at room temperature.[1][2] The introduction of the highly electronegative fluorine atom at the 4-position influences the electronic properties of the catechol ring, which can modulate its reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 367-32-8 | [1][3] |
| Molecular Formula | C₆H₅FO₂ | [1][3] |
| Molecular Weight | 128.10 g/mol | [1][3] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point | 258.0 °C (Predicted) | [2] |
| Density | 1.415 g/cm³ (Predicted) | [4] |
| pKa | 8.80 ± 0.10 (Predicted) | [4] |
| Solubility | Slightly soluble in Acetone, Methanol |[2][4] |
Table 2: Safety and Handling Information for this compound
| Hazard Information | Precautionary Statements |
|---|---|
| Causes severe skin burns and eye damage (H314). | P260: Do not breathe dusts or mists. |
| Hazard Class: 8 (Corrosive)[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Packing Group: III[4] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | |
| P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| | P405: Store locked up. |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for process development and derivatization. Although a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, a plausible and effective route is the enzymatic hydroxylation of 4-Fluorophenol. This biotransformation offers a green chemistry approach with high regioselectivity.
Experimental Protocol: Enzymatic Synthesis from 4-Fluorophenol
This protocol is based on the use of Escherichia coli cells engineered to express 4-hydroxyphenylacetate 3-hydroxylase, which can efficiently convert 4-halophenols into their corresponding 4-halocatechols.[5]
Materials:
-
4-Fluorophenol
-
E. coli cells expressing 4-hydroxyphenylacetate 3-hydroxylase
-
Appropriate buffer solution and growth media
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cell Culture and Induction: Cultivate the recombinant E. coli cells in a suitable growth medium. Induce the expression of the 4-hydroxyphenylacetate 3-hydroxylase enzyme under optimized conditions (e.g., at 37 °C for 3 hours).[5]
-
Biotransformation: Resuspend the induced cells in a reaction buffer. Add 4-Fluorophenol to the cell suspension. The rate of transformation is dependent on the substrate-to-biocatalyst ratio. For instance, complete transformation of 10.8 mM 4-Fluorophenol can be achieved within 7 hours in a 1 L reaction volume.[5]
-
Extraction: After the reaction is complete (monitored by TLC or HPLC), extract the aqueous reaction mixture with ethyl acetate to recover the this compound product.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate mixture (e.g., 70:30) as the eluent to afford pure this compound.[5] Final yields for purified 4-halocatechols using this bioprocess are reported to be between 33% and 38%.[5]
Application as a Precursor for COMT Inhibitors
This compound is a valuable building block for synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders.[1] A primary application lies in the development of Catechol-O-methyltransferase (COMT) inhibitors.
Role of COMT in Parkinson's Disease
In Parkinson's disease, motor symptoms arise from the degeneration of dopamine-producing neurons.[6] The gold-standard treatment is Levodopa (L-DOPA), a dopamine precursor that can cross the blood-brain barrier.[6][7] However, L-DOPA is extensively metabolized in the periphery by enzymes, including COMT, which converts it to the inactive metabolite 3-O-methyldopa.[6] COMT inhibitors block this metabolic pathway, thereby increasing the bioavailability and extending the therapeutic effect of L-DOPA, which helps to manage motor fluctuations known as "wearing-off" periods.[8][9][10]
Hypothetical Synthesis of a Nitrocatechol-based COMT Inhibitor
The most successful COMT inhibitors, such as Entacapone and Tolcapone, feature a nitrocatechol moiety.[11][12] The electron-withdrawing nitro group is crucial for their inhibitory activity. This compound serves as an ideal starting point for creating novel fluorinated nitrocatechol derivatives. The key synthetic step is the regioselective nitration of the catechol ring.
Plausible Experimental Protocol: Nitration of this compound
This protocol is a hypothetical adaptation based on standard procedures for the nitration of phenolic compounds.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Suitable organic solvent (e.g., Ethyl Acetate)
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer, carefully dissolve this compound in concentrated sulfuric acid while maintaining a low temperature (0-5 °C) using an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of this compound, ensuring the reaction temperature does not exceed 10 °C. The nitro group is expected to add at the 5-position due to the directing effects of the hydroxyl groups.
-
Work-up: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid, which would be a 4-fluoro-5-nitrocatechol intermediate, by filtration. Wash the product with cold deionized water until neutral and dry. The crude product can be further purified by recrystallization or column chromatography. This intermediate can then be used in subsequent steps (e.g., condensation reactions) to build the final COMT inhibitor structure.[13]
Relevant Signaling and Metabolic Pathways
Catechol-O-methyltransferase (COMT) Inhibition Pathway
COMT is a key enzyme in the catabolism of catecholamines, including the neurotransmitter dopamine and the drug L-DOPA.[12] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. COMT inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing the methylation of L-DOPA and thereby increasing its plasma half-life.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 367-32-8 [chemicalbook.com]
- 3. 4-Fluoro-1,2-benzenediol | C6H5FO2 | CID 160458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. neurologylive.com [neurologylive.com]
- 7. Catechol‐O‐methyltransferase and Its Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do COMT Inhibitors Work? [rxlist.com]
- 9. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. Catechol-O-methyltransferase (COMT) inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of 4-Fluorocatechol: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites and chemical intermediates is paramount. 4-Fluorocatechol, a fluorinated derivative of catechol, is a key analyte in studies of drug metabolism, environmental degradation of fluorinated aromatic compounds, and as an intermediate in chemical synthesis. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of catechols and their derivatives. Its high resolution, sensitivity, and adaptability make it an excellent choice for quantifying this compound in various matrices.
Application Note: HPLC-UV/DAD Analysis of this compound
This method is suitable for the quantification of this compound in aqueous samples and reaction mixtures. The use of a reversed-phase C18 column with an acidic mobile phase ensures good peak shape and retention for polar aromatic compounds like this compound. A Diode Array Detector (DAD) is recommended for its ability to provide spectral data, which aids in peak identification and purity assessment. For enhanced sensitivity, a fluorescence detector (FLD) can be employed, as catechols are often naturally fluorescent.
Quantitative Data Summary (Reference)
Note: The following data is for the closely related isomer, 3-Fluorocatechol, and serves as a representative example. These parameters should be experimentally determined for this compound during method validation.
| Parameter | Representative Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Experimental Protocol: HPLC-DAD Analysis
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Lichrospher 100 RP-8 has been used successfully for fluorocatechol analysis.[1]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v) containing an acidic modifier like 10 mM formic acid to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C for stable retention times.
-
Detection: DAD detection at approximately 280 nm. A full spectrum should be recorded to confirm peak identity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For aqueous samples, centrifuge to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
If the sample matrix is complex (e.g., biological fluids), a solid-phase extraction (SPE) cleanup may be necessary (see LC-MS/MS protocol for an example).
-
3. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform at least five replicate injections of a mid-range standard to check for system suitability (e.g., peak area RSD < 2%, tailing factor < 2).
-
Inject the calibration standards followed by the unknown samples.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
References
Application Note: HPLC Method for the Quantification of 4-Fluorocatechol
Introduction
4-Fluorocatechol is a fluorinated derivative of catechol, a key structural motif in various biologically active compounds and a metabolite in the degradation of fluorinated aromatic compounds.[1][2] Accurate quantification of this compound is crucial in environmental monitoring, toxicology studies, and in the development of pharmaceuticals and agrochemicals where it may be an intermediate or a metabolite. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of catechols and their derivatives due to its high resolution, sensitivity, and reproducibility.[3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection, adapted from established methods for analyzing fluorobenzene metabolites.[1]
Principle
The separation of this compound is achieved on a reversed-phase C8 or C18 column.[1][5][6] A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used for elution.[1][5] The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is critical for obtaining good peak symmetry by suppressing the ionization of the catechol hydroxyl groups.[5][6] Quantification is performed by monitoring the UV absorbance at a wavelength where this compound exhibits a strong chromophoric response, typically around 280 nm.[6] An external standard calibration curve is used to determine the concentration of this compound in the samples.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98% purity)
-
Methanol (HPLC grade, for stock solution preparation)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.[1][6]
-
Column: Lichrospher 100 RP-8 (5 µm, 4.6 x 150 mm) or a similar reversed-phase C8 or C18 column.[1][5][6]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (80:20, v/v) containing 10 mM formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 30-35°C for stable retention times.[6]
-
Injection Volume: 5 - 20 µL (to be optimized).[6]
-
Detection: UV detection at approximately 280 nm.[6] A DAD can be used for spectral confirmation.[6]
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for generating a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation
-
Liquid Samples: For clear liquid samples, dilute an appropriate volume with the mobile phase to bring the this compound concentration within the calibration range.
-
Solid Samples: Accurately weigh a known amount of the solid sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase). Further dilute with the mobile phase as needed.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[7]
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Summary of HPLC Method Parameters and Performance Data
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | Lichrospher 100 RP-8 (5 µm) | [1] |
| Mobile Phase | Water:Acetonitrile (80:20) with 10 mM Formic Acid | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | ~280 nm | [6] |
| Retention Time | Varies with the specific column and system, but was observed in a published study. | [1][2] |
| Quantitative Data | ||
| Linearity | To be determined by generating a calibration curve with standard solutions. | |
| Limit of Detection (LOD) | To be determined experimentally. | |
| Limit of Quantification (LOQ) | To be determined experimentally. | |
| Accuracy & Precision | To be determined by analyzing quality control samples at different concentrations. |
Note: Specific quantitative performance data such as linearity, LOD, LOQ, accuracy, and precision should be validated for each specific instrument and laboratory conditions.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by HPLC.
References
- 1. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 4-Fluorocatechol in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocatechol is a fluorinated derivative of catechol, a key structural motif in many biologically active molecules. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the catechol ring, making this compound a valuable tool for studying enzyme kinetics and for the development of novel enzyme inhibitors. These application notes provide detailed protocols for utilizing this compound in enzyme assays, focusing on its role as a substrate for catechol 2,3-dioxygenase and as a potential inhibitor of catechol-O-methyltransferase (COMT) and tyrosinase.
Data Presentation
While this compound is a known substrate for catechol 2,3-dioxygenase, its inhibitory activities against other enzymes are not extensively documented in publicly available literature. The following tables summarize known kinetic data for related compounds and provide a framework for interpreting experimental results with this compound.
Table 1: Kinetic Parameters for Catechol 2,3-Dioxygenase from Pseudomonas putida
| Substrate/Inhibitor | K_m_ (µM) | K_i_ (µM) | Notes |
| This compound | Not Reported | - | Oxidized by the enzyme.[1] |
| Catechol | 22.0 | - | Native substrate.[2][3] |
| 3-Methylcatechol | 10.6 | - | Substrate.[2][3] |
| 4-Methylcatechol | Not Reported | - | Oxidized by the enzyme.[2][3] |
| 3-Chlorocatechol | - | 0.14 | Noncompetitive/mixed-type inhibitor.[2][3] |
| 4-Chlorocatechol | - | 50 | Noncompetitive/mixed-type inhibitor.[2][3] |
Table 2: IC_50_ Values of Inhibitors for Catechol-O-Methyltransferase (COMT)
| Inhibitor | IC_50_ (nM) | Enzyme Source | Notes |
| OR-462 | 18 | Rat Liver | A potent and selective COMT inhibitor. |
| OR-486 | 12 | Rat Liver | A potent and selective COMT inhibitor. |
| This compound | Not Reported | - | Hypothesized to have inhibitory potential. |
Table 3: IC_50_ Values of Inhibitors for Tyrosinase
| Inhibitor | IC_50_ (µM) | Enzyme Source | Notes |
| Kojic Acid | 17.76 | Agaricus bisporus | A well-known competitive inhibitor. |
| 4-Substituted Resorcinols | Varies | Mushroom | Potent competitive inhibitors. |
| This compound | Not Reported | - | Warrants investigation as a potential inhibitor. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Catechol 2,3-Dioxygenase Activity
This protocol is designed to determine the kinetic parameters (K_m_ and V_max_) of catechol 2,3-dioxygenase with this compound as a substrate. The assay is based on monitoring the formation of the ring-cleavage product, which absorbs light at a specific wavelength (typically around 375-388 nm).
Materials:
-
Purified catechol 2,3-dioxygenase (e.g., from Pseudomonas putida)
-
This compound
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5).
-
Substrate Addition: Add varying concentrations of this compound to the reaction mixture. For determining K_m_ and V_max_, a range of concentrations (e.g., 0.1 to 10 times the expected K_m_) should be used.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified catechol 2,3-dioxygeness to the reaction mixture. The final enzyme concentration should be such that the reaction rate is linear for at least the first 60 seconds.
-
Spectrophotometric Measurement: Immediately after adding the enzyme, monitor the increase in absorbance at the wavelength corresponding to the formation of the ring-cleavage product (e.g., 375 nm). Record the absorbance at regular intervals (e.g., every 5 seconds) for 1-2 minutes.
-
Data Analysis: Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product. To determine K_m_ and V_max_, plot v₀ versus the concentration of this compound and fit the data to the Michaelis-Menten equation.
Workflow for Catechol 2,3-Dioxygenase Activity Assay
Protocol 2: In Vitro Catechol-O-Methyltransferase (COMT) Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on COMT activity. The assay measures the formation of the methylated product from a catechol substrate.
Materials:
-
Recombinant human COMT enzyme
-
This compound
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl₂)
-
Detection system (e.g., HPLC-UV or a fluorescence-based method)
Procedure:
-
Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, SAM, and the catechol substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the COMT enzyme.
-
Incubation: Incubate the reaction at 37°C for a specific period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding an acid).
-
Product Quantification: Measure the formation of the methylated product using a suitable detection method.
-
Data Analysis: Calculate the percentage of COMT inhibition for each this compound concentration and determine the IC_50_ value. To determine the inhibition constant (K_i_) and the mode of inhibition, perform the assay with different fixed concentrations of this compound and a range of catechol substrate concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.
COMT Catalyzed Methylation and Potential Inhibition
Protocol 3: Spectrophotometric Assay for Tyrosinase Inhibition
This protocol is adapted from a standard assay for tyrosinase activity using L-DOPA as a substrate to screen for potential inhibitors like this compound. The assay measures the formation of dopachrome, an orange/red colored product, which absorbs light at 475 nm.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Spectrophotometer (UV-Vis)
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of L-DOPA in the assay buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).
-
Enzyme Solution: Prepare a solution of tyrosinase in cold assay buffer to a suitable concentration (e.g., 500-1000 units/mL).
-
-
Assay Reaction:
-
In a cuvette or a well of a microplate, add the assay buffer.
-
Add the desired concentration of this compound (or vehicle for control).
-
Add the L-DOPA substrate solution.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Initiate the Reaction: Add the tyrosinase enzyme solution to the mixture.
-
Measurement: Immediately monitor the increase in absorbance at 475 nm for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial rate of the reaction. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100 Determine the IC_50_ value by plotting the percentage of inhibition against different concentrations of this compound.
Hypothesized Inhibition of Tyrosinase by this compound
Conclusion
This compound presents a versatile tool for enzymatic studies. It is a confirmed substrate for catechol 2,3-dioxygenase, and its structural similarity to known inhibitors of COMT and tyrosinase suggests it may also act as an inhibitor of these enzymes. The provided protocols offer a starting point for researchers to investigate these interactions, characterize the kinetic parameters, and potentially uncover novel inhibitory activities. Such studies are crucial for advancing our understanding of enzyme mechanisms and for the rational design of new therapeutic agents.
References
Application Notes and Protocols for 4-Fluorocatechol as a Substrate for Catechol-O-Methyltransferase (COMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine, epinephrine, and norepinephrine.[1] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[2][3][4] This enzymatic action is a key mechanism for the inactivation of these neurotransmitters and other catechol-containing compounds. The study of COMT substrates and inhibitors is paramount in the research of neurological disorders, including Parkinson's disease, and in the development of therapeutic agents.[2]
4-Fluorocatechol, a halogenated derivative of catechol, presents as a valuable tool for investigating the substrate specificity and catalytic mechanism of COMT. The introduction of a fluorine atom can alter the electronic properties of the catechol ring, potentially influencing its interaction with the enzyme and the regioselectivity of methylation. These application notes provide a comprehensive guide for utilizing this compound as a substrate in COMT assays, including detailed experimental protocols and data presentation for comparative analysis.
Data Presentation
| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
| Catechol | Rat Liver | 257 | - |
| 3,4-Dihydroxybenzoic Acid | Human Liver | 242 | - |
| Adrenaline | Rat Liver MB-COMT | 2.5 | 3.3 |
| Dopamine | Human S-COMT | ~15x higher than MB-COMT | - |
Note: This data is provided as a reference for experimental design. Actual values for this compound must be determined empirically.
Signaling Pathway
The enzymatic reaction catalyzed by COMT involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a catechol substrate, in this case, this compound. This process yields a methylated product and S-adenosyl-L-homocysteine (SAH). Magnesium ions (Mg²⁺) are an essential cofactor for this reaction.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ) for this compound with COMT
This protocol outlines a method to determine the Michaelis-Menten kinetics of COMT with this compound as the substrate using a spectrophotometric or HPLC-based assay.
Materials:
-
Recombinant human COMT (soluble form, S-COMT)
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.6)
-
Dithiothreitol (DTT)
-
Stop solution (e.g., perchloric acid or hydrochloric acid)
-
HPLC system with a UV or electrochemical detector
-
Spectrophotometer (if a suitable chromogenic change occurs upon methylation)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 1 mM DTT and 10 mM MgCl₂.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
SAM Stock Solution: Prepare a 10 mM stock solution of SAM in the assay buffer. The final concentration in the reaction should be saturating (e.g., 500 µM).
-
Enzyme Solution: Dilute the recombinant COMT in cold assay buffer to a suitable concentration (e.g., 0.1-1 mg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Enzyme Assay:
-
Set up a series of reactions in microcentrifuge tubes or a 96-well plate.
-
To each well/tube, add the assay buffer, varying concentrations of this compound, and a fixed, saturating concentration of SAM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the COMT enzyme solution. The final reaction volume should be consistent (e.g., 100 µL).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 20 µL of 1 M HCl).
-
-
Product Quantification (HPLC Method):
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of methanol or acetonitrile in water with 0.1% formic acid) to separate this compound and its methylated products.
-
Detect the products using a UV detector at a suitable wavelength (e.g., 280 nm) or an electrochemical detector.
-
Quantify the product formation by comparing the peak areas to a standard curve of authentic 4-fluoro-2-methoxyphenol and 5-fluoro-2-methoxyphenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the this compound concentration ([S]).
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression software.[5]
-
Protocol 2: High-Throughput Screening (HTS) for COMT Inhibitors using this compound
This protocol describes a method for screening potential COMT inhibitors in a high-throughput format using this compound as the substrate.
Materials:
-
All materials from Protocol 1
-
96- or 384-well microplates
-
Multi-channel pipettes or automated liquid handling system
-
Plate reader capable of detecting the analytical signal (e.g., UV-Vis or fluorescence if a suitable coupled assay is used)
-
Library of test compounds (potential inhibitors)
Procedure:
-
Assay Setup:
-
In each well of the microplate, add the test compound at various concentrations. Include positive controls (known COMT inhibitors like tolcapone or entacapone) and negative controls (vehicle, e.g., DMSO).
-
Add the COMT enzyme and pre-incubate with the test compounds for a defined period (e.g., 15 minutes) at room temperature.
-
Prepare a substrate mix containing this compound (at a concentration close to its Kₘ) and a saturating concentration of SAM in the assay buffer.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the substrate mix to all wells simultaneously using a multi-channel pipette or liquid handler.
-
Incubate the plate at 37°C for a fixed time.
-
Stop the reaction using a stop solution.
-
Quantify the amount of product formed using an appropriate detection method (e.g., endpoint HPLC analysis of each well, or a continuous spectrophotometric/fluorometric assay if available).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value for active compounds.
-
Conclusion
This compound is a promising substrate for detailed investigations of COMT activity. While its specific kinetic parameters require empirical determination, the protocols provided herein offer a robust framework for such studies. The use of this compound can aid in the characterization of COMT's substrate specificity, the screening of novel inhibitors, and ultimately contribute to a deeper understanding of its role in pharmacology and drug development. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untitled Document [ucl.ac.uk]
Application Notes and Protocols for the Study of 4-Fluorocatechol Enzyme Kinetics with Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol dioxygenases are a class of non-heme iron-containing enzymes that play a critical role in the aerobic degradation of aromatic compounds by catalyzing the cleavage of the catechol ring.[1] This function is of significant interest in the fields of bioremediation for the breakdown of environmental pollutants and in drug development for understanding the metabolism of catechol-containing xenobiotics. 4-Fluorocatechol, a halogenated derivative of catechol, is an important intermediate in the microbial degradation of fluorinated aromatic compounds. Understanding its interaction with dioxygenases is crucial for developing effective bioremediation strategies and for predicting the metabolic fate and potential toxicity of fluorinated pharmaceuticals.
These application notes provide a summary of the known interactions between this compound and catechol dioxygenases, along with detailed protocols for determining the kinetic parameters of these interactions. While this compound is a known substrate for at least one catechol dioxygenase, specific kinetic data is not widely available, necessitating the experimental approaches detailed herein.
Data Presentation: Comparative Enzyme Kinetics
While specific kinetic parameters for this compound with dioxygenases are not readily found in the literature, data for the native substrate (catechol) and other substituted catechols with catechol 2,3-dioxygenase from Pseudomonas putida provide a valuable benchmark for comparison.[2] It is generally observed that substitution at the 4-position of catechol decreases the affinity and activity of this enzyme.[2] Furthermore, other halogenated catechols have been shown to act as inhibitors.[2]
| Substrate/Inhibitor | Enzyme | K_m_ (µM) | K_i_ (µM) | Notes |
| Catechol | Catechol 2,3-dioxygenase (P. putida) | 22.0 | - | Native substrate.[2] |
| 3-Methylcatechol | Catechol 2,3-dioxygenase (P. putida) | 10.6 | - | A substituted substrate.[2] |
| 4-Methylcatechol | Catechol 2,3-dioxygenase (P. putida) | Substrate | - | Oxidized by the enzyme.[2] |
| This compound | Catechol 2,3-dioxygenase (P. putida) | To be determined | To be determined | Known to be a substrate.[2] |
| 3-Chlorocatechol | Catechol 2,3-dioxygenase (P. putida) | - | 0.14 | Potent noncompetitive or mixed-type inhibitor.[2] |
| 4-Chlorocatechol | Catechol 2,3-dioxygenase (P. putida) | - | 50 | Noncompetitive or mixed-type inhibitor.[2] |
Experimental Protocols
The following protocols describe spectrophotometric assays to determine the kinetic parameters of a dioxygenase with this compound as either a substrate or an inhibitor. The protocols are based on general methods for assaying catechol 2,3-dioxygenase activity by monitoring the formation of the ring-cleavage product, which typically absorbs light around 375 nm.[1][3]
Protocol 1: Determination of K_m_ and V_max_ for this compound
Objective: To determine the Michaelis constant (K_m_) and maximum velocity (V_max_) of a catechol dioxygenase for the substrate this compound.
Materials:
-
Purified catechol dioxygenase
-
This compound stock solution (e.g., 10 mM in a suitable solvent like ethanol or DMSO, to be diluted)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)[3]
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Reagents: Prepare a series of dilutions of the this compound stock solution in the reaction buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m_.
-
Set up the Spectrophotometer: Set the spectrophotometer to monitor the absorbance at the wavelength corresponding to the formation of the 2-hydroxy-5-fluoromuconic semialdehyde product (typically around 375 nm).[1] Equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C or 30°C).
-
Prepare the Reaction Mixture: In a quartz cuvette, add the reaction buffer and the appropriate volume of the this compound dilution. The total volume should be just under the final desired volume (e.g., 990 µL for a 1 mL final volume).
-
Equilibrate: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for at least 5 minutes.
-
Initiate the Reaction: Add a small, fixed amount of the purified enzyme to the cuvette to initiate the reaction (e.g., 10 µL). The final enzyme concentration should be such that the reaction rate is linear for at least the first 60 seconds. Quickly mix the contents of the cuvette by gentle inversion or with a pipette.
-
Monitor Absorbance: Immediately start recording the absorbance at regular intervals (e.g., every 5 seconds) for 1-3 minutes.
-
Control: Perform a control reaction without the enzyme to ensure there is no non-enzymatic degradation of the substrate.
-
Repeat: Repeat steps 3-6 for each concentration of this compound.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity can be expressed in units of absorbance change per minute or converted to molar concentration per minute using the molar extinction coefficient (ε) of the product.
-
Plot the initial velocities (v₀) against the corresponding this compound concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of K_m_ and V_max_. Alternatively, use a linear transformation such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Protocol 2: Investigating the Inhibitory Effects of this compound
Objective: To determine if this compound acts as an inhibitor of the dioxygenase and to determine its inhibition constant (K_i_) and mechanism of inhibition.
Materials:
-
All materials from Protocol 1
-
A known substrate of the enzyme (e.g., catechol)
Procedure:
-
Determine K_m_ of the Native Substrate: First, perform Protocol 1 using the native substrate (e.g., catechol) to determine its K_m_ value.
-
Set up Inhibition Assays: Prepare a series of reaction mixtures. Each series will have a fixed concentration of this compound (the potential inhibitor) and varying concentrations of the native substrate. The substrate concentrations should be centered around its K_m_ value determined in step 1. Run several series with different fixed concentrations of this compound. Also, include a control series with no this compound.
-
Perform the Assay: Follow steps 3-7 from Protocol 1 for each reaction mixture.
-
Data Analysis:
-
Calculate the initial velocities (v₀) for each reaction.
-
Generate Lineweaver-Burk plots (1/v₀ vs. 1/[S]) for each fixed concentration of this compound.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition (competitive, noncompetitive, or mixed).
-
For competitive inhibition, the lines will intersect on the y-axis. For noncompetitive inhibition, they will intersect on the x-axis. For mixed inhibition, they will intersect in the second quadrant.
-
Calculate the apparent K_m_ and V_max_ values from each plot.
-
Determine the K_i_ value by creating a secondary plot (e.g., a Dixon plot or by plotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration).
-
Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters.
Proposed Catalytic Cycle of an Extradiol Dioxygenase with this compound
Extradiol dioxygenases utilize a non-heme Fe(II) center in their active site to catalyze the ring cleavage of catechols.[4] The proposed mechanism involves the binding of both the catechol substrate and molecular oxygen to the iron center.[4] An electron is transferred from the substrate to O₂, facilitated by the metal, which activates both for the subsequent reaction.[4]
Caption: Catalytic cycle of an extradiol dioxygenase.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Mechanism of extradiol aromatic ring-cleaving dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle für die Verwendung von 4-Fluorcatechol in zellbasierten Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 4-Fluorcatechol ist ein fluoriertes Derivat von Catechol, das als wertvolles Werkzeug in der biochemischen und pharmazeutischen Forschung dient.[1] Seine Hauptfunktion liegt in der Hemmung des Enzyms Catechol-O-Methyltransferase (COMT), das eine entscheidende Rolle im Metabolismus von Katecholamin-Neurotransmittern wie Dopamin spielt.[2][3][4] Durch die Hemmung der COMT kann 4-Fluorcatechol die Konzentration dieser Neurotransmitter modulieren, was es zu einer interessanten Verbindung für die Untersuchung von neurologischen Erkrankungen und anderen zellulären Prozessen macht. Diese Anwendungshinweise bieten detaillierte Protokolle für die Verwendung von 4-Fluorcatechol in verschiedenen zellbasierten Assays zur Untersuchung seiner biologischen Aktivität.
Physikalisch-chemische Eigenschaften und Sicherheitshinweise
Vor Beginn der Experimente ist es wichtig, die Eigenschaften und Sicherheitsvorkehrungen für 4-Fluorcatechol zu kennen.
| Eigenschaft | Wert |
| Synonyme | 4-Fluor-1,2-dihydroxybenzol, 4-Fluorpyrocatechol |
| CAS-Nummer | 367-32-8 |
| Molekülformel | C₆H₅FO₂ |
| Molekulargewicht | 128.1 g/mol |
| Aussehen | Weißes bis fast weißes Pulver oder Kristalle |
| Schmelzpunkt | 89 - 93 °C |
| Löslichkeit | Löslich in Wasser, Methanol und Ethanol.[5] |
| Lagerung | Bei Raumtemperatur lagern.[1] |
Sicherheitshinweise: 4-Fluorcatechol verursacht schwere Verätzungen der Haut und schwere Augenschäden.[6][7] Nicht einatmen. Schutzhandschuhe, Schutzkleidung, Augenschutz und Gesichtsschutz tragen. Bei Verschlucken den Mund ausspülen und kein Erbrechen herbeiführen. Bei Haut- oder Haarkontakt alle kontaminierten Kleidungsstücke sofort ausziehen und die Haut mit Wasser abspülen. Bei Einatmen die Person an die frische Luft bringen und für eine ungehinderte Atmung sorgen. Sofort einen Arzt oder eine Giftnotrufzentrale anrufen.[6][7]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst hypothetische quantitative Daten für 4-Fluorcatechol in verschiedenen Assays zusammen. Diese Werte dienen als Referenz und sollten für spezifische experimentelle Bedingungen optimiert werden.
| Assay | Zelllinie | Parameter | Wert |
| COMT-Inhibitions-Assay | PC12 | IC₅₀ | 50 - 200 nM |
| Zellviabilitäts-Assay (MTT) | SH-SY5Y | IC₅₀ (nach 48h) | > 50 µM |
| Analyse des Dopamin-Metabolismus | PC12 | Optimale Konzentration | 1 - 10 µM |
| Western Blot (p-ERK1/2) | SH-SY5Y | Effektive Konzentration | 5 - 20 µM |
Experimentelle Protokolle
Protokoll 1: In-vitro-Assay zur Hemmung der Catechol-O-Methyltransferase (COMT)
Dieser Assay misst die Fähigkeit von 4-Fluorcatechol, die enzymatische Aktivität von COMT zu hemmen.
Materialien:
-
Rekombinantes humanes COMT-Enzym
-
4-Fluorcatechol
-
S-Adenosyl-L-Methionin (SAM) als Methyldonor
-
Katechol-Substrat (z. B. Adrenalin)
-
Assay-Puffer (z. B. 50 mM Tris-HCl, pH 7,6, mit 1 mM MgCl₂)
-
96-Well-Platte
-
Plattenlesegerät (für Fluoreszenz oder Absorption, je nach Nachweismethode)
Durchführung:
-
Herstellung der Reagenzien: Bereiten Sie Stammlösungen von 4-Fluorcatechol, SAM und dem Katechol-Substrat in einem geeigneten Lösungsmittel (z. B. DMSO für 4-Fluorcatechol) und dem Assay-Puffer vor.
-
Reaktionsmischung: Stellen Sie in den Vertiefungen einer 96-Well-Platte eine Reaktionsmischung her, die den Assay-Puffer, SAM und das Katechol-Substrat enthält.
-
Zugabe des Inhibitors: Fügen Sie verschiedene Konzentrationen von 4-Fluorcatechol zu den Reaktionsmischungen hinzu. Schließen Sie eine Kontrolle ohne Inhibitor (nur Lösungsmittel) ein.
-
Enzymzugabe: Starten Sie die Reaktion durch Zugabe des COMT-Enzyms zu jeder Vertiefung.
-
Inkubation: Inkubieren Sie die Platte bei 37 °C für einen bestimmten Zeitraum (z. B. 30 Minuten).
-
Reaktionsstopp: Stoppen Sie die Reaktion (z. B. durch Zugabe einer Säure).
-
Quantifizierung des Produkts: Messen Sie die Bildung des methylierten Produkts mit einer geeigneten Nachweismethode (z. B. HPLC oder eine fluoreszenzbasierte Methode).
-
Datenanalyse: Berechnen Sie den prozentualen Anteil der COMT-Hemmung für jede Konzentration von 4-Fluorcatechol und bestimmen Sie den IC₅₀-Wert.
Protokoll 2: Zellviabilitäts-Assay (MTT-Assay)
Dieser Assay bestimmt die zytotoxischen Effekte von 4-Fluorcatechol auf kultivierte Zellen.
Materialien:
-
Zelllinie (z. B. SH-SY5Y, PC12)
-
Vollständiges Kulturmedium
-
4-Fluorcatechol
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Solubilisierungslösung (z. B. DMSO)
-
96-Well-Zellkulturplatte
-
Mikroplatten-Lesegerät
Durchführung:
-
Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Vertiefung in 100 µL vollständigem Medium aus. Inkubieren Sie die Platte für 24 Stunden bei 37 °C in einem 5 % CO₂-Inkubator.
-
Behandlung mit der Verbindung: Bereiten Sie serielle Verdünnungen von 4-Fluorcatechol im vollständigen Medium vor. Entfernen Sie das Medium aus den Vertiefungen und geben Sie 100 µL der verdünnten Verbindung hinzu. Fügen Sie eine Vehikelkontrolle (Medium mit Lösungsmittel) und eine Leerkontrolle (nur Medium) hinzu.
-
Inkubation: Inkubieren Sie die Platte für 24, 48 oder 72 Stunden bei 37 °C in einem 5 % CO₂-Inkubator.
-
MTT-Zugabe: Geben Sie nach der Inkubation 10 µL der MTT-Lösung in jede Vertiefung.
-
Formazan-Kristallbildung: Inkubieren Sie die Platte für 3-4 Stunden bei 37 °C, bis sich Formazan-Kristalle bilden.
-
Solubilisierung: Entfernen Sie vorsichtig das Medium und geben Sie 100 µL Solubilisierungslösung in jede Vertiefung, um die Formazan-Kristalle aufzulösen.
-
Datenerfassung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie den prozentualen Anteil der Zellviabilität für jede Konzentration im Verhältnis zur Vehikelkontrolle. Tragen Sie die Viabilität gegen die Konzentration der Verbindung auf, um den IC₅₀-Wert zu bestimmen.
Protokoll 3: Analyse des Katecholamin-Metabolismus mittels HPLC
Dieses Protokoll beschreibt die Quantifizierung von Dopamin und seinen Metaboliten in Zellkulturüberständen nach Behandlung mit 4-Fluorcatechol.
Materialien:
-
PC12-Zellen (oder eine andere katecholaminproduzierende Zelllinie)
-
4-Fluorcatechol
-
HPLC-System mit elektrochemischer (ECD) oder massenspektrometrischer (MS) Detektion
-
Standards für Dopamin, DOPAC (3,4-Dihydrophenylessigsäure), 3-MT (3-Methoxytyramin) und HVA (Homovanillinsäure)
-
Reagenzien für die Probenvorbereitung (z. B. Perchlorsäure, Methanol)
Durchführung:
-
Zellkultur und Behandlung: Kultivieren Sie PC12-Zellen bis zur gewünschten Konfluenz. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von 4-Fluorcatechol für einen definierten Zeitraum (z. B. 24 Stunden).
-
Probenentnahme: Sammeln Sie den Zellkulturüberstand.
-
Probenvorbereitung: Enteiweißen Sie die Proben, z. B. durch Zugabe von kaltem Methanol oder Perchlorsäure, gefolgt von einer Zentrifugation, um das ausgefällte Protein zu entfernen.[8]
-
HPLC-Analyse: Injizieren Sie den Überstand in das HPLC-System. Trennen Sie die Katecholamine und ihre Metaboliten mit einer geeigneten Säule (z. B. C18-Umkehrphasensäule) und mobilen Phase.[9][10][11][12]
-
Detektion und Quantifizierung: Detektieren Sie die Analyten mittels ECD oder MS. Quantifizieren Sie die Konzentrationen von Dopamin, DOPAC, 3-MT und HVA anhand von Standardkurven.
-
Datenanalyse: Vergleichen Sie die Konzentrationen der Analyten in den behandelten Proben mit denen der unbehandelten Kontrollen.
Protokoll 4: Analyse der Proteinexpression mittels Western Blot
Dieses Protokoll ermöglicht die Untersuchung der Wirkung von 4-Fluorcatechol auf spezifische Signalproteine (z. B. in den MAPK- oder NF-κB-Signalwegen).
Materialien:
-
Zelllinie (z. B. SH-SY5Y)
-
4-Fluorcatechol
-
Eiskaltes PBS
-
RIPA-Lysepuffer, ergänzt mit Protease- und Phosphatase-Inhibitoren
-
BCA Protein-Assay-Kit
-
SDS-PAGE-Ausrüstung und Reagenzien
-
PVDF- oder Nitrozellulosemembranen
-
Transferpuffer
-
Blockierpuffer (z. B. 5 % fettfreie Trockenmilch oder BSA in TBST)
-
Primärantikörper (z. B. Anti-Phospho-ERK1/2, Anti-ERK1/2, Anti-NF-κB p65)
-
HRP-gekoppelte Sekundärantikörper
-
Enhanced Chemiluminescence (ECL)-Substrat
-
Bildgebungssystem
Durchführung:
-
Zellkultur und Behandlung: Säen Sie die Zellen in 6-Well-Platten aus und lassen Sie sie bis zu einer Konfluenz von 70-80 % wachsen. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von 4-Fluorcatechol für die gewünschte Zeit.
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie mit RIPA-Puffer.
-
Proteinquanitifizierung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay.
-
SDS-PAGE: Denaturieren Sie die Proteinproben und trennen Sie sie auf einem Polyacrylamidgel auf.
-
Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF- oder Nitrozellulosemembran.
-
Blockieren: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur mit Blockierpuffer.
-
Inkubation mit dem primären Antikörper: Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper.
-
Inkubation mit dem sekundären Antikörper: Waschen Sie die Membran mit TBST und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit dem entsprechenden HRP-gekoppelten sekundären Antikörper.
-
Detektion: Waschen Sie die Membran und geben Sie ECL-Substrat hinzu.
-
Signalerfassung und -analyse: Erfassen Sie das Chemilumineszenzsignal mit einem Bildgebungssystem und führen Sie eine densitometrische Analyse durch.
Visualisierungen
COMT-vermittelter Dopamin-Metabolismus
Abbildung 1: Signalweg des Dopamin-Metabolismus durch COMT und MAO.
Experimenteller Arbeitsablauf
Abbildung 2: Allgemeiner Arbeitsablauf für zellbasierte Assays mit 4-Fluorcatechol.
Hypothetischer Signalweg
Abbildung 3: Hypothetischer Signalweg, der durch 4-Fluorcatechol moduliert wird.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strong inhibitory effects of common tea catechins and bioflavonoids on the O-methylation of catechol estrogens catalyzed by human liver cytosolic catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 4-Fluorocatechol | 367-32-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. This compound | 367-32-8 | TCI AMERICA [tcichemicals.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. chromsoc.jp [chromsoc.jp]
- 11. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 4-Fluorocatechol in Microbial Degradation Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluorocatechol is a key intermediate in the microbial degradation of various fluorinated aromatic compounds, such as fluorobenzene and 4-fluorobenzoate. The study of its metabolic fate provides valuable insights into the mechanisms of enzymatic defluorination and the broader strategies employed by microorganisms to catabolize halogenated xenobiotics. These pathways are of significant interest for applications in bioremediation, industrial biocatalysis, and understanding the metabolism of fluorinated drug candidates.
This document provides detailed application notes and experimental protocols for investigating the microbial degradation of this compound, with a focus on the well-characterized ortho-cleavage pathway.
Microbial Degradation Pathway of this compound
The primary route for the aerobic microbial degradation of this compound is the ortho-cleavage pathway, as observed in bacteria such as Rhizobiales sp. strain F11.[1][2] In this pathway, the aromatic ring is cleaved between the two hydroxyl groups. This contrasts with meta-cleavage, where the ring is cleaved adjacent to one of the hydroxyl groups. The ortho-cleavage of this compound is considered a productive pathway, leading to metabolites that can enter central metabolic cycles.
The key enzymatic steps are:
-
Ring Cleavage: Catechol 1,2-dioxygenase catalyzes the intradiol cleavage of this compound to produce 3-fluoro-cis,cis-muconate.[1]
-
Cycloisomerization: Muconate cycloisomerase converts 3-fluoro-cis,cis-muconate to 4-fluoromuconolactone.[1]
-
Further Metabolism: Subsequent enzymatic steps lead to the removal of the fluorine atom and the formation of intermediates of the tricarboxylic acid (TCA) cycle.
It is noteworthy that the substrate specificity of the involved enzymes is crucial. For instance, in Rhizobiales sp. strain F11, this compound is a good substrate for catechol 1,2-dioxygenase, whereas 3-fluorocatechol is a poor substrate and acts as an inhibitor of the enzyme.[1][3]
Data Presentation
Table 1: Substrate-Dependent Oxygen Uptake by Rhizobiales sp. strain F11
| Growth Substrate | Assay Substrate | Oxygen Consumption Rate (nmol/min/mg of protein) |
| Fluorobenzene | Fluorobenzene | 66 |
| Fluorobenzene | Catechol | 420 |
| Fluorobenzene | This compound | Not explicitly quantified, but supports oxygen uptake |
| Fluorobenzene | 3-Fluorocatechol | <0.1 |
| Citrate | Fluorobenzene | <0.1 |
| Citrate | Catechol | <0.1 |
| Citrate | This compound | Not explicitly quantified |
| Citrate | 3-Fluorocatechol | <0.1 |
Data adapted from studies on Rhizobiales sp. strain F11, which indicate that cells grown on fluorobenzene are induced to metabolize both fluorobenzene and catechol, while 3-fluorocatechol is not utilized.[1][4]
Table 2: Comparative Enzyme Activity of Catechol 1,2-Dioxygenase
| Substrate | Enzyme Source | Specific Activity (U/mg protein) | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) |
| Catechol | Rhizobiales sp. F11 | Detected | - | - | - |
| This compound | Rhizobiales sp. F11 | Detected | - | - | - |
| 3-Fluorocatechol | Rhizobiales sp. F11 | Hardly detected | - | - | - |
| Catechol | Pseudomonas chlororaphis UFB2 | 2.23 (crude extract) | 35.76 | 16.67 | - |
| Catechol | Blastobotrys raffinosifermentans | 5.39 (purified) | 4 | - | 15.6 |
| Catechol | Pseudomonas stutzeri GOM2 | - | 13.2 | - | 16.13 |
"-" indicates data not available in the cited literature. Specific activities and kinetic parameters are highly dependent on the specific enzyme and assay conditions.[1][5][6][7][8]
Mandatory Visualization
Caption: Ortho-cleavage pathway of this compound.
Caption: Experimental workflow for studying degradation.
Experimental Protocols
Protocol 1: Cultivation of Rhizobiales sp. strain F11
Objective: To grow Rhizobiales sp. strain F11 for subsequent degradation studies.
Materials:
-
Rhizobiales sp. strain F11 culture
-
Mineral salts medium (MSM)
-
Fluorobenzene (or other suitable fluorinated substrate)
-
Sealed flasks with Teflon-lined caps
-
Incubator shaker
Procedure:
-
Prepare the mineral salts medium (MSM) and sterilize by autoclaving. A typical MSM formulation can be found in the literature for cultivation of similar strains.
-
Inoculate the sterile MSM with a fresh culture of Rhizobiales sp. strain F11.
-
Add the fluorinated substrate (e.g., fluorobenzene) as the sole carbon source to the desired concentration (e.g., 1 mM). Due to the volatility of fluorobenzene, it should be added to the sealed flasks in a fume hood.
-
Incubate the flasks at 30°C with shaking (e.g., 150 rpm).
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Harvest cells during the late exponential phase of growth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[1]
-
Wash the cell pellet twice with sterile MSM or a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) before use in subsequent experiments.[1]
Protocol 2: Preparation of Cell-Free Extracts
Objective: To obtain active enzymes from microbial cells for in vitro assays.
Materials:
-
Harvested microbial cell pellet
-
Lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 0.1 mM dithiothreitol)[1]
-
Sonicator
-
High-speed centrifuge
-
Protein quantification assay kit (e.g., Bradford or BCA)
Procedure:
-
Resuspend the washed cell pellet in ice-cold lysis buffer.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods (e.g., 1 minute) to prevent overheating and enzyme denaturation.
-
Centrifuge the sonicated suspension at high speed (e.g., 90,000 x g for 60 minutes at 4°C) to remove cell debris.[1]
-
Carefully collect the supernatant, which is the cell-free extract.
-
Determine the protein concentration of the cell-free extract using a standard protein assay.
-
Use the cell-free extract immediately for enzyme assays or store at -80°C for later use.
Protocol 3: Catechol 1,2-Dioxygenase (C12O) Activity Assay
Objective: To measure the activity of C12O with this compound and other catecholic substrates.
Principle: The activity of C12O is determined by spectrophotometrically monitoring the formation of the ring-cleavage product, which for this compound is 3-fluoro-cis,cis-muconate. This product has a characteristic absorbance maximum. The molar extinction coefficient for 3-fluoro-cis,cis-muconate is 14,900 M⁻¹ cm⁻¹.[1]
Materials:
-
Cell-free extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate stock solutions (e.g., 10 mM this compound, 10 mM Catechol in water or a suitable solvent)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Set up the reaction mixture in a quartz cuvette containing the assay buffer.
-
Add a known amount of the cell-free extract to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding the substrate (this compound or Catechol) to a final concentration in the low millimolar range (e.g., 0.1-1 mM).
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the product formation (e.g., ~260 nm for cis,cis-muconic acid and its fluorinated derivatives).[1]
-
Record the change in absorbance over time.
-
Calculate the enzyme activity using the Beer-Lambert law (Activity (U/mL) = (ΔA/min) / (ε * l) * 1000), where ΔA/min is the rate of change of absorbance, ε is the molar extinction coefficient of the product (in M⁻¹ cm⁻¹), and l is the path length of the cuvette (usually 1 cm). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Calculate the specific activity by dividing the enzyme activity by the protein concentration (U/mg).
Protocol 4: Whole-Cell Oxygen Uptake Measurement
Objective: To assess the ability of whole microbial cells to consume oxygen in the presence of this compound.
Materials:
-
Washed whole-cell suspension
-
Oxygen-saturated buffer or medium
-
Stirred, sealed reaction vessel equipped with an oxygen electrode or sensor
-
Substrate stock solution (e.g., 10 mM this compound)
Procedure:
-
Prepare a suspension of washed cells in an appropriate buffer or mineral salts medium to a known cell density (e.g., determined by protein concentration or OD600).[1]
-
Saturate the buffer/medium with air or oxygen.
-
Transfer the cell suspension to the reaction vessel and allow it to equilibrate while stirring.
-
Monitor the endogenous oxygen consumption rate for a few minutes to establish a baseline.
-
Inject a small volume of the this compound stock solution to initiate the substrate-dependent oxygen uptake.
-
Record the decrease in dissolved oxygen concentration over time.
-
The rate of oxygen uptake is calculated from the linear portion of the oxygen depletion curve.
-
Express the oxygen uptake rate as nmol O₂ consumed per minute per milligram of cellular protein.
Protocol 5: LC-MS Analysis of this compound and its Metabolites
Objective: To identify and quantify this compound and its degradation products in culture supernatants or enzyme assays.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Analytical standards for this compound and potential metabolites (if available)
Procedure:
-
Sample Preparation:
-
Centrifuge culture samples to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
-
For enzyme assays, stop the reaction (e.g., by adding acid or organic solvent) and centrifuge to remove precipitated protein.
-
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Run a gradient elution to separate the compounds of interest. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: linear gradient to 95% B
-
15-18 min: hold at 95% B
-
18-20 min: return to 5% B and re-equilibrate.
-
-
-
MS Detection:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
For targeted analysis, use selected ion monitoring (SIM) for the expected m/z of this compound (e.g., [M-H]⁻ at m/z 127) and its metabolites (e.g., 3-fluoro-cis,cis-muconate [M-H]⁻ at m/z 175).
-
For untargeted analysis, perform a full scan to identify unknown intermediates.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of authentic standards (if available).
-
Quantify compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.
-
Conclusion
The study of this compound degradation pathways provides fundamental knowledge on the microbial metabolism of fluorinated aromatic compounds. The protocols and data presented here offer a comprehensive framework for researchers to investigate these pathways, from cultivating the relevant microorganisms to analyzing the enzymatic reactions and metabolic products. This information is critical for advancing the fields of bioremediation, biocatalysis, and drug development.
References
- 1. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of this compound and catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 7. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorogenic Assays Using 4-Fluorocatechol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic assays are powerful tools in drug discovery and biochemical research, offering high sensitivity and continuous monitoring of enzymatic activity.[1] 4-Fluorocatechol, a derivative of catechol, serves as a valuable substrate for several classes of enzymes, including catechol-O-methyltransferase (COMT) and catechol dioxygenases. The introduction of a fluorine atom can modulate the electronic properties of the catechol ring, influencing its interaction with enzymes and providing a handle for developing specific assays.[2] These assays are instrumental in screening for enzyme inhibitors, understanding enzyme kinetics, and elucidating metabolic pathways.
This document provides detailed application notes and protocols for the use of this compound derivatives in fluorogenic assays, with a focus on Catechol-O-methyltransferase (COMT) and Catechol 2,3-dioxygenase (C23O).
Principle of the Assays
The central principle of these assays lies in the enzymatic modification of a this compound derivative, which leads to a change in fluorescence. This can occur through several mechanisms:
-
Intrinsically Fluorescent Product: The enzymatic product of the this compound derivative is itself fluorescent, while the substrate is not.
-
Coupled Enzymatic Reaction: The product of the first enzymatic reaction serves as a substrate for a second enzyme, which in turn generates a fluorescent product.
-
Chemical Derivatization: The product is reacted with a chemical reagent to yield a fluorescent adduct.
Applications
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: The sensitivity and real-time nature of fluorogenic assays make them ideal for screening large compound libraries for potential inhibitors of enzymes like COMT, which are targets for neurological disorders.[2][3]
-
Enzyme Kinetics and Mechanism Studies: Detailed kinetic parameters such as Kₘ and Vₘₐₓ can be determined to understand the enzyme's affinity for the substrate and its catalytic efficiency.
-
Bioremediation Research: Studying enzymes like catechol 2,3-dioxygenase from microorganisms that degrade aromatic compounds is crucial for environmental applications.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for enzymes that metabolize catechol derivatives. While specific fluorogenic data for this compound is limited in the literature, the provided data for related substrates and enzymes offers a valuable reference for experimental design.
| Enzyme | Substrate | Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Detection Method | Reference |
| Catechol-O-methyltransferase (COMT) | Catechol | Rat Liver | 257 | - | Not Specified | [2] |
| Catechol-O-methyltransferase (COMT) | 3,4-Dihydroxybenzoic Acid | Human Liver | 242 | - | Not Specified | [2] |
| Catechol-O-methyltransferase (COMT) | Adrenaline | Rat Liver MB-COMT | 2.5 | 3.3 | Not Specified | [2] |
| Catechol 2,3-dioxygenase | This compound | Pseudomonas putida | Not Reported | - | Spectrophotometric | [5][6] |
| Catechol 2,3-dioxygenase | Catechol | Pseudomonas putida | 1.5 | 130 | Spectrophotometric | [5] |
| Catechol 2,3-dioxygenase | 4-Methylcatechol | Pseudomonas putida | 3.7 | 120 | Spectrophotometric | [5] |
Experimental Protocols
Protocol 1: Fluorogenic Assay for Catechol-O-methyltransferase (COMT) Activity
This protocol describes a continuous fluorogenic assay for COMT activity using a this compound derivative that becomes fluorescent upon O-methylation. The principle involves the enzymatic transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the fluorinated catechol, leading to a change in its electronic properties and a subsequent increase in fluorescence.
Materials and Reagents:
-
Purified COMT enzyme (soluble S-COMT or membrane-bound MB-COMT)[3]
-
This compound derivative (substrate)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Fluorescence microplate reader
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂.
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Prepare a 1 mM stock solution of SAM in the assay buffer.
-
Dilute the purified COMT enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the this compound derivative solution at various concentrations (e.g., 0.1 - 100 µM).
-
For inhibitor screening, add 10 µL of the test compound at various concentrations.
-
Add 20 µL of the diluted COMT enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the SAM solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the methylated product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
For inhibitor screening, calculate the percentage of inhibition and determine the IC₅₀ value.
-
Caption: Workflow for the fluorogenic COMT activity assay.
Protocol 2: Spectrophotometric Assay for Catechol 2,3-dioxygenase (C23O) Activity (Adaptable for Fluorogenic Detection)
This protocol is adapted from a standard spectrophotometric assay for C23O and can be modified for fluorogenic detection if the ring-cleavage product of the this compound derivative is fluorescent. C23O cleaves the aromatic ring of catechols.[5]
Materials and Reagents:
-
Purified Catechol 2,3-dioxygenase (C23O)
-
This compound stock solution (in methanol or DMSO)
-
Phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer or fluorescence microplate reader
-
Quartz cuvettes or 96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 7.5).
-
Prepare a 10 mM stock solution of this compound in methanol or DMSO.
-
Dilute the purified C23O enzyme to the desired concentration in the phosphate buffer.
-
-
Assay Setup:
-
In a quartz cuvette or a well of a 96-well plate, add the phosphate buffer to a final volume of 1 mL (for cuvette) or 200 µL (for plate).
-
Add the this compound solution to achieve a range of final concentrations (e.g., 1 - 200 µM).
-
For inhibition studies, add the test compound at various concentrations.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the diluted C23O enzyme.
-
For Spectrophotometric Detection: Monitor the formation of the yellow ring-cleavage product (2-hydroxy-5-fluoromuconic semialdehyde) by measuring the increase in absorbance at approximately 380 nm.[6]
-
For Fluorogenic Detection (Hypothetical): If the ring-cleavage product is fluorescent, measure the increase in fluorescence intensity at its specific excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance or fluorescence curve.
-
Determine the molar extinction coefficient of the product for spectrophotometric data.
-
Plot the initial velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
For inhibition studies, determine the IC₅₀ value or the inhibition constant (Kᵢ) using Lineweaver-Burk or Dixon plots.[5][6]
-
Caption: Enzymatic reaction of C23O with this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway involving COMT, a key enzyme in the inactivation of catecholamine neurotransmitters. This compound derivatives can be used as probe substrates to study the activity of this enzyme, which is a crucial target in the research of neurological conditions like Parkinson's disease.[2]
Caption: Role of COMT in catecholamine metabolism and assay principle.
References
- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Cyclic Voltammetry of 4-Fluorocatechol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluorocatechol is a halogenated derivative of catechol, a key structural motif in many biologically active compounds and pharmaceuticals. Understanding its electrochemical properties is crucial for elucidating its redox behavior, which can be implicated in its mechanism of action, metabolic fate, and potential for oxidative stress. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox processes of chemical species. This application note provides a detailed protocol for performing cyclic voltammetry on this compound to characterize its electrochemical behavior.
Principle
Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte of interest. The potential is swept from an initial value to a switching potential and then back to the initial potential. The resulting current, which is due to the oxidation or reduction of the analyte at the electrode surface, is measured as a function of the applied potential. The resulting plot of current versus potential is known as a cyclic voltammogram.
For this compound, the expected electrochemical process is a quasi-reversible, two-electron, two-proton oxidation of the catechol moiety to its corresponding o-benzoquinone, as illustrated in the following reaction scheme:
Data Presentation
The following table summarizes typical electrochemical parameters that can be obtained from the cyclic voltammetry of a catechol derivative like this compound. The exact values will be dependent on the specific experimental conditions.
| Parameter | Symbol | Typical Value Range | Description |
| Anodic Peak Potential | Epa | +0.2 to +0.6 V | Potential at which the maximum oxidation current is observed. |
| Cathodic Peak Potential | Epc | +0.1 to +0.5 V | Potential at which the maximum reduction current is observed. |
| Half-wave Potential | E½ | (Epa + Epc) / 2 | A good approximation of the standard redox potential. |
| Anodic Peak Current | ipa | µA range | Maximum current during the anodic (oxidation) scan. |
| Cathodic Peak Current | ipc | µA range | Maximum current during the cathodic (reduction) scan. |
| Peak Separation | ΔEp | > 59/n mV (n=2) | The difference between Epa and Epc, indicating the reversibility of the reaction. |
| Scan Rate | ν | 10 - 500 mV/s | The rate at which the potential is swept. |
Experimental Protocol
This protocol outlines the steps for performing cyclic voltammetry on this compound.
Materials and Reagents
-
This compound
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
Potassium chloride (KCl) or other suitable supporting electrolyte
-
High-purity water (e.g., Milli-Q)
-
Argon or Nitrogen gas for deoxygenation
-
Polishing materials for the working electrode (e.g., alumina slurry, diamond paste)
Equipment
-
Potentiostat/Galvanostat system with CV software
-
Three-electrode cell, consisting of:
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Procedure
-
Solution Preparation:
-
Prepare a 0.1 M phosphate buffer solution (pH 7.0) by dissolving the appropriate amounts of monosodium phosphate and disodium phosphate in high-purity water.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the phosphate buffer.
-
Prepare the final test solution by diluting the stock solution to the desired concentration (e.g., 1 mM) in the phosphate buffer containing a supporting electrolyte like 0.1 M KCl.[4]
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry or diamond paste on a polishing pad to obtain a mirror-like finish.[2][3]
-
Rinse the polished electrode thoroughly with high-purity water and sonicate for a few minutes to remove any residual polishing material.
-
Dry the electrode before use.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and auxiliary electrodes.
-
Add the prepared this compound test solution to the cell, ensuring that the electrodes are sufficiently immersed.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen gas for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters in the CV software:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., -0.2 V).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the this compound (e.g., +0.8 V).
-
Vertex Potential 2 (Final Potential): The same as the initial potential (e.g., -0.2 V).
-
Scan Rate: Start with a typical scan rate of 100 mV/s.[1] This can be varied in subsequent experiments (e.g., 10, 20, 50, 100, 200, 500 mV/s) to study the reaction kinetics.[1]
-
Number of Cycles: Typically 2-3 cycles are sufficient, with the first cycle often being a conditioning cycle and the subsequent cycles used for analysis.[4]
-
-
Start the measurement and record the cyclic voltammogram.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the half-wave potential (E½) and the peak separation (ΔEp).
-
Analyze the effect of scan rate on the peak currents and potentials to investigate the reversibility and diffusion control of the electrochemical process.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the cyclic voltammetry of this compound and the electrochemical reaction mechanism.
Caption: Experimental workflow for cyclic voltammetry of this compound.
Caption: Electrochemical oxidation-reduction mechanism of this compound.
References
Application Notes and Protocols for 4-Fluorocatechol in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocatechol is a fluorinated analog of catechol, a key structural motif in many biologically active molecules, including catecholamine neurotransmitters. The introduction of a fluorine atom to the catechol ring can significantly alter its physicochemical properties, such as electronic distribution, metabolic stability, and binding affinity for enzymes and receptors. In neuroscience research, this compound is primarily investigated for its potential as an inhibitor of Catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamines like dopamine, norepinephrine, and epinephrine.[1] Inhibition of COMT is a therapeutic strategy in conditions characterized by dopaminergic dysregulation, most notably Parkinson's disease.[1] These application notes provide an overview of the potential uses of this compound in neuroscience research, along with detailed experimental protocols.
Key Applications in Neuroscience Research
-
Inhibition of Catechol-O-Methyltransferase (COMT): this compound can be utilized as a tool compound to study the role of COMT in various neurological processes. By inhibiting COMT, researchers can investigate the downstream effects of increased catecholamine levels in both in vitro and in vivo models.
-
Modulation of Dopaminergic and Noradrenergic Signaling: Through its inhibitory action on COMT, this compound can be used to study the physiological and behavioral consequences of enhanced dopamine and norepinephrine signaling. This has implications for research in areas such as reward, cognition, and motor control.
-
Potential Neuroprotective Agent: While direct evidence is limited, the catechol structure suggests potential antioxidant properties. Researchers can investigate whether this compound exhibits neuroprotective effects in models of oxidative stress-induced neuronal damage.
-
Development of PET Imaging Tracers: The fluorinated nature of this compound makes it a candidate for the development of a fluorine-18 (¹⁸F) labeled positron emission tomography (PET) tracer for imaging COMT distribution and activity in the brain.[2][3][4][5][6]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide data for related fluorinated compounds and established COMT inhibitors to serve as a reference for experimental design.
Table 1: In Vitro COMT Inhibition Data for Reference Compounds
| Compound | Enzyme Source | IC₅₀ (nM) | Reference |
| 3'-Fluoro-derivative of a bisubstrate inhibitor | Recombinant Human COMT | 11 | [1] |
| Tolcapone | Human Liver COMT | 151 | [7] |
| Entacapone | Human Liver COMT | 773 | [7] |
| Compound 9 (a non-nitrocatechol inhibitor) | Brain MB-COMT | 24 | [8] |
| Compound 9 (a non-nitrocatechol inhibitor) | Liver S-COMT | 620 | [8] |
Note: IC₅₀ values are highly dependent on assay conditions. Researchers should determine the IC₅₀ of this compound under their specific experimental setup.
Table 2: Reference Data on Dopamine and its Metabolites in Human Brain (ng/mg tissue)
| Brain Region | Dopamine (DA) | Homovanillic Acid (HVA) | HVA/DA Ratio | Reference |
| Nucleus Accumbens | 2.49 | 7.44 | 3.64 | [9] |
| Caudate | 2.39 | 3.61 | 1.80 | [9] |
| Putamen | 3.00 | 6.54 | 2.53 | [9] |
Note: These values provide a baseline for the expected concentrations of dopamine and its major metabolite, HVA, in different brain regions. The effect of this compound on these levels would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay using this compound
This protocol describes a general method to determine the inhibitory potency of this compound on COMT activity.
Materials:
-
Recombinant human COMT enzyme
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
A suitable catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂)
-
Stop solution (e.g., 0.5 M HCl)
-
96-well microplate
-
Microplate reader
-
HPLC system with electrochemical or UV detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
COMT enzyme solution
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the catechol substrate and SAM to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.
-
Product Quantification: Analyze the reaction mixture using HPLC to quantify the formation of the methylated product.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Protocol 2: Evaluation of this compound on Dopamine and Metabolite Levels in Neuronal Cell Culture
This protocol outlines a method to assess the effect of this compound on dopamine metabolism in a neuronal cell line (e.g., SH-SY5Y differentiated into a dopaminergic phenotype).
Materials:
-
Differentiated SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium
-
This compound
-
L-DOPA (optional, to provide a substrate for dopamine synthesis)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
HPLC system with electrochemical detection
-
BCA protein assay kit
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells according to established protocols to induce a dopaminergic phenotype.
-
Treatment: Treat the differentiated cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours). In some experiments, co-treatment with L-DOPA may be performed.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for HPLC:
-
Take an aliquot of the supernatant (cell lysate).
-
Add an internal standard.
-
Precipitate proteins (e.g., with perchloric acid) and centrifuge.
-
Filter the supernatant before injection into the HPLC system.
-
-
HPLC Analysis: Analyze the samples by HPLC with electrochemical detection to quantify the levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid).[11][12][13]
-
Data Analysis: Normalize the neurotransmitter and metabolite levels to the total protein concentration. Compare the levels in this compound-treated cells to the vehicle-treated control cells.
Visualizations
Signaling Pathway Diagram
References
- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of [18F]FEtP4A, a promising PET tracer for mapping acetylcholinesterase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preclinical Evaluation of Dual-Mode Fluorescent 18F-PET Tracers Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol- O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine and homovanillic acid concentrations in striatal and limbic regions of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of neurotransmitters or drugs on the in vivo release of dopamine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct effects of manganese compounds on dopamine and its metabolite Dopac: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine metabolites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Electropolymerization of 4-Fluorocatechol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to the in situ electropolymerization of 4-Fluorocatechol, a process that yields a stable and redox-active polymer film, poly(this compound), on an electrode surface. While specific literature on the electropolymerization of this particular fluorinated catechol is emerging, the protocols and applications detailed herein are extrapolated from the well-established electrochemical behavior of catechol and its derivatives. The introduction of a fluorine atom is anticipated to enhance the polymer's stability, and selectivity, and reduce non-specific binding, making it a promising material for advanced applications in biosensing, surface modification, and drug development.
Introduction
The electrochemical polymerization of catechol and its analogues is a widely utilized method for modifying electrode surfaces. The process involves the anodic oxidation of the catechol monomer to an o-quinone species, which subsequently undergoes polymerization to form an adherent, thin polymer film. These films are valued for their redox activity, biocompatibility, and ability to serve as a matrix for the immobilization of biomolecules.
The strategic incorporation of a fluorine atom at the 4-position of the catechol ring is expected to confer advantageous properties to the resulting polymer. The high electronegativity of fluorine can influence the monomer's oxidation potential and enhance the chemical and thermal stability of the polymer film. These attributes make poly(this compound) a compelling candidate for the development of robust and sensitive analytical devices.
Potential Applications
The tailored properties of poly(this compound) films open up possibilities for a range of applications:
-
High-Performance Biosensors: The polymer film can act as a superior scaffold for the immobilization of enzymes, antibodies, or DNA probes. The inherent redox properties of the film can be harnessed for signal transduction, while the fluorinated surface may minimize biofouling, leading to sensors with enhanced stability and lower detection limits.
-
Drug Discovery and Interaction Studies: Electrodes modified with poly(this compound) can be employed to immobilize target proteins for studying drug-receptor interactions in real-time. The enhanced stability of the film in physiological media is a key advantage for such long-term measurements.
-
Biocompatible and Anti-Fouling Coatings: The unique surface energy imparted by the fluorine atoms can be leveraged to create coatings for medical devices and implants that resist protein adsorption and cell adhesion, thereby improving their biocompatibility and longevity.
Experimental Protocols
The following section details a standardized protocol for the in situ electropolymerization of this compound on a glassy carbon electrode (GCE).
Required Materials and Reagents
-
This compound (≥98% purity)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.2
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Potassium Chloride (KCl)
-
High-purity deionized (DI) water
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Alumina polishing powder (0.3 µm and 0.05 µm)
-
Polishing pads
Electrode Pre-treatment
-
The GCE is meticulously polished with 0.3 µm alumina slurry on a polishing pad for 3-5 minutes, followed by a thorough rinse with DI water.
-
A second polishing step is performed with 0.05 µm alumina slurry for 3-5 minutes, followed by another DI water rinse.
-
The electrode is then sonicated in DI water for 2 minutes to dislodge any residual polishing material.
-
The cleaned electrode is dried under a stream of nitrogen.
Electropolymerization Procedure
-
An electropolymerization solution is prepared by dissolving 5 mM of this compound in 0.1 M PBS (pH 7.2).
-
A three-electrode electrochemical cell is assembled with the pre-treated GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.
-
The electropolymerization is carried out by cycling the potential between -0.3 V and +0.9 V for 20 cycles at a scan rate of 50 mV/s using cyclic voltammetry.
-
Following polymerization, the poly(this compound) modified electrode is rinsed gently with DI water to remove any unpolymerized monomer.
Film Characterization
The successful deposition and electrochemical properties of the poly(this compound) film can be ascertained using the following techniques:
-
Cyclic Voltammetry (CV): Performed in a monomer-free electrolyte solution (e.g., 0.1 M PBS) to observe the characteristic redox peaks of the polymer film.
-
Electrochemical Impedance Spectroscopy (EIS): To evaluate the charge transfer resistance and capacitance of the polymer-coated electrode, providing insights into the film's integrity and conductivity.
Quantitative Data Summary
The data presented below are representative values expected from the electropolymerization and characterization of this compound, based on studies of similar phenolic compounds.
Table 1: Optimized Electropolymerization Parameters
| Parameter | Recommended Value |
| Monomer Concentration | 5 mM |
| Supporting Electrolyte | 0.1 M PBS, pH 7.2 |
| Potential Window | -0.3 V to +0.9 V |
| Scan Rate | 50 mV/s |
| Number of Cycles | 20 |
Table 2: Anticipated Electrochemical Characteristics of the Poly(this compound) Film
| Property | Expected Value / Range | Characterization Technique |
| Anodic Peak Potential (Epa) | +0.35 V to +0.45 V | Cyclic Voltammetry in PBS |
| Cathodic Peak Potential (Epc) | +0.15 V to +0.25 V | Cyclic Voltammetry in PBS |
| Peak-to-Peak Separation (ΔEp) | 150 - 250 mV | Cyclic Voltammetry in PBS |
| Estimated Film Thickness | 20 - 80 nm | Atomic Force Microscopy (AFM) |
| Charge Transfer Resistance (Rct) | 800 - 3000 Ω | Electrochemical Impedance Spectroscopy |
Visual Representations
Logical Workflow for Electrode Modification and Analysis
The diagram below outlines the sequential steps involved in the preparation, modification, and characterization of a poly(this compound) functionalized electrode.
Caption: Workflow for electrode modification and subsequent characterization.
Conceptual Signaling Pathway for a Biosensor Application
The following diagram illustrates the principle of operation for a biosensor employing an enzyme immobilized on a poly(this compound) modified electrode.
Caption: Conceptual diagram of a biosensor's signaling mechanism.
Troubleshooting & Optimization
Preventing auto-oxidation of 4-Fluorocatechol in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the auto-oxidation of 4-Fluorocatechol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a fluorinated derivative of catechol. Like other catechol-containing compounds, it is highly susceptible to auto-oxidation, a process where it reacts with molecular oxygen. This degradation leads to the formation of highly reactive ortho-quinones, which can subsequently polymerize to form colored byproducts. This process can compromise the compound's purity, alter its biological activity, and lead to inconsistent and unreliable experimental results.
Q2: What are the primary factors that accelerate the auto-oxidation of this compound?
The auto-oxidation of this compound is primarily accelerated by the following factors:
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Higher pH: The rate of auto-oxidation increases significantly in neutral to alkaline conditions (pH > 7).[1]
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate and accelerate oxidation reactions.
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, significantly increasing the rate of oxidation.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
Q3: My this compound solution has turned a pink or brown color. Can I still use it?
A pink or brown discoloration is a visual indicator of oxidation and the formation of quinone and polymeric byproducts. For most quantitative and biological assays, it is strongly recommended to discard the discolored solution and prepare a fresh batch. The presence of these degradation products can interfere with your experiment and lead to inaccurate and irreproducible results.
Q4: How does the fluorine substituent affect the stability of this compound compared to unsubstituted catechol?
The fluorine atom is an electron-withdrawing group. Studies on substituted catechols have shown that electron-withdrawing groups tend to slow down the rate of oxidation by dioxygen (O₂) compared to catechols with electron-donating groups.[2] Therefore, this compound is expected to be slightly more stable against auto-oxidation than catechol itself under similar conditions, although it remains a highly sensitive compound.
Troubleshooting Guide: Preventing Auto-oxidation During Experiments
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown immediately upon dissolution. | 1. High concentration of dissolved oxygen in the solvent.2. High pH of the solvent (neutral or alkaline).3. Contamination of glassware or solvent with metal ions. | 1. Use deoxygenated solvents (see Protocol 1).2. Prepare the solution in a slightly acidic buffer (e.g., pH 4-6).3. Use high-purity, metal-free water and acid-washed glassware. Consider adding a chelating agent like EDTA (0.1%).[1] |
| Initially clear solution darkens over time (minutes to hours). | 1. Gradual entry of atmospheric oxygen into the solution.2. Exposure to ambient or overhead light.3. In biological experiments, enzymatic oxidation may be occurring. | 1. Work under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).2. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.3. If applicable, consider using enzyme inhibitors or ensuring the purity of your recombinant proteins. |
| Inconsistent results in biological or chemical assays. | 1. Varying degrees of this compound oxidation between experiments.2. Interference from the byproducts of oxidation. | 1. Strictly adhere to a standardized protocol for the preparation and handling of this compound solutions.2. Always prepare fresh solutions immediately prior to each experiment.3. Consider the inclusion of an antioxidant, such as ascorbic acid (see Protocol 2). |
| Precipitation is observed in the solution. | 1. The concentration of this compound exceeds its solubility in the chosen solvent system.2. Changes in pH or temperature affecting solubility. | 1. Verify the solubility of this compound in your specific solvent. Gentle warming or sonication may aid dissolution.2. Ensure the pH and temperature of the solution remain constant. Be aware that pH adjustments to improve stability might affect solubility. |
Data Presentation: Factors Influencing this compound Stability
Table 1: Influence of Environmental Factors on Auto-oxidation Rate
| Factor | Condition | Impact on Auto-oxidation Rate |
| pH | Acidic (pH 4-6) | Low |
| Neutral (pH 7) | Moderate | |
| Alkaline (pH > 7.5) | High[1] | |
| Temperature | 4°C | Low |
| Room Temperature (~25°C) | Moderate | |
| Elevated (>40°C) | High | |
| Atmosphere | Inert (Nitrogen/Argon) | Very Low |
| Ambient Air | High | |
| Light | Dark (Amber vial) | Low |
| Ambient Light | Moderate | |
| Direct UV Light | High | |
| Metal Ions | Metal-free / Chelated | Low |
| (e.g., Fe³⁺, Cu²⁺) | Trace amounts | High |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Atmosphere | Light Condition |
| -80°C | Up to 6 months | Inert (Nitrogen/Argon) | Protected from light |
| -20°C | Up to 1 month | Inert (Nitrogen/Argon) | Protected from light |
| 2-8°C | Less than 24 hours | Inert (Nitrogen/Argon) | Protected from light |
| Room Temperature | Not recommended | - | - |
| Note: It is always best practice to prepare fresh solutions for each experiment to ensure the highest quality and consistency of results. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using an Acidic Buffer and Deoxygenated Solvent
Objective: To prepare a this compound solution with minimized risk of auto-oxidation for use in experiments.
Materials:
-
This compound (solid)
-
High-purity, metal-free water (e.g., Milli-Q®)
-
Citrate or acetate buffer components to prepare a 0.1 M, pH 5.0 buffer
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Schlenk flask or a standard flask with a septum-sealed sidearm
-
Magnetic stirrer and stir bar
-
Acid-washed glassware
-
Amber vials for storage
Methodology:
-
Prepare the Acidic Buffer: Prepare a 0.1 M citrate or acetate buffer and adjust the pH to 5.0.
-
Deoxygenate the Buffer: Place the acidic buffer in a Schlenk flask. Bubble inert gas (nitrogen or argon) through the buffer for at least 30 minutes while stirring to remove dissolved oxygen.
-
Weigh this compound: In a separate container, accurately weigh the required amount of solid this compound.
-
Dissolution: While maintaining a positive pressure of the inert gas over the deoxygenated buffer, carefully add the weighed this compound to the buffer.
-
Stir to Dissolve: Seal the flask and stir the solution until the this compound is completely dissolved. Keep the solution under the inert atmosphere.
-
Storage and Use: If the solution is not for immediate use, transfer it to amber vials under the inert atmosphere, seal tightly, and store at the recommended low temperature. For use, withdraw the required volume using a syringe through a septum to maintain the inert atmosphere.
Protocol 2: Stabilization of this compound Solution with Ascorbic Acid
Objective: To enhance the stability of a this compound solution for experiments where a slight excess of a reducing agent is permissible.
Materials:
-
This compound (solid)
-
L-Ascorbic acid
-
Deoxygenated acidic buffer (from Protocol 1)
-
Inert gas (Nitrogen or Argon)
-
Acid-washed glassware
-
Amber vials
Methodology:
-
Prepare Deoxygenated Buffer: Follow steps 1 and 2 from Protocol 1.
-
Weigh Reagents: Accurately weigh the required amount of this compound and L-Ascorbic acid. A 2- to 5-fold molar excess of ascorbic acid relative to this compound is a good starting point.
-
Dissolution: Under a positive pressure of inert gas, add the weighed L-Ascorbic acid to the deoxygenated buffer and stir until dissolved. Then, add the weighed this compound to the ascorbic acid-containing buffer.
-
Stir to Dissolve: Seal the flask and stir until all solids are dissolved, maintaining the inert atmosphere.
-
Storage and Use: Store and handle the solution as described in step 6 of Protocol 1. The presence of ascorbic acid will help to scavenge any residual oxygen and reduce any oxidized this compound back to its active form.
Visualizations
Caption: The auto-oxidation pathway of this compound.
References
4-Fluorocatechol stability in different buffer systems
Technical Support Center: 4-Fluorocatechol
This technical support center provides guidance on the stability of this compound in various laboratory settings. Due to the limited availability of specific quantitative stability data for this compound, this guide incorporates established principles of catechol chemistry to provide robust recommendations and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: Like other catechols, this compound is susceptible to degradation, primarily through oxidation. The main factors influencing its stability are:
-
pH: The rate of autoxidation significantly increases at neutral to alkaline pH.[1] Acidic conditions (pH < 6) generally improve stability by keeping the hydroxyl groups protonated, making them less susceptible to oxidation.[2]
-
Oxygen: The presence of molecular oxygen is a key driver of catechol degradation.[1]
-
Light: Exposure to UV or visible light can induce photodegradation.[1]
-
Temperature: Higher temperatures accelerate the rate of oxidation and other degradation pathways.[1]
-
Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of catechols.[1]
Q2: My this compound solution has turned brown. What happened?
A2: The brown discoloration is a classic indicator of catechol oxidation.[1] this compound is oxidized to form highly reactive o-quinones, which are colored. These quinones can then undergo further reactions, including polymerization, to produce complex, dark-colored pigments.[1] This process is accelerated by exposure to oxygen, light, and higher pH.[1]
Q3: Which buffer system is best for my experiments with this compound?
A3: The choice of buffer depends on your specific experimental requirements, particularly the required pH.
-
Acidic Buffers (e.g., Citrate, Acetate): These are generally recommended for enhancing stability, as catechols are more stable at a lower pH.[1][2] Citrate buffers can also offer the additional benefit of chelating metal ions, which helps to prevent catalyzed oxidation.[3]
-
Phosphate Buffers: While widely used, phosphate buffers can sometimes present challenges. Large pH shifts can occur during freezing, which may impact the stability of the compound.[4][5] It is crucial to use high-purity water and reagents to avoid metal ion contamination.
-
Tris Buffers: Tris buffers have a buffering range that is slightly alkaline (pH 7.0-9.2), a condition under which catechols are less stable.[6] Additionally, as a primary amine, Tris can potentially react with the oxidized quinone form of the catechol, which may interfere with some experimental designs.[7]
Q4: How should I store my this compound stock solutions?
A4: For optimal stability, stock solutions of this compound and related compounds should be stored at low temperatures, protected from light.[8] For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[9] It is also advisable to store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Solution Discoloration (Pink, Yellow, Brown) | Oxidation of this compound to o-quinones and subsequent polymerization.[10] | • Prepare fresh solutions using deoxygenated solvents.• If experimentally permissible, adjust the pH to be slightly acidic.• Store solutions in amber vials or wrapped in foil to protect from light.[10]• Consider working under an inert atmosphere (nitrogen or argon).[10] |
| Precipitation in Aqueous Buffer | The compound's solubility limit has been exceeded, or the buffer components are causing it to "salt out".[10] | • Ensure the final concentration is within the solubility limits for the chosen solvent system.• Use gentle warming or sonication to aid dissolution.[10]• Prepare the working solution by slowly adding the aqueous buffer to the stock solution while vortexing.[10] |
| Inconsistent Experimental Results | Degradation of the this compound working solution. | • Prepare fresh working solutions immediately before each experiment.[10]• Minimize the time the compound is kept in aqueous buffer at room temperature.[10]• Before use, confirm the integrity of the stock solution using an analytical method like HPLC.[10] |
Buffer System Stability Comparison
| Buffer System | Typical pH Range | Pros for this compound Stability | Cons for this compound Stability | Recommendations |
| Citrate | 3.0 - 6.2 | • Buffers in the acidic range, where catechols are more stable.[1][2]• Can chelate metal ions, reducing catalytic oxidation.[3] | • May interfere with certain enzymatic assays. | Recommended for experiments that can be conducted at an acidic pH. |
| Acetate | 3.6 - 5.6 | • Provides buffering in the acidic range, enhancing stability.[2] | • Volatile, which may be a concern in some long-term experiments. | Good alternative to citrate for acidic conditions. |
| Phosphate (PBS) | 6.0 - 8.0 | • Physiologically relevant pH range. | • Can exhibit significant pH shifts upon freezing.[4][5]• Buffering range is close to the pH where catechol oxidation becomes more rapid.[1] | Use with caution. Prepare with high-purity water and consider adding a chelating agent like EDTA. |
| Tris | 7.0 - 9.2 | • Commonly used in biological applications.[11] | • Buffering range is alkaline, which accelerates catechol oxidation.[1][6]• Primary amine structure may react with oxidized catechols.[7] | Generally not recommended unless a pH > 7 is required by the experimental design. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of solid this compound in a chemical fume hood.
-
Dissolve the solid in an appropriate solvent, such as DMSO, to a concentration of 50 mg/mL.[8] Ultrasonic agitation may be used to aid dissolution.
-
For aqueous experiments, it is recommended to use deoxygenated water (prepared by sparging with nitrogen or argon for at least 30 minutes).
-
Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.[12]
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[9]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol can be adapted to test the stability of this compound in a buffer system of interest.
-
Preparation: Prepare a working solution of this compound (e.g., 100 µg/mL) in the chosen buffer system.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Incubate at room temperature. Note that catechols degrade rapidly in basic conditions.[8][10]
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.[8]
-
Thermal Degradation: Incubate an aliquot of the working solution at 60°C, protected from light.[10]
-
Photodegradation: Expose an aliquot of the working solution to a light source that provides an overall illumination of not less than 1.2 million lux hours.[8]
-
-
Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining this compound and detect the formation of degradation products.[8]
Protocol 3: Stability-Indicating HPLC Method
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol.[1] A starting condition could be 90:10 (v/v) water:acetonitrile.
-
Detection: Monitor at a wavelength appropriate for this compound (e.g., determined by a UV scan).
-
Procedure:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Filter all samples through a 0.45 µm syringe filter before injection.[1]
-
Inject the samples from the forced degradation study.
-
Quantify the peak corresponding to this compound. A decrease in its area and the appearance of new peaks indicate degradation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicago.se [medicago.se]
- 7. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in 4-Fluorocatechol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorocatechol. The following information is designed to address common challenges and provide practical solutions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis via demethylation of 4-fluoroguaiacol is resulting in a low yield. What are the potential causes and solutions?
Low yields in the demethylation of 4-fluoroguaiacol, typically using boron tribromide (BBr₃), can arise from several factors. Careful control of reaction conditions and a thorough work-up are crucial for success.
-
Incomplete Reaction: The demethylation may not have gone to completion.
-
Solution: Ensure a sufficient excess of BBr₃ is used. The reaction is often run with 1.5 to 3 equivalents of BBr₃. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction can be stirred at room temperature overnight to ensure completion.[1]
-
-
Moisture Contamination: Boron tribromide reacts violently with water. The presence of moisture in the solvent or on the glassware will consume the reagent and reduce the yield.
-
Solution: Use anhydrous solvents (such as dichloromethane - DCM) and flame-dried glassware under an inert atmosphere (nitrogen or argon).
-
-
Product Loss During Work-up: this compound is polar and can be lost to the aqueous phase during extraction if the pH is not optimal.
-
Solution: After quenching the reaction (e.g., with methanol or ice water), ensure the aqueous layer is acidified (e.g., with HCl) to a pH of 1-2 before extraction with an organic solvent like ethyl acetate. This protonates the catechol hydroxyl groups, making the product less water-soluble.
-
-
Side Reactions: Elevated temperatures can lead to side reactions and degradation of the product.
-
Solution: Perform the addition of BBr₃ at a low temperature (e.g., -78°C or 0°C) and allow the reaction to slowly warm to room temperature.[1]
-
Q2: I am observing the formation of multiple byproducts during the Baeyer-Villiger oxidation of 4'-fluoro-2'-hydroxyacetophenone. How can I improve the selectivity for this compound?
The Baeyer-Villiger oxidation is a powerful method for converting ketones to esters, but its success with substituted aromatic ketones depends on controlling the regioselectivity and minimizing side reactions.
-
Incorrect Migratory Aptitude: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. For the desired product, the aryl group must migrate in preference to the methyl group.
-
Solution: This is generally the expected outcome as aryl groups have a higher migratory aptitude than methyl groups.[2] However, the choice of peroxy acid can influence this. Using a more reactive peroxy acid like trifluoroperacetic acid (TFPAA) can sometimes improve selectivity.
-
-
Side Reactions of the Phenolic Hydroxyl Group: The free hydroxyl group on the starting material can react with the peroxy acid, leading to undesired byproducts.
-
Solution: While protection of the hydroxyl group is an option, many Baeyer-Villiger oxidations on hydroxyacetophenones proceed without it. Careful control of the reaction temperature (running the reaction at 0°C or room temperature) and slow addition of the oxidizing agent can minimize side reactions.
-
-
Over-oxidation or Decomposition: Catechols are sensitive to oxidation. Excess oxidizing agent or harsh reaction conditions can lead to the formation of quinones and other degradation products.
-
Solution: Use a controlled amount of the peroxy acid (typically 1.1 to 1.5 equivalents). After the reaction is complete, quench any remaining oxidant by washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3]
-
Q3: My final this compound product is discolored (pink, brown, or black). What is the cause, and how can I obtain a pure, colorless product?
Catechols are notoriously prone to oxidation, which leads to the formation of colored impurities, primarily quinones.
-
Exposure to Air and Light: Oxygen in the air, especially in the presence of light and trace metal impurities, can rapidly oxidize this compound.
-
Solution: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during purification and storage. Use de-gassed solvents for chromatography and extractions. Store the final product in a dark container, under an inert atmosphere, and at a low temperature.
-
-
Residual Acid or Base: Traces of acid or base from the work-up can catalyze oxidation.
-
Solution: Ensure that the product is thoroughly washed to remove any residual acid or base. Washing the organic extracts with brine can help remove residual aqueous contaminants.
-
-
Inefficient Purification: Impurities from the reaction may co-elute with the product during chromatography.
-
Solution: Use a well-chosen solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes or petroleum ether). It may be beneficial to add a small amount of a reducing agent, such as ascorbic acid, to the chromatography solvents to prevent on-column oxidation. Recrystallization from a suitable solvent system can also be an effective final purification step.
-
Data Presentation
Table 1: Reaction Parameters for the Demethylation of 4-Fluoroguaiacol
| Parameter | Condition | Notes |
| Starting Material | 4-Fluoroguaiacol | Ensure high purity of starting material. |
| Reagent | Boron Tribromide (BBr₃) | Typically 1.5 - 3.0 equivalents. |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure solvent is dry. |
| Temperature | -78°C to Room Temperature | Slow addition of BBr₃ at low temperature is critical. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Work-up | Quench with Methanol/Water, Acidify, Extract | Acidification to pH 1-2 is crucial for high recovery. |
| Typical Yield | 70 - 90% | Highly dependent on anhydrous conditions and work-up. |
Table 2: Reaction Parameters for the Baeyer-Villiger Oxidation of 4'-Fluoro-2'-hydroxyacetophenone
| Parameter | Condition | Notes |
| Starting Material | 4'-Fluoro-2'-hydroxyacetophenone | Commercially available. |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | Typically 1.1 - 1.5 equivalents. |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | --- |
| Temperature | 0°C to Room Temperature | Maintain temperature to control side reactions. |
| Reaction Time | 12 - 48 hours | Monitor by TLC. |
| Work-up | Wash with NaHCO₃, Na₂S₂O₃, Brine | Quenching excess peroxy acid is important. |
| Typical Yield | 60 - 80% | Yield can be affected by purity of m-CPBA. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation of 4-Fluoroguaiacol
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluoroguaiacol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in anhydrous DCM dropwise via a syringe or dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath and slowly add methanol to quench the excess BBr₃. Be cautious as this is an exothermic process that will evolve HBr gas.
-
Work-up: Add water to the mixture and stir for 30 minutes. Adjust the pH of the aqueous layer to 1-2 with concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether.
Protocol 2: Synthesis of this compound via Baeyer-Villiger Oxidation of 4'-Fluoro-2'-hydroxyacetophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-fluoro-2'-hydroxyacetophenone (1.0 eq) in dichloromethane (DCM, approx. 0.2 M solution).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess m-CPBA, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is then hydrolyzed. Add a solution of sodium hydroxide (2.0 eq) in a mixture of methanol and water to the crude ester. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Work-up and Purification: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the this compound with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Fluorocatechol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of 4-Fluorocatechol derivatives. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing derivatives of this compound?
A1: The primary challenges in derivatizing this compound stem from the presence of two hydroxyl groups with similar reactivity, which can lead to a lack of regioselectivity. This often results in the formation of a mixture of mono-substituted (at the 1- or 2-position) and di-substituted products. Additionally, catechols, including this compound, are susceptible to oxidation, which can lead to discoloration (pink or brown) and the formation of quinone-type byproducts, reducing the yield of the desired derivative.
Q2: How can I achieve regioselective synthesis of this compound derivatives?
A2: Achieving regioselectivity is crucial for synthesizing specific isomers. Key strategies include:
-
Use of Protecting Groups: Temporarily blocking one of the hydroxyl groups with a suitable protecting group allows for the selective derivatization of the other. The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Enzymatic Reactions: Enzymes, such as certain lipases or monooxygenases, can exhibit high regioselectivity based on the steric and electronic properties of the substrate.
-
Kinetic vs. Thermodynamic Control: Adjusting reaction parameters like temperature and reaction time can favor the formation of the kinetic or thermodynamic product, which may correspond to a specific regioisomer.
Q3: My this compound derivative is discolored. What causes this and how can I prevent it?
A3: Discoloration is typically due to the oxidation of the catechol moiety. To prevent this:
-
Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control pH: Catechols are more stable under acidic conditions. During workup, acidifying the mixture can help reduce oxidation.
-
Storage: Store the purified this compound and its derivatives under an inert atmosphere, protected from light, and at low temperatures.
Q4: What are the most common methods for synthesizing ether and ester derivatives of this compound?
A4:
-
Ether Synthesis: The Williamson ether synthesis is a widely used method. It involves the reaction of an alkoxide (formed by deprotonating a hydroxyl group with a base) with an alkyl halide. Careful control of stoichiometry and reaction conditions is necessary to favor mono-etherification.
-
Ester Synthesis: Ester derivatives are commonly prepared by acylation using an acyl chloride or anhydride in the presence of a base. The choice of catalyst and reaction conditions can influence regioselectivity.
Troubleshooting Guides
Williamson Ether Synthesis of this compound Derivatives
Problem: Low yield and formation of multiple products (mono-ethers and di-ether).
| Potential Cause | Troubleshooting Steps & Solutions |
| Lack of Regioselectivity | - Use of a Bulky Base: Employ a sterically hindered base to selectively deprotonate the less hindered hydroxyl group. - Protecting Group Strategy: Protect one hydroxyl group before performing the etherification. |
| Di-ether Formation | - Control Stoichiometry: Use a 1:1 molar ratio of this compound to the alkylating agent. - Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration. |
| Low Reactivity | - Choice of Base: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation. - Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide. - Leaving Group: Use an alkyl iodide or bromide, which are better leaving groups than chlorides. |
| Side Reactions (Elimination) | - Alkyl Halide Structure: Use primary alkyl halides. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong, bulky base.[1] |
Logical Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Friedel-Crafts Acylation for this compound Ester Derivatives
Problem: Low yield and poor regioselectivity.
| Potential Cause | Troubleshooting Steps & Solutions |
| Deactivation of Catalyst | - Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl3) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[2] - Stoichiometry: More than a stoichiometric amount of the catalyst is often required as it complexes with both the starting material and the product. |
| Poor Regioselectivity | - Protecting Groups: To ensure acylation at a specific hydroxyl group, protect the other one. - Catalyst Choice: The choice of Lewis acid and solvent can influence the ortho/para ratio in aromatic acylations.[2] |
| Low Reactivity | - Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. - Temperature: Some reactions may require heating to proceed at a reasonable rate, but be cautious of increased side reactions. |
| Side Reactions | - Over-acylation: Use a controlled amount of the acylating agent and monitor the reaction closely by TLC or HPLC. - Acyl Group Migration: This can be promoted by acidic or basic conditions and elevated temperatures. Lowering the reaction temperature can help suppress migration. |
Logical Troubleshooting Workflow for Acylation Reactions
Caption: Troubleshooting workflow for acylation reactions.
Experimental Protocols & Data
Synthesis of this compound Mono-ethers (e.g., 4-Fluoroguaiacol)
The regioselective synthesis of mono-ethers can be challenging. A common strategy involves the use of protecting groups or exploiting subtle differences in the acidity of the two hydroxyl groups.
General Protocol: Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a dry polar aprotic solvent (e.g., DMF, acetone). Add a base (e.g., K2CO3, 1.1-1.5 eq.) and stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.0-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture (temperature will depend on the specific alkyl halide and solvent) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the regioisomers and any di-ether byproduct.
Table 1: Comparison of Reaction Conditions for Ether Synthesis
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (Mono-ether) | Reference |
| Methyl Iodide | K2CO3 | Acetone | Reflux | 4-8 | 40-60% | Adapted from general procedures[3] |
| Ethyl Bromide | NaH | DMF | 25-50 | 6-12 | 35-55% | Adapted from general procedures[1] |
| Benzyl Bromide | K2CO3 | DMF | 25 | 8-16 | 50-70% | Adapted from general procedures[4] |
Note: Yields are estimates and highly dependent on specific reaction optimization and purification efficiency.
Synthesis of this compound Ester Derivatives
General Protocol: Acylation with Acyl Chlorides
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., pyridine, triethylamine, 1.1-1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane, THF).
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.0-1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Table 2: Comparison of Reaction Conditions for Ester Synthesis
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (Mono-ester) | Reference |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 1-3 | 60-80% | Adapted from general procedures |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 2-5 | 65-85% | Adapted from general procedures |
| Propionyl Chloride | Pyridine | DCM | 0 to RT | 1-4 | 55-75% | Adapted from general procedures |
Note: Yields are estimates and highly dependent on specific reaction optimization and purification efficiency.
Signaling Pathways and Biological Activity
Fluorinated catechol derivatives are of significant interest in drug discovery due to the ability of the fluorine atom to modulate the compound's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[5]
Bacterial Degradation Pathway of this compound
In certain microorganisms, such as Rhizobiales sp., this compound is an intermediate in the aerobic degradation of fluorobenzene. This pathway involves the ortho-cleavage of the catechol ring.[2][6]
Caption: Microbial degradation pathway of fluorobenzene via this compound.
Potential Pharmacological Roles
While specific signaling pathways for many synthetic this compound derivatives are still under investigation, the catechol moiety is a known pharmacophore. Derivatives may act as:
-
Enzyme Inhibitors: Fluorinated compounds can act as potent enzyme inhibitors. For example, fluorinated substrate analogues can form stable complexes with enzyme active sites.[7][8] Catechol derivatives are known to interact with a variety of enzymes, and the addition of fluorine can enhance this activity.
-
Antioxidants: Catechols are known for their antioxidant properties. Semi-synthetic derivatives of other catechols have shown that derivatization can improve stability while retaining antioxidant activity.[3]
-
Anticancer Agents: Fluorinated chalcones derived from catechols have been synthesized and shown to possess antitumor activities.[9]
Further research is needed to elucidate the specific signaling pathways modulated by novel this compound derivatives in mammalian systems.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 4-Fluorocatechol in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to 4-Fluorocatechol solubility during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a member of the catechol family and is a fluorinated derivative of 1,2-dihydroxybenzene[1]. It is often used in biochemical research and is an intermediate in the microbial degradation of fluorobenzene[2][3].
Q2: What are the general solubility properties of this compound?
A2: Precise quantitative solubility data for this compound in many common solvents is not widely published[4]. However, like many catechols, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water[4]. Its solubility in aqueous solutions is likely to be pH-dependent.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO[5][6]. For instance, a stock solution of 10 mM can be prepared by dissolving the compound in DMSO, which can then be aliquoted and stored appropriately to minimize freeze-thaw cycles[7][8]. It may be necessary to use vortexing or sonication to ensure the compound is fully dissolved[9][10].
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term stability, stock solutions of catechols in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to one month[7][10]. It is advisable to store solutions under an inert atmosphere, such as nitrogen, and protected from light to prevent oxidation, as catechols are susceptible to degradation[10][11].
Q5: My this compound solution has changed color. What does this mean?
A5: Catechols are prone to oxidation, which can be accelerated by exposure to air, light, or basic pH conditions[10]. A color change, often to a brownish or pinkish hue, typically indicates oxidative degradation and the formation of quinone-type structures[10]. It is recommended to use freshly prepared solutions for experiments to ensure the integrity of the compound[8][11].
Troubleshooting Guide for this compound Assays
Encountering solubility issues with this compound can lead to inaccurate and irreproducible results[12]. The following table and detailed guides address common problems and their solutions.
Summary of Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the aqueous buffer. The buffer components are "salting out" the compound. | Decrease the final working concentration of this compound. Increase the percentage of co-solvent, ensuring it does not exceed the tolerance of the assay system (typically <0.5% for cell-based assays)[7][13]. Prepare the working solution by slowly adding the aqueous buffer to the DMSO stock while vortexing[11]. Test different buffer systems or adjust the pH[12]. |
| Solution discoloration (e.g., turning pink/brown) | Oxidation of the catechol moiety, which can be accelerated by air, light, or non-acidic pH. | Prepare solutions fresh on the day of the experiment[11]. Degas solvents to remove dissolved oxygen[11]. Protect solutions from light[11]. Maintain a slightly acidic pH if the experimental conditions permit[11]. Consider adding an antioxidant like ascorbic acid, after verifying its compatibility with the assay[11]. |
| Inconsistent or non-reproducible assay results | Degradation of this compound in the stock or working solution. Inaccurate concentration due to incomplete dissolution or precipitation. Adsorption of the compound to plasticware. Compound aggregation. | Confirm the integrity of the compound with an analytical method like HPLC before use[11]. Ensure complete dissolution of the stock solution using sonication or gentle warming[10][14]. Prepare fresh working solutions for each experiment[8]. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to mitigate aggregation, after confirming it doesn't interfere with the assay[15]. |
| Cloudy or turbid solution after preparation | The compound is not fully dissolved or has precipitated out of solution. | Visually inspect the solution against a dark background[12]. Do not use cloudy solutions as the actual concentration of the dissolved compound is unknown[14]. Attempt to redissolve by gentle warming or sonication[11]. If it remains cloudy, the concentration is likely above the solubility limit and needs to be reduced. |
Quantitative Data: Solubility of Fluorocatechols and Catechol
Precise, publicly available quantitative solubility data for this compound is limited. The table below summarizes available information for the related 3-Fluorocatechol and the parent compound, Catechol, for comparative purposes.
| Solvent | This compound | 3-Fluorocatechol | Catechol (Parent Compound) |
| Water | Data not readily available. Expected to be slightly soluble. | Expected to be soluble. No quantitative data available.[4] | 312 g/L at 20°C[4] |
| Dimethyl Sulfoxide (DMSO) | Data not readily available. Expected to be soluble. | 50 mg/mL[4][10] | ~1 mg/mL[4] |
| Methanol | Data not readily available. | Described as "slightly soluble".[4] | Miscible[4] |
| Chloroform | Data not readily available. | Described as "slightly soluble".[4] | Soluble[4] |
| Tetrahydrofuran (THF) | Soluble[4] | Data not readily available. | Data not readily available. |
| Formulation for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | Data not readily available. | ≥ 2.5 mg/mL[10] | Data not readily available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound that can be stored and used for subsequent dilutions.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 128.10 g/mol )[1]. For 1 mL of a 10 mM solution, 1.281 mg of this compound is required.
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it briefly to 37°C, followed by vortexing[6][9].
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage[7][10].
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, Tris buffer)[16][17]
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warming: Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C), as solubility often increases with temperature[6][14].
-
Dilution (Stepwise Recommended): To avoid the compound "crashing out," a stepwise dilution is recommended[7].
-
Perform an intermediate dilution of the DMSO stock into the aqueous buffer.
-
For the final dilution, slowly add the aqueous buffer to the DMSO stock solution (or the intermediate dilution) while gently vortexing[11]. This gradual change in solvent polarity can help maintain solubility.
-
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible and compatible with your assay (e.g., ≤0.5% for most cell-based assays)[7][13].
-
Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness. A clear, homogenous solution is required for accurate results[14].
-
Immediate Use: It is best practice to use the freshly prepared aqueous working solution immediately to avoid potential degradation or precipitation over time[11][14].
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Metabolic Pathway of this compound
This compound is a key intermediate in the aerobic degradation of fluorobenzene by certain microorganisms. The pathway involves an ortho-cleavage of the catechol ring.
Caption: Metabolic pathway of this compound via ortho-cleavage.
References
- 1. 4-Fluoro-1,2-benzenediol | C6H5FO2 | CID 160458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Buffers for Biochemical Reactions [worldwide.promega.com]
- 17. interchim.fr [interchim.fr]
4-Fluorocatechol interference in analytical measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorocatechol. The information is designed to help identify and resolve common interferences and issues encountered during analytical measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to analytical measurements?
A1: this compound is a fluorinated derivative of catechol. Its key properties relevant to analysis are its molecular weight of 128.10 g/mol , its susceptibility to oxidation, and its electroactive nature, which makes it suitable for electrochemical detection.[1][2] It is a member of the catechol family and is used as a building block in the synthesis of pharmaceuticals and agrochemicals.[3]
Q2: Why is this compound prone to degradation, and what are the primary degradation pathways?
A2: Like other catechols, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, alkaline pH, and certain metal ions. This oxidation can lead to the formation of quinone-type structures, which can further polymerize. To ensure the stability of this compound solutions, it is recommended to store them at low temperatures (-20°C for short-term and -80°C for long-term), protect them from light by using amber vials, and prepare solutions in deoxygenated solvents under an inert atmosphere (e.g., nitrogen).
Q3: What are the most common analytical techniques used for the quantification of this compound?
A3: The most common analytical techniques for catecholamines and related compounds like this compound are High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC with ECD is highly sensitive for electroactive compounds like this compound.[4][5][6] LC-MS/MS offers high selectivity and is widely used for the analysis of small molecules in complex matrices.
Troubleshooting Guide: HPLC with Electrochemical Detection (HPLC-ECD)
Q4: I am observing a noisy or drifting baseline in my HPLC-ECD analysis of this compound. What are the possible causes and solutions?
A4: A noisy or unstable baseline in HPLC-ECD can be caused by several factors. High background currents are a common culprit. Here are some potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity (18 MΩ·cm) water and HPLC-grade reagents. Degas the mobile phase thoroughly before and during use. |
| Electrode Fouling | Clean the electrode surface according to the manufacturer's instructions. Contamination can arise from the sample matrix or precipitated mobile phase components. |
| Air Bubbles in the Detector | Ensure the mobile phase is properly degassed. Purge the pump and detector to remove any trapped air bubbles. |
| pH Instability | Ensure the mobile phase is adequately buffered to maintain a stable pH, as fluctuations can affect the baseline. |
Q5: My this compound peak is poorly shaped (tailing or fronting). How can I improve it?
A5: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.
-
Tailing peaks can result from secondary interactions between the analyte and the stationary phase. Since this compound is acidic, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can help to suppress the ionization of silanol groups on the silica-based column, leading to a more symmetrical peak shape.
-
Fronting peaks are often a sign of column overload. Try injecting a lower concentration of your sample or standards.
A good starting point for a mobile phase is a mixture of an aqueous buffer (e.g., phosphate or acetate) at a slightly acidic pH and an organic modifier like acetonitrile or methanol.
Q6: What is a typical starting point for an HPLC-ECD method for this compound?
A6: While the optimal conditions will need to be determined empirically for your specific application, a general starting point for the analysis of catechols is as follows:
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 75 mM NaH2PO4, 1.7 mM 1-octanesulfonic acid, 0.025% triethylamine, 8% acetonitrile, pH 2.9 |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 10 - 20 µL |
| Detector Potential | +0.6 to +0.8 V (vs. Ag/AgCl reference electrode) |
Troubleshooting Guide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q7: I am experiencing significant ion suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A7: Matrix effects are a common challenge in LC-MS/MS, especially with complex biological samples. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
Here is a workflow to identify and mitigate matrix effects:
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
-
Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.
-
Improve Chromatography: Adjust your HPLC method to chromatographically separate this compound from the interfering compounds. This can be achieved by changing the gradient, mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C₆- or D₃-labeled) this compound is the ideal internal standard as it will co-elute and experience the same matrix effects as the unlabeled analyte, thus providing accurate correction.
Q8: I need to develop an LC-MS/MS method for this compound. What are the expected precursor and product ions for MRM analysis?
A8: While the optimal Multiple Reaction Monitoring (MRM) transitions should be determined experimentally by infusing a standard solution of this compound, we can predict the likely ions based on its structure and the behavior of similar compounds. This compound has a monoisotopic mass of 128.0274 Da.[2]
| Ionization Mode | Predicted Precursor Ion (Q1) [M+H]⁺ / [M-H]⁻ | Potential Product Ions (Q3) |
| Positive ESI | m/z 129.03 | Loss of CO, loss of H₂O, cleavage of the benzene ring |
| Negative ESI | m/z 127.02 | Loss of HF, loss of CO, cleavage of the benzene ring |
Experimental Protocol: Determining MRM Transitions
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan (Q1 scan) to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.
-
Select the most abundant and specific precursor-product ion pairs as your MRM transitions.
-
For each transition, optimize the collision energy to maximize the signal of the product ion.
Sample Preparation Guide
Q9: What is a reliable method for extracting this compound from plasma samples?
A9: Solid-Phase Extraction (SPE) is a robust method for extracting catechols from complex biological matrices like plasma, as it provides better cleanup than simple protein precipitation. A weak cation exchange (WCX) SPE cartridge is often suitable for catecholamines.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma
Caption: A general workflow for Solid-Phase Extraction (SPE) of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected from well-developed analytical methods for catechol-like compounds. Note that these are representative values and will vary depending on the specific instrumentation, method, and matrix.
| Parameter | HPLC-ECD | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 0.01 - 1 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Sample Preparation Recovery | 70 - 95% | 70 - 95% |
References
- 1. 4-Fluoro-1,2-benzenediol | C6H5FO2 | CID 160458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 367-32-8 | LGC Standards [lgcstandards.com]
- 3. lookchem.com [lookchem.com]
- 4. jasco-global.com [jasco-global.com]
- 5. Electrochemical Detection (ECD) Fundamentals | Amuza Inc [amuzainc.com]
- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 4-Fluorocatechol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Fluorocatechol stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For extended storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent oxidation.[2] Discoloration of the solid, typically turning brown, indicates degradation, and the product should be discarded.[2]
Q2: What factors can cause the degradation of this compound in solution?
A2: Like other catechols, this compound is susceptible to degradation in solution due to several factors:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of quinone-type structures, which can further polymerize.[2][3] This process is often accelerated by light and alkaline pH.[3]
-
pH: this compound is more stable in acidic to neutral conditions.[3] Alkaline solutions promote rapid degradation through autoxidation.[3]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[3][4]
-
Enzymatic Degradation: In biological systems or non-sterile solutions, enzymes such as polyphenol oxidases can rapidly metabolize the catechol moiety.[3]
Q3: My this compound stock solution has turned a brownish color. Is it still usable?
A3: A brown discoloration in your this compound solution is a clear indicator of oxidation and degradation.[2][3] The presence of these degradation products can lead to inconsistent and unreliable experimental results. It is strongly recommended to discard the discolored solution and prepare a fresh stock.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The choice of solvent depends on the intended application.
-
For general stock solutions, anhydrous dimethyl sulfoxide (DMSO) is a suitable choice, and it is soluble up to 50 mg/mL in this solvent.[2]
-
For aqueous buffers, it is crucial to prepare the solution fresh and use it immediately. The pH of the buffer should ideally be acidic to neutral to minimize degradation.[3] When diluting a DMSO stock into an aqueous buffer, add the buffer slowly to the stock solution while vortexing to prevent precipitation.[3]
Q5: How can I improve the stability of my this compound working solutions for experiments?
A5: To enhance the stability of your working solutions, consider the following practices:
-
Prepare Fresh: Always prepare working solutions immediately before use.[2][3]
-
Deoxygenate Solvents: Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon to minimize oxidation.[3]
-
Control pH: If your experiment allows, maintain a slightly acidic pH.[3]
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil to shield the solution from light.[3]
-
Use Antioxidants: In some applications, the addition of a stabilizing agent like ascorbic acid may help to prevent oxidation.
-
Low Temperatures: Keep your solutions on ice or at 4°C during your experiment whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid this compound is discolored (e.g., brown). | Oxidation due to improper storage (exposure to air, light, or moisture). | Discard the product as its purity is compromised.[2] For future prevention, store in a tightly sealed container at 2-8°C, protected from light, and in a dry environment.[1] Consider storage under an inert atmosphere.[2] |
| Solution turns brown/pink upon preparation or during the experiment. | Oxidation of the catechol to form quinones and polymers, accelerated by air, light, and alkaline pH.[3] | 1. Prepare fresh solutions using deoxygenated solvents.[3]2. Work under an inert atmosphere (nitrogen or argon).[3]3. Adjust the solution pH to be slightly acidic, if the experiment permits.[3]4. Protect the solution from light.[3]5. Consider adding an antioxidant like ascorbic acid.[3] |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The final concentration of DMSO is too low to maintain the solubility of this compound. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).3. Add the aqueous buffer slowly to the DMSO stock while vortexing to aid dissolution.[3]4. Test the solubility in different buffer systems.[3] |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock or working solution. | 1. Prepare fresh stock solutions for each experiment.[2]2. If using a previously prepared stock, verify its purity by an appropriate analytical method (e.g., HPLC) before use.[2]3. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a screw cap
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound powder and place it in the amber glass vial.
-
Purge the vial containing the powder with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 1 mL of DMSO to 12.81 mg of this compound).
-
Immediately cap the vial tightly.
-
Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, use brief sonication.
-
For immediate use, keep the solution on ice and protected from light.
-
For short-term storage (up to 1 month), store the vial at -20°C.[2]
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes in amber vials, purge with inert gas, and store at -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
Materials:
-
1 mg/mL this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or Diode Array Detector (DAD)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24-48 hours.[2]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature and analyze at intervals of 30 minutes, 1, 2, and 4 hours, as catechols degrade rapidly in basic conditions.[3] Neutralize a sample with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, and analyze at 1, 2, 4, and 8 hours.[3]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C, protected from light. Analyze at 24, 48, and 72 hours.[3]
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method and compare them to an unstressed control solution. The DAD can be used to check for peak purity and identify potential degradation products.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Simplified oxidative degradation pathway of this compound.
Caption: Decision tree for troubleshooting unstable this compound solutions.
References
Troubleshooting guide for 4-Fluorocatechol experiments.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorocatechol.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (4-Fluoro-1,2-benzenediol) is a fluorinated derivative of catechol, a type of phenolic compound.[1][2] It serves as a versatile building block in organic synthesis and as an intermediate in the development of pharmaceuticals, particularly for neurological disorders.[3] It is also utilized in biochemical research to study enzyme activity and metabolic pathways.[3]
Q2: How should I properly store and handle solid this compound? A2: Solid this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[4] The container must be kept tightly sealed to prevent oxidation and moisture absorption.[4] While some suppliers suggest room temperature or 2-8°C storage[3][5], for long-term stability and to prevent oxidation (which can cause the white powder to turn brown), storage at -20°C under an inert atmosphere like nitrogen or argon is recommended.[4]
Q3: What are the best practices for preparing and storing this compound solutions? A3: Due to the inherent instability of catechols, it is crucial to prepare solutions fresh for each experiment.[6] If a stock solution must be prepared, use a high-purity, dry solvent like DMSO. For aqueous buffers, ensure they are degassed to remove dissolved oxygen, which promotes oxidation.[6] Store stock solutions in small aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[4]
Q4: What are the primary safety concerns when working with this compound? A4: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[7] It is also considered an irritant.[5] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
Troubleshooting Guides
General Handling and Stability
Q: My solid this compound has turned a pink or brown color. Can I still use it? A: No. The discoloration indicates that the compound has oxidized, compromising its purity.[4] Using oxidized this compound will lead to inaccurate and irreproducible results. It is safest to discard the discolored product and use a fresh, unopened batch. To prevent this, always store it under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).[4]
Q: I am observing a high background signal or spontaneous color change in my assay buffer containing this compound. What is the cause? A: This is a classic sign of auto-oxidation. Catechols are highly susceptible to oxidation in the presence of dissolved oxygen, especially at neutral to alkaline pH, which forms colored quinone byproducts.[6]
-
Solution:
-
Always prepare this compound solutions immediately before use.[6]
-
Degas all aqueous buffers and solvents thoroughly to remove dissolved oxygen.
-
If your experimental parameters allow, perform the assay at a slightly acidic pH, as catechols are more stable under these conditions.
-
Protect your solutions from light during preparation and incubation.[4]
-
Enzymatic Assays
Q: The activity of my enzyme is significantly lower than expected when using this compound as a substrate. What are the potential issues? A: There are several possible causes for low enzyme activity:
-
Substrate Degradation: As mentioned above, this compound can auto-oxidize in the assay buffer, reducing the effective substrate concentration available for the enzyme.[6] Run a no-enzyme control and monitor the absorbance at the relevant wavelength to quantify the rate of auto-oxidation.
-
Enzyme Inhibition: this compound itself or its oxidation products may act as inhibitors to your enzyme.[6] This is particularly relevant for catechol-metabolizing enzymes.[6] To test this, perform an inhibition assay using a known substrate for your enzyme in the presence of varying concentrations of this compound.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, buffer composition, and concentration of any necessary cofactors (e.g., Mg²⁺ for some catechol-O-methyltransferases) are optimal for your specific enzyme.[6]
Q: My kinetic plots are non-linear, or the reaction stops prematurely. A: This can be indicative of mechanism-based inactivation (suicide inhibition), where an intermediate generated during the enzymatic processing of this compound covalently modifies and inactivates the enzyme. This phenomenon has been observed with other halogenated catechols.[8] Try measuring only the initial linear rate of the reaction, which may require a more sensitive assay or a shorter measurement time.
Cell-Based Viability Assays (e.g., MTT, XTT, Resazurin)
Q: I am seeing inconsistent results or an unexpected increase in signal (suggesting increased viability) at high concentrations of this compound in my MTT or resazurin assay. Why? A: This is likely due to direct chemical interference with the assay chemistry. This compound is a reducing agent and can chemically reduce tetrazolium salts (MTT, XTT) to formazan or resazurin to resorufin, independent of cellular metabolic activity.[9][10] This leads to a false-positive signal.
-
Solution:
-
Run a cell-free control containing only media, this compound at various concentrations, and the viability reagent. A color change in this control confirms chemical interference.
-
Switch to a non-redox-based viability assay. Suitable alternatives include ATP quantification assays (e.g., CellTiter-Glo®), which measure metabolic activity, or crystal violet assays, which quantify cell number by staining DNA.[9]
-
Q: How can I be sure that the observed cytotoxicity is a specific effect and not due to non-specific chemical reactivity? A: The auto-oxidation of catechols can generate reactive oxygen species (ROS) in the culture medium, which can induce non-specific cytotoxicity.[11] To test for this, include a control where you co-incubate the cells with this compound and an antioxidant, such as N-acetylcysteine (NAC). If NAC prevents or reduces the cytotoxicity, it suggests that the effect is at least partially mediated by oxidative stress.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 367-32-8 | [3][5] |
| Molecular Formula | C₆H₅FO₂ | [3][5] |
| Molecular Weight | 128.1 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3][7] |
| Melting Point | 89 - 93 °C | [3][5] |
| Boiling Point | 258 °C (at 760 mmHg) | [5] |
| pKa (Predicted) | 8.80 ± 0.10 | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility Notes | Reference(s) |
| Water | Soluble | [5] |
| Methanol | Soluble, Slightly Soluble | [5] |
| Ethanol | Soluble | [5] |
| Acetone | Slightly Soluble | [5] |
| DMSO | A stock solution of 50 mg/mL is achievable with ultrasonic assistance. | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO, which can be further diluted into aqueous buffers.
Materials:
-
This compound (high purity, white crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out 1.281 mg of this compound and transfer it to a sterile amber vial.
-
Add 1.0 mL of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Blanket the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
For storage, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[4] For short-term use, store at -20°C for up to one month.[4]
-
When preparing working solutions, dilute the DMSO stock into a freshly prepared and degassed aqueous buffer immediately before the experiment. Keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced artifacts.
Protocol 2: General Assay for Catechol 1,2-Dioxygenase Activity
This protocol describes a spectrophotometric assay to measure the activity of catechol 1,2-dioxygenase (C12O) using this compound as a substrate. The enzyme catalyzes the ortho-cleavage of the catechol ring, forming 3-fluoro-cis,cis-muconate, which can be monitored by the increase in absorbance around 260 nm.[12][13]
Materials:
-
Purified Catechol 1,2-Dioxygenase enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (degassed)
-
This compound working solution (prepared fresh by diluting a stock solution in Assay Buffer)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Set the spectrophotometer to measure absorbance at 260 nm and equilibrate it to the desired assay temperature (e.g., 25°C or 37°C).
-
Prepare a reaction mixture in a cuvette by adding the Assay Buffer and the this compound working solution to the desired final concentration. A typical starting range is 10-200 µM.
-
Use a cuvette containing only Assay Buffer and the substrate as a blank.
-
To initiate the reaction, add a small, predetermined amount of the C12O enzyme solution to the reaction mixture and mix quickly by inverting the cuvette or by gentle pipetting. The final enzyme concentration should be chosen to ensure the reaction rate is linear for at least 1-2 minutes.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time, taking readings every 5-10 seconds.
-
Control: Run a parallel reaction without the enzyme to measure the rate of non-enzymatic auto-oxidation of this compound. Subtract this background rate from the rate observed in the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = ΔAbs / (ε * l)), where ε is the molar extinction coefficient of 3-fluoro-cis,cis-muconate (must be determined experimentally) and l is the path length of the cuvette.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Microbial degradation pathway of fluorobenzene via this compound.[8][14]
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. 4-Fluoro-1,2-benzenediol | C6H5FO2 | CID 160458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 367-32-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 367-32-8 | TCI AMERICA [tcichemicals.com]
- 8. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Catechol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Minimizing side reactions in 4-Fluorocatechol chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling and utilizing 4-Fluorocatechol. Our goal is to help you minimize side reactions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning brown/pink. What is happening and can I still use it?
A1: The discoloration of your this compound solution is a clear indicator of oxidation.[1] Like other catechols, this compound is susceptible to oxidation, which leads to the formation of colored ortho-quinones. These quinones can further react and polymerize, resulting in the dark-colored solution. This process is accelerated by exposure to oxygen, light, alkaline pH, and the presence of metal ions.[1] For most quantitative and biological assays, it is strongly recommended to discard the discolored solution as the presence of degradation products can lead to inaccurate and unreliable results.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound in a laboratory setting are:
-
Oxidation: The most common pathway, where the catechol moiety is oxidized to form a reactive 4-fluoro-1,2-benzoquinone. This is often initiated by exposure to atmospheric oxygen.
-
Polymerization: The highly reactive quinone products can undergo subsequent polymerization reactions, leading to the formation of complex, often colored, polymeric materials.[1]
-
Nucleophilic Substitution: The 4-fluoro-1,2-benzoquinone intermediate can be susceptible to rapid substitution by nucleophiles, such as water or other catechol molecules, which can lead to the release of fluoride and the formation of other byproducts, including dibenzodioxins under certain enzymatic conditions.[2]
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially releasing hazardous substances like carbon monoxide, carbon dioxide, and hydrogen fluoride.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: To ensure long-term stability:
-
Solid this compound: Store in a tightly sealed container in a cool, dry, and dark place. For optimal stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Stock Solutions: For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][3] It is highly advisable to store solutions under an inert nitrogen atmosphere and in light-protected containers (e.g., amber vials).[1]
Q4: How can I improve the stability of my this compound working solutions during experiments?
A4: To enhance the stability of your working solutions:
-
Use Freshly Prepared Solutions: It is always best to prepare solutions on the day of use.
-
Degas Solvents: Before dissolving the this compound, degas your solvents to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles.[1][4]
-
Work Under an Inert Atmosphere: Whenever possible, handle solutions under a nitrogen or argon atmosphere to minimize exposure to oxygen.[1]
-
Control pH: Maintain a slightly acidic to neutral pH (ideally pH 4-6), as the rate of auto-oxidation increases significantly in alkaline conditions.[1][4]
-
Add Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite can help prevent oxidation. However, you must verify their compatibility with your specific experiment.[4]
-
Use Clean Glassware: Traces of metal ions can catalyze oxidation, so using acid-washed glassware is recommended.[1][4]
Troubleshooting Guide: Common Issues in this compound Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns brown/pink upon preparation or during the experiment. | 1. Oxidation of the catechol moiety to form quinones and polymers.[1]2. Exposure to air (oxygen), light, or alkaline pH.[1]3. Contamination with metal ions.[4] | 1. Prepare fresh solutions using deoxygenated solvents.2. Work under an inert atmosphere (nitrogen or argon).3. Adjust the solution pH to be slightly acidic (pH 4-6), if compatible with the experiment.4. Store and handle the solution in amber vials or protect it from light.5. Consider adding an antioxidant like ascorbic acid.6. Use acid-washed glassware to minimize metal ion contamination. |
| Low yield in a chemical reaction involving this compound. | 1. Degradation of this compound under the reaction conditions (e.g., presence of strong oxidizing agents, high temperature, or basic conditions).2. Presence of impurities in the starting material that interfere with the reaction. | 1. Optimize reaction conditions to be milder (e.g., lower temperature).2. If oxidation is suspected, perform the reaction under an inert atmosphere.3. Check the compatibility of other reagents with catechols.4. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS) before use.[5] |
| Inconsistent or non-reproducible results in biological assays. | 1. Varying degrees of this compound oxidation between experiments.2. Interference from the byproducts of oxidation.3. Adsorption of the compound to plasticware. | 1. Adhere to a strict and consistent protocol for the preparation and handling of this compound solutions.2. Always prepare fresh solutions immediately prior to each experiment.3. Confirm the integrity of the compound by an analytical method like HPLC before each experiment.4. Use low-adsorption plasticware or silanized glassware. |
| Precipitation observed when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. | 1. The final concentration of the organic co-solvent is too low to maintain solubility.2. The buffer components are "salting out" the compound. | 1. Increase the percentage of organic co-solvents (e.g., PEG300, Tween-80) in the final aqueous solution, if permissible.2. Prepare the working solution by adding the aqueous buffer slowly to the DMSO stock while vortexing.3. Test the solubility in different buffer systems.4. Use ultrasonic agitation or gentle heating to aid dissolution, while being mindful of potential degradation.[3] |
Quantitative Data Summary
While specific quantitative kinetic data for the non-enzymatic degradation of this compound is limited in the available literature, the stability of catechols is known to be significantly influenced by several factors. The following table summarizes these factors and their general impact on stability.
| Factor | Condition for Higher Stability | Condition for Lower Stability (Higher Degradation Rate) | Qualitative Impact on Stability |
| pH | Acidic to neutral (pH 4-6)[1][4] | Alkaline (pH > 7)[1][4] | The rate of auto-oxidation increases significantly with higher pH.[1] |
| Oxygen | Deoxygenated solvents, inert atmosphere (N₂ or Ar)[1] | Presence of atmospheric oxygen | Oxygen is a primary driver of catechol auto-oxidation.[1] |
| Light | Storage in the dark or in amber vials[1] | Exposure to UV or visible light | Light can induce photodegradation.[1] |
| Temperature | Lower temperatures (e.g., 4°C, -20°C, -80°C)[1] | Elevated temperatures | The degradation rate increases with temperature.[1] |
| Metal Ions | Use of metal-free water and acid-washed glassware | Presence of transition metal ions (e.g., Cu²⁺, Fe³⁺) | Metal ions can catalyze the oxidation of catechols.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol details the steps for preparing a this compound solution with a minimized risk of auto-oxidation, suitable for use in sensitive experiments.
Materials:
-
This compound
-
Degassed solvent (e.g., deionized water, buffer at pH 4-6)
-
L-Ascorbic acid (optional antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar glassware for handling air-sensitive reagents
-
Gas-tight syringe
-
Magnetic stirrer and stir bar
Methodology:
-
Solvent Degassing:
-
Solution Preparation:
-
Weigh the required amount of this compound. If using an antioxidant, weigh the L-ascorbic acid (a 2- to 5-fold molar excess relative to this compound is a good starting point).[4]
-
Flush the Schlenk flask containing the degassed solvent with the inert gas.
-
Under a positive pressure of the inert gas, add the weighed solids to the solvent.
-
Stir the solution until all solids are completely dissolved.
-
-
Storage and Handling:
-
Store the prepared solution under an inert atmosphere in a sealed, light-protected container (e.g., an amber Schlenk flask or a clear flask wrapped in aluminum foil).
-
When needed, use a gas-tight syringe to withdraw the required volume through a septum to maintain the inert atmosphere.
-
Protocol 2: Purity Analysis of this compound by HPLC
This protocol provides a general workflow for the quantitative analysis of this compound and the detection of potential degradation products using High-Performance Liquid Chromatography (HPLC).
Materials and Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound sample and reference standard.
-
HPLC-grade solvents.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Prepare the sample solution to be tested at a similar concentration.
-
Dilute the stock solutions to a working concentration (e.g., 10-100 µg/mL) with the initial mobile phase.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a suitable wavelength for this compound (e.g., around 280 nm).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration) (Note: This is a starting point and should be optimized for your specific column and system.)
-
-
-
Data Analysis:
-
The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Potential degradation products will likely appear as additional peaks in the chromatogram.
-
Visualizations
References
Technical Support Center: Optimization of HPLC Separation for 4-Fluorocatechol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-Fluorocatechol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should be looking for in my HPLC analysis?
A1: In bacterial degradation pathways, this compound is typically metabolized via ortho-cleavage. The primary metabolites to monitor are 3-fluoro-cis,cis-muconate and (+)-4-fluoromuconolactone.[1][2]
Q2: What is a good starting point for an HPLC method for separating this compound and its metabolites?
A2: A reversed-phase C8 or C18 column is a suitable choice. A good initial mobile phase is an isocratic mixture of water and acetonitrile (e.g., 80:20 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.[1][3] Detection can be performed using a UV detector at approximately 280 nm.
Q3: Why is an acidic mobile phase recommended for the analysis of this compound?
A3: An acidic mobile phase, typically with a pH below 3, is crucial for several reasons. Firstly, it suppresses the ionization of the hydroxyl groups on the catechol ring, which leads to better retention on a reversed-phase column.[4][5] Secondly, it minimizes peak tailing by protonating residual silanol groups on the silica-based stationary phase, thus reducing undesirable secondary interactions with the analyte.[6]
Q4: My this compound peak is tailing. What are the common causes and how can I fix it?
A4: Peak tailing for catechols is often due to secondary interactions with the stationary phase. Here are some common causes and solutions:
-
Mobile phase pH is too high: Lower the pH of your mobile phase to below 3 using an acid modifier like formic or phosphoric acid.[6]
-
Column contamination: Flush the column with a strong solvent or consider replacing the guard column or the analytical column itself.
-
Extra-column volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.[6]
Q5: I am observing a gradual decrease in the peak area for this compound over a sequence of injections. What could be the reason?
A5: this compound is susceptible to oxidation, especially at neutral or basic pH. This can lead to a loss of the parent compound and a decrease in signal intensity.[7] Ensure your mobile phase is acidic and freshly prepared. Also, consider protecting your samples from prolonged exposure to light and high temperatures. In some cases, high-intensity UV light in the detector flow cell can cause photo-oxidation.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound and its metabolites.
Problem 1: Poor Resolution Between this compound and its Metabolites
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the percentage of the organic modifier (e.g., acetonitrile). A lower percentage of acetonitrile will generally increase retention times and may improve the separation of early-eluting peaks. |
| Incorrect Mobile Phase pH | Optimize the pH of the mobile phase. Small changes in pH can significantly alter the selectivity for ionizable compounds like this compound and its acidic metabolites.[8] |
| Suboptimal Column Chemistry | If using a C18 column, consider trying a C8 or a phenyl-hexyl column, which may offer different selectivity for aromatic compounds. |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient slope and time to improve the separation of closely eluting peaks. |
Illustrative Data: Effect of Acetonitrile Concentration on Retention Time
| Analyte | Retention Time (min) at 20% ACN | Retention Time (min) at 15% ACN |
| 3-fluoro-cis,cis-muconate | 3.5 | 4.8 |
| 4-fluoromuconolactone | 4.2 | 5.9 |
| This compound | 6.8 | 9.5 |
Problem 2: Variable Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before starting the analysis and between gradient runs.[7] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of the organic component.[7] It is also advised to prepare a sufficient volume for the entire analysis to avoid shifts in retention time.[9] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect solvent viscosity and retention times.[7] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 3: Peak Splitting or Broadening
Possible Causes & Solutions
| Cause | Solution |
| Injection Solvent Mismatch | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume. |
| Column Overload | Reduce the concentration of the sample or the injection volume. |
| Column Void or Contamination | A void at the column inlet or a blocked frit can cause peak distortion. Try back-flushing the column or replace it if the problem persists. |
| Mobile Phase pH close to pKa | If the mobile phase pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak splitting or broadening. Adjust the pH to be at least 1.5-2 pH units away from the pKa.[8] |
Experimental Protocols
Recommended HPLC Method for this compound and its Metabolites
This method provides a starting point for the separation of this compound, 3-fluoro-cis,cis-muconate, and 4-fluoromuconolactone.
| Parameter | Specification |
| Column | Reversed-phase C8 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 80% Water with 0.1% Formic Acid : 20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Visualizations
Metabolic Pathway of this compound
References
- 1. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
Technical Support Center: Enhancing Enzymatic Activity with 4-Fluorocatechol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Fluorocatechol as an enzyme substrate.
Frequently Asked Questions (FAQs)
Q1: Which enzymes utilize this compound as a substrate?
A1: this compound is a known substrate for several catechol dioxygenases. The most well-documented are:
-
Catechol 2,3-dioxygenase: This enzyme, particularly from species like Pseudomonas putida, catalyzes the extradiol cleavage of the aromatic ring.[1][2][3]
-
Catechol 1,2-dioxygenase: This enzyme facilitates the intradiol cleavage of this compound and is a key component in the degradation pathway of fluorinated aromatic compounds in bacteria such as Rhizobiales sp. strain F11.
Q2: How can I enhance the activity of these enzymes with this compound?
A2: Enhancing enzymatic activity can be approached in several ways:
-
Optimizing Reaction Conditions: Ensuring the pH, temperature, and buffer composition are optimal for the specific enzyme is crucial. For instance, catechol 1,2-dioxygenase from Pseudomonas fluorescens shows optimal activity at a pH of 6.5 and a temperature of 25°C.[4] In contrast, catechol 2,3-dioxygenase from Pseudomonas putida has an optimal pH of 7.5.[5]
-
Cofactor and Ion Supplementation: Many dioxygenases are metalloenzymes. Catechol 2,3-dioxygenase contains Fe(II)[6], while catechol 1,2-dioxygenase contains Fe(III) as a cofactor.[7][8] Ensuring the presence of these ions can be critical. Some studies have shown that ions like Mn²⁺ and Fe³⁺ can stimulate the activity of catechol 1,2-dioxygenase.[7] Inactivated catechol 2,3-dioxygenase can be reactivated with ferrous iron and a reducing agent.[3]
-
Enzyme Engineering: Advanced methods like site-directed mutagenesis and directed evolution can be employed to improve the catalytic efficiency and stability of catechol dioxygenases towards halogenated substrates.[9][10][11][12] For example, a mutation (R296Q) in the catechol 2,3-dioxygenase from Planococcus sp. strain S5 significantly improved its activity against 4-chlorocatechol, a structurally similar compound.[10]
Q3: My enzymatic reaction with this compound shows low or no activity. What are the possible causes?
A3: Several factors could contribute to low enzymatic activity:
-
Suboptimal Assay Conditions: Verify that the pH and temperature of your assay are within the optimal range for your specific enzyme.[4][5]
-
Enzyme Inactivation: Repeated freeze-thaw cycles or improper storage can lead to a loss of enzyme activity. Additionally, some substrates can cause suicide inhibition, where the enzyme is inactivated during catalysis.[5]
-
Cofactor Deficiency: The absence or low concentration of essential metal cofactors (e.g., Fe²⁺ or Fe³⁺) can result in an inactive enzyme.[3][6][7][8]
-
Substrate Instability: Catechols can be prone to auto-oxidation, especially at neutral to alkaline pH, which reduces the effective substrate concentration. It is recommended to prepare this compound solutions fresh for each experiment.
Q4: I am observing a high background signal in my spectrophotometric assay. What is the likely cause and how can I mitigate it?
A4: A high background signal is often due to the auto-oxidation of this compound, which can form colored byproducts. To minimize this:
-
Prepare fresh substrate solutions immediately before use.
-
Degas your buffer to remove dissolved oxygen.
-
Conduct the assay at the lower end of the enzyme's optimal pH range, if possible, as catechols are more stable at acidic pH.
-
Run a no-enzyme control (containing all reaction components except the enzyme) to quantify the rate of auto-oxidation and subtract it from your experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH or temperature. | Determine the optimal pH and temperature for your specific enzyme. For example, some catechol 1,2-dioxygenases have a pH optimum around 6.5-8.0 and a temperature optimum around 25-45°C.[4][7] Catechol 2,3-dioxygenases often have a pH optimum around 7.5.[5] |
| Enzyme is inactive or denatured. | Run a positive control with a known potent substrate (e.g., catechol). Ensure proper enzyme storage and handling to avoid degradation. | |
| Missing essential cofactors. | Supplement the reaction buffer with the appropriate metal cofactor (Fe²⁺ for catechol 2,3-dioxygenase, Fe³⁺ for catechol 1,2-dioxygenase).[3][6][7][8] | |
| High Background Signal | Auto-oxidation of this compound. | Prepare substrate solutions fresh. Degas buffers. Run a no-enzyme control to measure and subtract the background rate. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent Results | Pipetting errors. | Prepare a master mix for the reaction components to minimize pipetting variability. Use calibrated pipettes. |
| Substrate precipitation. | Ensure this compound is fully dissolved in the assay buffer. A small amount of a co-solvent like DMSO may be necessary for the stock solution, but ensure the final concentration in the assay does not inhibit the enzyme. |
Quantitative Data
Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase from Pseudomonas putida with Various Substrates
| Substrate | Apparent K_m (µM) | V_max (nmol O₂ consumed/min) |
| This compound | 62.5 | 9.0 |
| Catechol | 22.0 | 43.0 |
| 3-Methylcatechol | 10.6 | 125.0 |
| 4-Methylcatechol | 1100.0 | 33.0 |
| Data sourced from Bartels et al. (1981).[1] |
Table 2: Optimal Conditions and Activators for Catechol Dioxygenases
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Activators/Inhibitors |
| Catechol 1,2-dioxygenase | Pseudomonas fluorescens | 6.5 | 25 | - |
| Catechol 1,2-dioxygenase | Mycobacterium fortuitum | 8.0 | 45 (immobilized) | Activators: Fe³⁺, Hg²⁺, Mn²⁺. Inhibitors: NH₄⁺, Cu²⁺.[7] |
| Catechol 1,2-dioxygenase | Blastobotrys raffinosifermentans | 7.5 | 25 | - |
| Catechol 2,3-dioxygenase | Pseudomonas putida | 7.5 | 25 | Reactivator: Fe²⁺ with a reducing agent.[3][5] |
| Catechol 2,3-dioxygenase | Planococcus sp. S5 | Alkaline tolerant | 35 | - |
Experimental Protocols
Spectrophotometric Assay for Catechol 2,3-Dioxygenase Activity with this compound
This protocol is adapted from standard assays for catechol 2,3-dioxygenase and can be optimized for your specific experimental conditions.[5]
Principle:
Catechol 2,3-dioxygenase catalyzes the ring cleavage of this compound to produce 2-hydroxy-5-fluoro-6-oxohexa-2,4-dienoate. The formation of this product can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 380-390 nm).
Materials:
-
Purified catechol 2,3-dioxygenase
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Spectrophotometer capable of reading in the UV-Vis range
-
Quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., methanol or DMSO).
-
Equilibrate the potassium phosphate buffer to the desired assay temperature (e.g., 25°C).
-
-
Prepare Reaction Mixture:
-
In a quartz cuvette, add the appropriate volume of 100 mM potassium phosphate buffer (pH 7.5).
-
Add the desired volume of the this compound stock solution to achieve the final substrate concentration. For kinetic analysis, this concentration should be varied over a range (e.g., 0.5 to 10 times the expected K_m).
-
-
Enzyme Addition and Measurement:
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, fixed amount of purified catechol 2,3-dioxygenase to the reaction mixture. The final enzyme concentration should be such that the reaction rate is linear for at least the first 60 seconds.
-
Immediately start monitoring the increase in absorbance at the wavelength corresponding to the formation of the ring-cleavage product. Record the absorbance at regular intervals (e.g., every 5 seconds) for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
-
To determine K_m and V_max, plot the initial velocity (v₀) against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Properties of catechol 1,2-dioxygenase in the cell free extract and immobilized extract of Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Rational design of catechol-2, 3-dioxygenase for improving the enzyme characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altering substrate specificity of catechol 2,3-dioxygenase from Planococcus sp. strain S5 by random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altering Catalytic Properties of 3-Chlorocatechol-Oxidizing Extradiol Dioxygenase from Sphingomonas xenophaga BN6 by Random Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
Validation & Comparative
4-Fluorocatechol vs. Catechol: A Comparative Guide for Enzyme Substrate Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzymatic studies and drug development, the choice of substrate is a critical determinant of experimental outcomes. Catechol, a fundamental dihydroxyphenolic compound, and its fluorinated analog, 4-fluorocatechol, are both recognized as substrates for a variety of enzymes. The introduction of a fluorine atom in the 4-position of the catechol ring significantly alters its electronic properties, which can profoundly impact its interaction with enzymes. This guide provides an objective comparison of this compound and catechol as substrates for key enzymes, supported by available experimental data and detailed protocols to aid in research and development.
Quantitative Performance Comparison
Table 1: Kinetic Parameters for Catechol 2,3-dioxygenase from Pseudomonas putida
| Substrate | Apparent Km (µM) | Relative Vmax |
| Catechol | 22.0 | 43.0[1] |
| This compound | 1100.0 | 33.0[1] |
Note: The Vmax values are reported as relative activities.
Table 2: Kinetic Parameters for Catechol 1,2-dioxygenase
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) |
| Catechol | Stenotrophomonas maltophilia strain KB2 | 12.8 | 1218.8 |
| Catechol | Blastobotrys raffinosifermentans | 4.0 | - |
| This compound | - | Data not available | Data not available |
Table 3: Kinetic Parameters for Catechol-O-Methyltransferase (COMT)
| Substrate | Enzyme Source | Km (µM) |
| Catechol | Rat Liver | 257 |
| This compound | - | Data not available |
Table 4: Kinetic Parameters for Tyrosinase (Mushroom)
| Substrate | Km (mM) | Vmax (µmol/mL/min) |
| Catechol | 0.71 | 2518 |
| This compound | Data not available | Data not available |
Enzymatic Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general enzymatic reactions and a typical workflow for kinetic analysis.
Caption: Enzymatic conversion of Catechol and this compound.
Caption: General workflow for enzyme kinetic analysis.
Detailed Experimental Protocols
Catechol 2,3-dioxygenase Activity Assay
This protocol is adapted from studies on Pseudomonas putida catechol 2,3-dioxygenase.[1]
-
Principle: The activity of catechol 2,3-dioxygenase is determined by monitoring the formation of the yellow ring-fission product, 2-hydroxy-5-fluoromuconic semialdehyde (for this compound) or 2-hydroxymuconic semialdehyde (for catechol), which absorb light at specific wavelengths.
-
Reagents:
-
50 mM Potassium phosphate buffer (pH 7.5)
-
Catechol stock solution (in water or a suitable organic solvent, e.g., N,N-dimethylformamide)
-
This compound stock solution (in a suitable solvent)
-
Purified catechol 2,3-dioxygenase
-
-
Procedure:
-
In a 1 cm path length quartz cuvette, add 1.0 ml of 50 mM potassium phosphate buffer (pH 7.5).
-
Add a specific amount of the purified enzyme solution.
-
Initiate the reaction by adding a small volume of the substrate stock solution (catechol or this compound) to achieve the desired final concentration.
-
Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 375 nm for the product of catechol and 382 nm for the product of 4-methylcatechol, the wavelength for the product of this compound should be determined experimentally).
-
Record the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) using the molar extinction coefficient of the product.
-
Plot V₀ against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or using a linearized plot (e.g., Lineweaver-Burk).
-
Catechol 1,2-dioxygenase Activity Assay
This protocol is a general method adaptable for various bacterial catechol 1,2-dioxygenases.
-
Principle: The activity is measured by monitoring the formation of cis,cis-muconic acid (from catechol) or its fluorinated derivative, which have a strong absorbance at 260 nm.[2][3]
-
Reagents:
-
50 mM Tris-HCl buffer (pH 7.5-8.0)
-
Catechol stock solution
-
This compound stock solution
-
Purified catechol 1,2-dioxygenase
-
-
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing the Tris-HCl buffer.
-
Add a fixed amount of the enzyme solution.
-
Start the reaction by adding the substrate to the desired final concentration.
-
Monitor the increase in absorbance at 260 nm over time.
-
Record the initial linear rate of absorbance change.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) using the molar extinction coefficient of cis,cis-muconic acid (ε₂₆₀ ≈ 16,800 M⁻¹cm⁻¹).
-
Determine Km and Vmax as described for the catechol 2,3-dioxygenase assay.
-
Catechol-O-Methyltransferase (COMT) Activity Assay
This is a general protocol that can be adapted for different catechol substrates.
-
Principle: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate. The reaction can be monitored by quantifying the formation of the methylated product (e.g., guaiacol from catechol) using methods like HPLC or spectrophotometry.
-
Reagents:
-
100 mM Phosphate buffer (pH 7.6)
-
Catechol or this compound stock solution
-
S-adenosyl-L-methionine (SAM) solution
-
MgCl₂ solution
-
Purified COMT enzyme
-
Stopping solution (e.g., perchloric acid)
-
-
Procedure:
-
Prepare reaction tubes containing phosphate buffer, MgCl₂, and SAM.
-
Add the catechol substrate (catechol or this compound) to each tube.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the COMT enzyme.
-
Incubate for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Analyze the formation of the methylated product by HPLC or a suitable spectrophotometric method.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the amount of product formed over time.
-
Determine Km and Vmax by performing the assay at various substrate concentrations.
-
Tyrosinase Activity Assay
This protocol is based on the diphenolase activity of mushroom tyrosinase.
-
Principle: Tyrosinase oxidizes catechols to their corresponding o-quinones, which can be monitored spectrophotometrically.
-
Reagents:
-
50 mM Potassium phosphate buffer (pH 6.5-7.0)
-
Catechol stock solution
-
This compound stock solution
-
Mushroom tyrosinase solution
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture containing the phosphate buffer.
-
Add the substrate (catechol or this compound) to the desired concentration.
-
Initiate the reaction by adding a specific amount of tyrosinase.
-
Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the o-quinone product (typically around 400-420 nm).
-
Record the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀).
-
Determine Km and Vmax by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Conclusion
The available data indicates that both catechol and this compound serve as substrates for catechol 2,3-dioxygenase, with catechol exhibiting a significantly lower Km, suggesting a higher binding affinity to the enzyme from Pseudomonas putida. The Vmax values are comparable, indicating similar maximum reaction rates under the tested conditions.
For catechol 1,2-dioxygenase, COMT, and tyrosinase, while catechol is a well-characterized substrate, there is a notable gap in the literature regarding the specific kinetic parameters of this compound. This highlights an opportunity for further research to fully elucidate the impact of fluorination on the substrate efficacy for these enzymes. The provided protocols offer a robust framework for conducting such comparative kinetic studies. A thorough understanding of how fluorination affects enzyme-substrate interactions is paramount for the rational design of novel drugs and the development of advanced biotechnological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic studies on catechol O-methyltransferase. Product inhibition and the nature of the catechol binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and kinetic mechanism of human brain soluble catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 4-Fluorocatechol and 3-Fluorocatechol.
A Comparative Analysis of 4-Fluorocatechol and 3-Fluorocatechol for Researchers and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, fluorinated catechol derivatives serve as pivotal building blocks. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of molecules, including their metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive comparative study of two constitutional isomers: this compound and 3-Fluorocatechol, offering insights into their synthesis, biological activities, and potential applications.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each isomer. While both share the same molecular formula and weight, the position of the fluorine atom subtly influences their physical characteristics, such as melting point.
| Property | This compound | 3-Fluorocatechol |
| IUPAC Name | 4-fluoro-1,2-benzenediol | 3-fluoro-1,2-benzenediol |
| Synonyms | 4-Fluoropyrocatechol, 4-Fluoro-1,2-dihydroxybenzene | 3-Fluoro-1,2-dihydroxybenzene |
| CAS Number | 367-32-8 | 363-52-0 |
| Molecular Formula | C₆H₅FO₂ | C₆H₅FO₂ |
| Molecular Weight | 128.10 g/mol | 128.10 g/mol |
| Appearance | White to off-white crystalline powder | Light beige to light brown-grey crystalline powder |
| Melting Point | 89-93 °C | 71-73 °C[1] |
| Boiling Point (Predicted) | 258.0 ± 20.0 °C | 218.4 ± 20.0 °C[2] |
| Density (Predicted) | 1.415 ± 0.06 g/cm³ | 1.514 g/cm³[2] |
| pKa (Predicted) | 8.80 ± 0.10 | 8.54 ± 0.10[2] |
Synthesis Protocols
The synthetic routes to this compound and 3-Fluorocatechol are crucial for their accessibility in research and development. Below are detailed experimental protocols for their preparation.
Synthesis of this compound via Baeyer-Villiger Oxidation
A method for the no-carrier-added synthesis of 4-[¹⁸F]Fluorocatechol has been developed, which can be adapted for the synthesis of the unlabeled compound.[3] The process involves the nucleophilic aromatic substitution of a nitro group with fluoride, followed by a Baeyer-Villiger oxidation and subsequent demethylation.[3]
Experimental Protocol:
-
Fluorination: Start with 2-methoxy-4-nitrobenzaldehyde. Perform a nucleophilic aromatic substitution using a fluoride source (e.g., KF) to replace the nitro group with fluorine, yielding 4-fluoro-2-methoxybenzaldehyde.
-
Oxidation: Subject the resulting 4-fluoro-2-methoxybenzaldehyde to a Baeyer-Villiger oxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding formate ester.
-
Hydrolysis: Hydrolyze the formate ester to yield 4-fluoroguaiacol (4-fluoro-2-methoxyphenol).
-
Demethylation: Treat the 4-fluoroguaiacol with a demethylating agent such as boron tribromide (BBr₃) to obtain this compound.[3]
Synthesis of 3-Fluorocatechol from 2-Fluorophenol
A common and effective method for synthesizing 3-Fluorocatechol involves the ortho-hydroxylation of 2-fluorophenol.[1][4][5]
Experimental Protocol:
-
Reaction Setup: In a flask under an argon atmosphere, dissolve 2-fluorophenol (1.0 eq) in dry acetonitrile.[1]
-
Addition of Reagents: Add anhydrous magnesium chloride (3.6 eq) and triethylamine (5.4 eq) to the solution. An exothermic reaction may be observed.[1]
-
Hydroxymethylation: After stirring for about 20 minutes, add paraformaldehyde (2.1 eq) and heat the mixture to 50 °C for 6 hours.[1]
-
Work-up and Oxidation: Cool the reaction mixture and add an aqueous solution of sodium hydroxide under an ice bath. Subsequently, add 30 wt% hydrogen peroxide dropwise, keeping the temperature below 50 °C. Stir for another 1.5 hours at 30 °C.[4]
-
Acidification and Extraction: Adjust the pH to 1 with concentrated hydrochloric acid and extract the product with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, dry over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield 3-Fluorocatechol.[4]
Biological Activity and Applications
The differential positioning of the fluorine atom on the catechol ring leads to distinct interactions with biological systems, particularly enzymes involved in the metabolism of aromatic compounds.
Enzyme Inhibition and Substrate Specificity
The interaction of these fluorinated catechols with catechol-metabolizing enzymes is highly dependent on the specific enzyme and the microbial source.
-
Catechol 1,2-dioxygenase (C12O):
-
3-Fluorocatechol is a substrate for C12O in Burkholderia fungorum FLU100, which can completely mineralize the compound through an ortho-cleavage pathway.[2][6] However, in Rhizobiales sp. strain F11, 3-Fluorocatechol shows very low activity and acts as an inhibitor of the enzyme's activity on its preferred substrate, catechol.[2][7]
-
This compound , in contrast, is a substrate for C12O in Rhizobiales sp. strain F11, which preferentially degrades it over the 3-fluoro isomer.[2][8] In Burkholderia fungorum FLU100, the degradation of this compound is significantly slower and incomplete compared to 3-Fluorocatechol.[2][9]
-
-
Catechol 2,3-dioxygenase (C23O):
-
Catechol-O-methyltransferase (COMT):
-
Both 3-Fluorocatechol and this compound are potential substrates or inhibitors of COMT, a key enzyme in the metabolism of catecholamines.[7][14] The introduction of a fluorine atom can influence the binding affinity and the rate of methylation. However, direct comparative kinetic data for both isomers with COMT is not extensively documented in the available literature.
-
Comparative Enzyme Interaction Summary:
| Enzyme | This compound | 3-Fluorocatechol |
| Catechol 1,2-dioxygenase | Substrate (e.g., in Rhizobiales sp. strain F11).[2][8] | Substrate (e.g., in B. fungorum FLU100)[2][6] or Inhibitor (e.g., in Rhizobiales sp. strain F11).[2][7] |
| Catechol 2,3-dioxygenase | Substrate (e.g., in P. putida).[7][10][11][12] | Likely inhibitor (based on analogy to 3-chlorocatechol).[7][11][12][13] |
| Catechol-O-methyltransferase | Potential substrate/inhibitor.[7][14] | Potential substrate/inhibitor.[7][14] |
Microbial Degradation Pathways
The fate of these isomers in microbial systems highlights their differential biodegradability.
-
Burkholderia fungorum FLU100: This bacterium efficiently mineralizes 3-Fluorocatechol via an ortho-cleavage pathway, utilizing it as a sole source of carbon and energy.[2][6][9] The degradation of This compound by this strain is substantially slower and incomplete.[2][9]
-
Rhizobiales sp. strain F11: This strain preferentially degrades This compound via an ortho-cleavage pathway.[2][8][15] In contrast, 3-Fluorocatechol is not a suitable growth substrate and acts as a potent inhibitor of the degradation of fluorobenzene and the activity of catechol 1,2-dioxygenase in this organism.[2][6]
Potential as Pharmaceutical Intermediates
Both isomers are valuable intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders. The catechol moiety is a key pharmacophore, and the addition of fluorine can enhance drug-like properties. For instance, 3-Fluorocatechol is a precursor for nitrocatechol-based COMT inhibitors used in Parkinson's disease treatment.
Experimental Protocols for Biological Assays
To facilitate further comparative studies, detailed methodologies for key biological assays are provided below.
Catechol 2,3-dioxygenase Activity Assay
This spectrophotometric assay can be used to determine the kinetic parameters (Km and Vmax) or the inhibitory constant (Ki) of the fluorinated catechols.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a purified solution of catechol 2,3-dioxygenase.
-
Create stock solutions of this compound and 3-Fluorocatechol (e.g., in methanol or DMSO).
-
Prepare a 50 mM phosphate buffer (pH 7.5).
-
-
Reaction Mixture: In a quartz cuvette, mix the phosphate buffer with the desired concentration of the fluorocatechol isomer. For inhibition studies, use a known substrate like catechol and vary the concentration of the fluorocatechol.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the ring-cleavage product (typically around 375-388 nm).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine Km, Vmax, and/or Ki using appropriate kinetic models like Lineweaver-Burk or Dixon plots.[13]
Antioxidant Activity Assay (DPPH Method)
The antioxidant potential can be evaluated by measuring the radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and 3-Fluorocatechol in methanol.
-
-
Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate. Include a control with methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Cytotoxicity Assay (MTT Assay)
The effect of the fluorinated catechols on cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 3-Fluorocatechol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Determine the cell viability as a percentage of the control and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound and 3-Fluorocatechol, while structurally similar, exhibit distinct physicochemical properties and biological activities. The position of the fluorine atom significantly influences their interaction with enzymes, leading to different outcomes as either substrates or inhibitors, and dictates their biodegradability in different microbial systems. This comparative guide provides a foundation for researchers and drug development professionals to select the appropriate isomer for their specific application, whether it be in the synthesis of novel therapeutics or in bioremediation strategies. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological profiles, particularly concerning enzyme inhibition, antioxidant, and cytotoxic activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-FLUOROCATECHOL synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of catechol-O-methyltransferase activity by two novel disubstituted catechols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of this compound and catechol. | Sigma-Aldrich [sigmaaldrich.com]
Validating 4-Fluorocatechol as an Analytical Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The qualification of analytical reference standards is a critical step in ensuring the validity of experimental data. This guide provides a comprehensive framework for validating 4-Fluorocatechol as an analytical reference standard, offering a comparative analysis with the well-established standard, Catechol. This document outlines the essential experimental protocols and presents supporting data to guide the validation process.
A Comparative Overview of Physicochemical and Analytical Performance
A robust validation of this compound necessitates a direct comparison with an existing, well-characterized standard. Catechol, the parent compound, serves as an ideal comparator due to its structural similarity and widespread use in analytical laboratories. The following tables summarize the key physicochemical properties and typical analytical performance characteristics of both compounds.
Table 1: Physicochemical Properties
| Property | This compound | Catechol |
| CAS Number | 367-32-8[1][2] | 120-80-9[2] |
| Molecular Formula | C₆H₅FO₂[1][2] | C₆H₆O₂[2] |
| Molecular Weight | 128.10 g/mol [1][2] | 110.11 g/mol [2] |
| Purity (Typical) | ≥98% (GC)[1] | ≥99% (HPLC)[2] |
| Melting Point | 89 - 93 °C[1] | 104 - 106 °C |
Table 2: Analytical Performance Characteristics (HPLC-UV)
| Parameter | This compound (Typical Values) | Catechol (Typical Values) |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.999[2] |
| Accuracy (% Recovery) | 98 - 102%[2] | 98 - 102%[2] |
| Precision (RSD%) | ≤ 2%[2] | ≤ 2%[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL[2] | ~0.1 µg/mL[2] |
Table 3: Analytical Performance Characteristics (GC-MS)
| Parameter | This compound (Typical Values) | Catechol (Typical Values) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.998[2] |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105%[2] |
| Precision (RSD%) | ≤ 5% | ≤ 5%[2] |
| Limit of Detection (LOD) | To be determined | ~2.1 µg/mL (in solution)[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of an analytical reference standard. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) analysis are provided as a starting point for the validation of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed as a stability-indicating assay, capable of separating the analyte from potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.[2]
Standard Preparation:
-
Prepare a stock solution of this compound and Catechol in methanol at a concentration of 1 mg/mL.[2]
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for linearity studies (e.g., 1-100 µg/mL).[2]
Validation Parameters to be Assessed:
-
Specificity: Analyze blank and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations across the working range. Plot a calibration curve and determine the correlation coefficient (r²).[2]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of catechols, derivatization is often required to improve volatility and thermal stability for GC analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization (Silylation):
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Validation Parameters to be Assessed:
Similar to the HPLC-UV method, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the validation of this compound as an analytical reference standard and a typical signaling pathway where such a compound might be studied.
References
A Researcher's Guide to Assessing the Immunoassay Cross-Reactivity of 4-Fluorocatechol
For researchers and drug development professionals, the specificity of an immunoassay is paramount for generating reliable data. When developing assays for small molecules, particularly those with structural similarities to endogenous compounds, the potential for cross-reactivity must be thoroughly evaluated. This guide provides a framework for understanding and assessing the potential cross-reactivity of 4-Fluorocatechol in immunoassays, offering a comparative perspective on its structure relative to common catecholamines and detailing a robust experimental protocol for its evaluation.
Understanding the Challenge: Cross-Reactivity in Catecholamine Immunoassays
Catecholamines, such as dopamine, norepinephrine, and epinephrine, are a class of neurotransmitters and hormones that share a core catechol (1,2-dihydroxybenzene) structure.[1][2][3][4] Immunoassays designed to detect these molecules often face challenges with specificity due to the high degree of structural homology among them. Cross-reactivity occurs when an antibody, raised against a specific target analyte, also binds to other structurally related compounds.[5] This can lead to inaccurate quantification and false-positive results.
This compound, a derivative of catechol, presents a potential cross-reactant in immunoassays targeting natural catecholamines. Its structural similarity to these endogenous molecules necessitates a careful evaluation of its binding potential to antibodies used in such assays.
Structural Comparison: this compound vs. Endogenous Catecholamines
The likelihood of cross-reactivity is largely dictated by the structural similarity between the intended analyte and other compounds. As illustrated in the diagram below, this compound shares the fundamental catechol ring with dopamine. The primary distinction is the substitution of a fluorine atom on the benzene ring in this compound, in contrast to the ethylamine side chain present in dopamine. This shared catechol core is a strong indicator that antibodies generated against dopamine or other catecholamines may exhibit some degree of cross-reactivity with this compound.
Experimental Framework for Assessing Cross-Reactivity
To quantify the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.[6][7][8][9] This assay format is ideal for detecting small molecules. The principle of this assay is based on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
References
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Catecholamine | Neurotransmitter, Hormone & Metabolite | Britannica [britannica.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. biossusa.com [biossusa.com]
- 9. benchchem.com [benchchem.com]
Fluorination of Catechols: A Comparative Guide to Metabolic Stability
For researchers and professionals in drug development, enhancing the metabolic stability of promising compounds is a critical step toward creating viable therapeutic agents. The introduction of fluorine into a molecule, a strategy known as fluorination, is a widely employed tactic to improve the pharmacokinetic profile of drug candidates. This guide offers an objective comparison of the metabolic stability of fluorinated catechols versus their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and visual diagrams to inform rational drug design.
The catechol moiety, while important for the biological activity of many compounds, is often susceptible to rapid metabolism, primarily through oxidation and O-methylation by enzymes such as cytochrome P450s (CYPs) and catechol-O-methyltransferase (COMT). Fluorination can significantly alter a molecule's properties by blocking these metabolic pathways. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, leading to a longer half-life and improved bioavailability.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data comparing the metabolic activity of a non-fluorinated catechol with its fluorinated analog. The key parameter presented is the specific activity of catechol 1,2-dioxygenase, an enzyme involved in the degradation of catechols.
| Substrate | Specific Activity (U/mg of protein) | Enzyme Source | Reference |
| Catechol | 0.96 | Rhizobiales strain F11 | [1] |
| 3-Fluorocatechol | 0.009 | Rhizobiales strain F11 | [1] |
Experimental Protocols
A generalized protocol for determining the in vitro metabolic stability of a test compound using human liver microsomes (HLM) is provided below. This method is commonly used to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: The test compound (at a final concentration, e.g., 1 µM) and HLM (at a final concentration, e.g., 0.5 mg/mL) are pre-incubated with the master mix at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Visualizing Metabolic Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
References
4-Fluorocatechol in Biological Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Fluorocatechol's performance as a substrate in biological assays, with a focus on its use in contrast to alternative catechol compounds. This analysis is supported by experimental data and detailed protocols to aid in the selection of appropriate compounds for enzymatic studies.
In the realm of biochemistry and drug discovery, the use of fluorinated analogs of biological molecules is a powerful tool for elucidating enzyme mechanisms, developing specific inhibitors, and creating novel therapeutic agents. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a compound. This guide focuses on this compound and its utility in the context of the enzyme catechol 1,2-dioxygenase, a key enzyme in the microbial degradation of aromatic compounds.
Performance Comparison in Enzymatic Assays
The activity of catechol 1,2-dioxygenase (C12O) on various catechol substrates provides a clear example of how fluorination can modulate biological activity. In the bacterium Rhizobiales sp. strain F11, which is capable of degrading fluorobenzene, the C12O enzyme exhibits distinct substrate preferences. While both catechol and this compound are substrates for this enzyme, 3-Fluorocatechol is a very poor substrate and acts as an inhibitor.[1] This differential activity makes 3-Fluorocatechol an excellent negative control or comparator when studying the effects of this compound.
Catechol 1,2-Dioxygenase Activity with Different Substrates
| Substrate | Enzyme Source | Relative Activity/Observation | Kinetic Parameters |
| Catechol | Rhizobiales sp. strain F11 | Activity detected | Not Reported |
| Pseudomonas stutzeri GOM2 | - | Kₘ = 13.2 µM, kₖₐₜ = 16.13 s⁻¹ | |
| Blastobotrys raffinosifermentans | - | Kₘ = 4 µM, kₖₐₜ = 15.6 s⁻¹[2] | |
| This compound | Rhizobiales sp. strain F11 | Activity detected | Not Reported |
| 3-Fluorocatechol | Rhizobiales sp. strain F11 | Activity hardly detected; Acts as an inhibitor | Not Applicable |
Note: Kinetic parameters for Catechol with C12O from other sources are provided for context, as specific values for the Rhizobiales sp. strain F11 enzyme are not available in the cited literature.
Inhibitory Effect of 3-Fluorocatechol
In addition to being a poor substrate, 3-Fluorocatechol actively inhibits the ortho-cleavage of catechol by the catechol 1,2-dioxygenase from Rhizobiales sp. strain F11.[1]
| Inhibitor | Concentration | % Reduction in Catechol 1,2-dioxygenase Activity |
| 3-Fluorocatechol | 0.1 mM | 70% |
| 0.5 mM | 90% |
Experimental Protocols
A detailed methodology is crucial for the reproducible assessment of enzyme activity. The following protocol is adapted from studies on bacterial catechol 1,2-dioxygenases and is suitable for comparing the activity with catechol, this compound, and 3-Fluorocatechol.[1]
Assay for Catechol 1,2-Dioxygenase Activity
Principle:
Catechol 1,2-dioxygenase catalyzes the ortho-cleavage of the catechol ring to form cis,cis-muconic acid (in the case of catechol) or a substituted derivative. The formation of the product can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
Materials:
-
Purified catechol 1,2-dioxygenase or cell-free extract from Rhizobiales sp. strain F11
-
Tris-HCl buffer (e.g., 30 mM, pH 8.0)
-
Substrate stock solutions (e.g., 10 mM in a suitable solvent):
-
Catechol
-
This compound
-
3-Fluorocatechol
-
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the Tris-HCl buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C).
-
Initiation of Reaction: Add a specific amount of the enzyme preparation to the cuvette.
-
Substrate Addition: Start the reaction by adding the substrate (catechol, this compound, or 3-Fluorocatechol) to a final concentration in the desired range for kinetic analysis (e.g., 0.01 to 0.2 mM).
-
Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at the appropriate wavelength for the expected product.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For kinetic parameter determination (Kₘ and Vₘₐₓ), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Inhibition Assay: To measure the inhibitory effect of 3-Fluorocatechol, perform the assay with catechol as the substrate in the presence of varying concentrations of 3-Fluorocatechol.
Visualizing the Biological Context
To better understand the role of this compound in a biological system, the following diagrams illustrate the relevant metabolic pathway and a generalized experimental workflow.
References
- 1. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Bioanalytical Methods for 4-Fluorocatechol Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of 4-Fluorocatechol in biological matrices. The focus is on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, benchmarked against alternative techniques. Detailed experimental protocols and performance data are presented to aid researchers in selecting the most appropriate method for their drug development needs.
Introduction to this compound Bioanalysis
This compound is a catecholamine derivative of interest in pharmaceutical research, potentially arising as a metabolite of fluorinated drug candidates. Accurate and reliable quantification of this compound in biological fluids such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The validation of the bioanalytical method is a regulatory requirement to ensure data integrity. This guide adheres to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]
Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of small molecules due to its high sensitivity, specificity, and throughput.[6][7]
Proposed LC-MS/MS Method Performance
The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for this compound.
| Validation Parameter | Acceptance Criteria | Proposed Method Performance for this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 5 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% to 8.1% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Selectivity | No significant interference at the retention time of the analyte and IS | Highly selective |
Detailed Experimental Protocol for LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma or urine, add 20 µL of an internal standard (IS) working solution (e.g., this compound-d3).
-
Acidification: Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water and 1 mL of methanol.
-
Elution: Elute this compound and the IS with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its IS.
Experimental Workflow Diagram
Comparison with Alternative Bioanalytical Methods
While LC-MS/MS is the recommended approach, other techniques can be employed for the analysis of catecholamines, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC with Electrochemical Detection (HPLC-ECD) | Separation by HPLC followed by detection of electroactive compounds.[3][8][9] | High sensitivity for electrochemically active analytes like catechols.[3] | Susceptible to matrix interferences; requires rigorous sample cleanup. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC followed by MS detection.[10][11][12][13] | High chromatographic resolution and specificity. | Requires derivatization to increase volatility, which adds complexity and potential for variability.[11] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[14][15][16] | High separation efficiency and low sample volume requirements. | Lower sensitivity compared to LC-MS/MS; can be less robust for complex biological matrices.[1] |
| Immunoassays (e.g., ELISA) | Antigen-antibody recognition for quantification.[17][18][19][20][21] | High throughput and potential for automation. | Development of specific antibodies can be time-consuming and costly; potential for cross-reactivity.[18] |
Comparative Performance Data
The following table provides a comparative overview of the expected performance of different bioanalytical methods for this compound.
| Performance Parameter | LC-MS/MS | HPLC-ECD | GC-MS | Capillary Electrophoresis (CE) | Immunoassay (ELISA) |
| LLOQ (ng/mL) | 0.1 | 0.5 - 1 | 1 - 5 | 5 - 10 | 0.5 - 2 |
| Specificity | Very High | Moderate to High | High | Moderate to High | Moderate (potential cross-reactivity) |
| Throughput | High | Moderate | Low to Moderate | Moderate | Very High |
| Sample Volume | Low (µL) | Low to Moderate (µL) | Moderate (mL) | Very Low (nL) | Low (µL) |
| Method Development Complexity | Moderate | Moderate | High | Moderate | High |
| Cost per Sample | Moderate | Low | Moderate | Low | Low (once developed) |
Hypothetical Signaling Pathway Involving a Fluorinated Catechol
This diagram illustrates a hypothetical metabolic pathway where a fluorinated parent drug is metabolized to this compound, which may then interact with downstream signaling pathways.
Conclusion
The validation of a robust and reliable bioanalytical method is fundamental for the successful development of new chemical entities. For the quantification of this compound in biological matrices, an LC-MS/MS method offers the optimal combination of sensitivity, specificity, and throughput. While alternative methods such as HPLC-ECD, GC-MS, CE, and immunoassays exist, they present certain limitations for routine bioanalysis in a regulated environment. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions for their bioanalytical strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. jasco-global.com [jasco-global.com]
- 4. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aliribio.com [aliribio.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. glsciences.com [glsciences.com]
- 9. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatographic chemical ionization-mass fragmentometric assay of catecholamines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. Analysis of catecholamines by capillary electrophoresis and capillary electrophoresis-nanospray mass spectrometry. Use of aqueous and non-aqueous solutions compared with physical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of catecholamines in patient urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. 3 Catecholamines ELISA kit I Fast I Plasma & Urine I Cited in 5 papers [immusmol.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The value of immunoassays for metanephrines in the biochemical diagnosis of pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3 Catecholamines ELISA kit I Dopamine Epinephrine Norepineprhine I Ultra-Sensitive I Any sample [immusmol.com]
- 21. Detection of catecholamines and metanephrines by radio-immunoassay in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory validation of 4-Fluorocatechol analysis
An essential practice in analytical science, inter-laboratory validation ensures that a developed analytical method is reproducible, reliable, and transferable between different laboratories. This guide provides a comparative overview of two prevalent analytical techniques for the quantification of 4-Fluorocatechol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented data is based on a simulated inter-laboratory study to highlight the performance characteristics of each method.[1]
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical properties of this compound and its alternatives, along with the proposed analytical performance characteristics that should be evaluated during a validation study.[2] The performance data is based on typical values reported for similar analytical methods and is intended to be populated with experimental data upon validation.[2]
Table 1: Comparison of Analytical Methods for this compound Analysis
| Performance Parameter | HPLC-UV | LC-MS/MS | General Acceptance Criteria |
| Linearity (Coefficient of Determination, R²) | > 0.996 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 91.8% - 105.2% | 98.5% - 101.8% | 85% - 115% |
| Precision (Relative Standard Deviation, RSD%) - Intra-day (Repeatability) | < 6.5% | < 3.5% | < 15% |
| Precision (Relative Standard Deviation, RSD%) - Inter-day (Intermediate Precision) | < 9.1% | < 5.2% | < 15% |
| Limit of Detection (LOD) | 12 ng/mL | 0.08 ng/mL | Method Dependent |
| Limit of Quantification (LOQ) | 35 ng/mL | 0.25 ng/mL | Method Dependent |
| Specificity / Selectivity | Susceptible to interference from compounds with similar chromophores. | Highly specific due to unique precursor and product ion monitoring. | No significant interfering peaks at the analyte's retention time. |
| Robustness | Moderate sensitivity to changes in mobile phase composition and pH. | High robustness with minimal impact from minor method variations. | Consistent results under small, deliberate variations in method parameters. |
Source: Simulated data based on a typical inter-laboratory validation study for a similar compound.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible validation. The following are proposed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is designed as a stability-indicating assay, capable of separating the analyte from potential degradation products.[2]
-
Instrumentation: HPLC system with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for linearity studies (e.g., 1-100 µg/mL).[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[3]
-
Instrumentation: A standard LC-MS/MS system with a triple quadrupole mass spectrometer.
-
LC Column: Reversed-phase C18, 2.1 x 50 mm, 1.7 µm.[4]
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[4]
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound and the internal standard should be optimized by direct infusion.[4]
Sample Preparation for Biological Matrices (LC-MS/MS)
This protocol utilizes a robust sample preparation procedure based on solid-phase extraction (SPE).[4]
-
Sample Pre-treatment: Thaw frozen plasma or urine samples on ice. To a 200 µL aliquot of the sample, add 20 µL of the internal standard working solution and vortex briefly.[4]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.[4]
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[4]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[4]
Mandatory Visualization
Caption: A schematic of the typical workflow in an inter-laboratory validation study.
Caption: A comparison of the sample processing steps for HPLC-UV and LC-MS/MS.
References
A Comparative Guide to 4-Fluorocatechol in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 4-fluorocatechol against other catechol-based substrates in the context of biosensor development. The inclusion of fluorine, a bioisostere for hydrogen, significantly alters the electrochemical and enzymatic properties of catechol, presenting both opportunities and challenges for sensor design. This document outlines the available experimental data, details relevant experimental protocols, and visualizes key pathways to inform the selection of appropriate substrates for biosensor construction.
Data Presentation: Quantitative Performance Comparison
The decision to incorporate this compound into a biosensor hinges on its interaction with enzymes commonly used in sensor fabrication, such as catechol 2,3-dioxygenase and tyrosinase. The following tables summarize the key performance metrics of this compound in comparison to its non-fluorinated counterpart, catechol, and other relevant derivatives.
Table 1: Substrate Activity with Catechol 2,3-dioxygenase
| Substrate | Enzyme | K_m_ (µM) | V_max_ (relative activity) | K_i_ (µM) | Notes |
| Catechol | Catechol 2,3-dioxygenase | 22.0 | 100% | - | Native substrate, high activity. |
| 4-Methylcatechol | Catechol 2,3-dioxygenase | Not Reported | Substrate | - | |
| This compound | Catechol 2,3-dioxygenase | Not Reported | Substrate | - | Known to be oxidized by the enzyme. [1] |
| 3-Chlorocatechol | Catechol 2,3-dioxygenase | - | Not a substrate | 0.14 | Potent inhibitor.[1] |
Table 2: Tyrosinase Activity and Inhibition
| Substrate/Inhibitor | Enzyme | K_m_ (mM) | Notes |
| L-Tyrosine | Tyrosinase | 0.5 | Native substrate for monophenolase activity.[2] |
| L-DOPA | Tyrosinase | 1.5 | Native substrate for diphenolase activity.[2] |
| Catechol | Tyrosinase | - | Acts as a suicide substrate, causing irreversible inactivation.[2] |
| Benzoic Acid | Tyrosinase | - | Competitive inhibitor with respect to catechol.[2] |
| This compound | Tyrosinase | Not Reported | Expected to act as a substrate, but specific kinetic data is limited. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline standard procedures for characterizing the performance of catechol-based substrates in enzymatic assays, which are foundational for biosensor development.
Protocol 1: Spectrophotometric Assay for Catechol 2,3-dioxygenase Activity
This protocol is designed to determine the kinetic parameters (K_m_ and V_max_) of catechol 2,3-dioxygenase with a given substrate, or to determine its inhibitory constant (K_i_).
Materials:
-
Purified catechol 2,3-dioxygenase
-
This compound stock solution (e.g., 10 mM in methanol or DMSO)
-
Catechol stock solution (for comparison and inhibition studies)
-
Phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5).
-
Substrate Addition: For K_m_ and V_max_ determination, add varying concentrations of this compound. For inhibition studies, use a fixed, non-saturating concentration of catechol and add varying concentrations of the potential inhibitor (e.g., 3-chlorocatechol).
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified catechol 2,3-dioxygenase.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the ring-cleavage product (typically around 375-388 nm for substituted catechols).[1] Record absorbance at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk) to determine K_i_.
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to study the redox properties of molecules like this compound, which is essential for developing electrochemical sensors.
Materials:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Glassy carbon electrode (GCE) as the working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
This compound solution of known concentration
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean surface.
-
Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.
-
Background Scan: Run a CV scan in the supporting electrolyte alone to establish the background current.
-
Analyte Scan: Add this compound to the cell and record the cyclic voltammogram over a defined potential range.
-
Data Analysis: Analyze the resulting voltammogram to determine the oxidation and reduction peak potentials and currents. These parameters provide insights into the electrochemical behavior of this compound at the electrode surface.
Mandatory Visualization
The following diagrams illustrate key concepts in the development and function of catechol-based biosensors.
References
A Comparative Guide to Isomeric Purity Analysis of 4-Fluorocatechol
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 4-Fluorocatechol, a key building block in pharmaceutical synthesis, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The presence of positional isomers, such as 3-Fluorocatechol, can lead to the formation of undesired side products and impurities in subsequent synthetic steps. This guide provides a comprehensive comparison of the three most common analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound and its Isomeric Impurities
This compound (4-fluoro-1,2-benzenediol) is a fluorinated aromatic compound.[1] Its synthesis can sometimes result in the formation of positional isomers, primarily 3-Fluorocatechol and potentially 5-Fluorocatechol, due to the lack of complete regioselectivity in fluorination or hydroxylation reactions of catechol or fluorophenol precursors. The structural similarities of these isomers pose a significant analytical challenge.
Comparison of Analytical Methodologies
The choice of analytical technique for isomeric purity analysis depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a comparative overview of HPLC, GC-MS, and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data based on signal intensity.[2] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like catechols. | Non-destructive and suitable for a wide range of soluble compounds. |
| Derivatization | Generally not required, simplifying sample preparation. | Mandatory for catechols to increase volatility and improve peak shape. Silylation is a common technique. | Not required. |
| Sensitivity | High, especially with UV or electrochemical detectors. | Very high, particularly with selected ion monitoring (SIM). | Lower sensitivity compared to HPLC and GC-MS. |
| Selectivity | Excellent for separating positional isomers with appropriate column and mobile phase selection.[3] | High, based on both chromatographic separation and mass fragmentation patterns. | Excellent for distinguishing isomers based on subtle differences in the chemical environment of nuclei.[4] |
| Quantification | Highly quantitative with proper calibration. | Quantitative, but can be affected by derivatization efficiency. | Inherently quantitative (qNMR) as signal area is directly proportional to the number of nuclei.[5] |
| Throughput | High, with typical run times of 10-30 minutes. | Moderate, due to the need for derivatization and longer run times. | Low to moderate, with longer acquisition times for high sensitivity. |
| Impurity Identification | Retention time matching with standards is the primary identification method. Hyphenation with MS (LC-MS) provides structural information. | Provides structural information through mass spectral fragmentation patterns, aiding in the identification of unknown impurities.[6] | Provides definitive structural elucidation of impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its isomers without the need for derivatization.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 or a fluorinated phase column (e.g., Pentafluorophenyl - PFP) is recommended for enhanced selectivity of positional isomers.[3]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic or phosphoric acid to ensure good peak shape, is typically effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and provides structural information for impurity identification. However, derivatization is a critical step for analyzing catechols.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (Silylation):
-
To a dry vial, add approximately 1 mg of the this compound sample.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of isomers without the need for reference standards for each impurity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) for quantitative analysis (qNMR).
NMR Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 seconds for quantitative analysis).
-
Number of Scans: 16-64, depending on the sample concentration.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the signals corresponding to the protons of this compound and its isomers.
-
The isomeric purity can be calculated from the relative integrals of the distinct signals for each isomer. For ¹⁹F NMR, the chemical shifts will be highly sensitive to the position of the fluorine atom, providing clear separation of isomeric signals.[7]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the isomeric purity analysis of a this compound sample containing 3-Fluorocatechol as the primary isomeric impurity.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area | Area % |
| 3-Fluorocatechol | 8.5 | 150,000 | 1.5 |
| This compound | 9.2 | 9,850,000 | 98.5 |
Table 2: GC-MS Purity Analysis (as silyl derivatives)
| Compound | Retention Time (min) | Peak Area (Total Ion Chromatogram) | Area % |
| 3-Fluorocatechol-TMS | 12.1 | 180,000 | 1.8 |
| This compound-TMS | 12.5 | 9,820,000 | 98.2 |
Table 3: ¹H NMR (400 MHz, DMSO-d₆) Purity Analysis
| Isomer | Proton Signal (ppm) | Multiplicity | Integral | Molar % |
| This compound | ~6.7 (H5), ~6.8 (H6), ~6.6 (H3) | m | 2.95 | 98.3 |
| 3-Fluorocatechol | ~6.6-6.8 | m | 0.05 | 1.7 |
Note: The chemical shifts for this compound protons are estimated and will vary based on the solvent and other experimental conditions. The signals from the two isomers are likely to overlap, requiring careful integration of non-overlapping regions or deconvolution techniques.
Visualizations
Experimental Workflow for Isomeric Purity Analysis
References
- 1. 4-Fluoro-1,2-benzenediol | C6H5FO2 | CID 160458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. rssl.com [rssl.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4-Fluorocatechol Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the synthetic efficacy of fluorinated catechol derivatives against other substituted catechols. While direct, quantitative comparisons of the performance of various 4-fluorocatechol derivatives in specific synthetic applications are not extensively available in peer-reviewed literature, this document provides a valuable overview based on the synthesis of key catechol precursors and a qualitative assessment of their reactivity. The inclusion of fluorine can significantly alter the electronic properties of the catechol ring, influencing reaction rates, yields, and the biological activity of the final products.[1][2]
This guide summarizes reported yields for the synthesis of 3-fluorocatechol, 4-methylcatechol, and 4-chlorocatechol, providing a basis for selecting appropriate starting materials.[1] Detailed experimental protocols for these syntheses are also presented to facilitate their application in a laboratory setting. Furthermore, a general protocol for the Pictet-Spengler reaction is included as a representative example of a key synthetic transformation where these catechol derivatives can be employed.
Data Presentation: Comparison of Synthesis Yields for Substituted Catechols
The following table summarizes the reported yields for the synthesis of various substituted catechols. It is important to note that reaction conditions and starting materials vary, which should be considered when comparing the synthetic efficiency.
| Catechol Derivative | Starting Material | Key Reagents | Solvent | Yield (%) |
| 3-Fluorocatechol | 2-Fluoro-6-iodophenol | Potassium hydroxide, Hydrochloric acid | Water | 78%[1] |
| 3-Fluorocatechol | 2-Fluorophenol | Magnesium chloride, Triethylamine, Paraformaldehyde, Hydrogen peroxide | Acetonitrile | 45%[1] |
| 4-Methylcatechol | p-Cresol | Methanol, Magnesium, Paraformaldehyde, Hydrogen peroxide | Toluene | Up to 80%[1] |
| 4-Methylcatechol | p-Cresol | Acetic anhydride, Aluminum trichloride, Hydrogen peroxide | Toluene | 85%[1] |
| 4-Chlorocatechol | Catechol | Chlorine gas or Sulfuryl chloride | Not specified | Major product[1] |
Qualitative Efficacy in Subsequent Synthetic Reactions
The substituent on the catechol ring significantly influences its chemical reactivity in subsequent synthetic transformations.
-
This compound/3-Fluorocatechol : The fluorine atom is a strong electron-withdrawing group. This property can decrease the nucleophilicity of the aromatic ring, potentially slowing down electrophilic aromatic substitution reactions. However, the introduction of fluorine is highly desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule.[1][2]
-
4-Methylcatechol : The methyl group is an electron-donating group, which increases the electron density of the aromatic ring. This enhanced nucleophilicity can lead to higher yields and faster reaction rates in electrophilic aromatic substitution reactions compared to catechol or its electron-withdrawn derivatives.[1]
-
4-Chlorocatechol : Chlorine is an electron-withdrawing group, but less so than fluorine. Its effect on the reactivity of the catechol ring is intermediate between that of fluorine and a methyl group.[1]
Mandatory Visualizations
Experimental Protocols
Synthesis of 3-Fluorocatechol from 2-Fluorophenol[1]
Materials:
-
2-Fluorophenol
-
Anhydrous magnesium chloride
-
Triethylamine
-
Paraformaldehyde
-
30% Hydrogen peroxide
-
Concentrated hydrochloric acid
-
Acetonitrile (dry)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-fluorophenol (e.g., 20 g, 0.2 mol) in dry acetonitrile (500 mL) in a flask under an argon atmosphere with stirring.
-
Add anhydrous magnesium chloride (68 g, 0.72 mol) and triethylamine (150 mL, 1.08 mol). An exothermic reaction will be observed.
-
After stirring for 20 minutes, add paraformaldehyde (42 g).
-
Heat the reaction mixture to 50 °C and maintain for 6 hours.
-
Cool the mixture to room temperature and then place it in an ice-water bath.
-
Slowly add a solution of sodium hydroxide (22.8 g in 80 mL of water).
-
Slowly add 30 wt% hydrogen peroxide (140 mL) dropwise, ensuring the reaction temperature does not exceed 50 °C.
-
After the addition is complete, continue stirring at 30 °C for 1.5 hours.
-
Adjust the pH of the reaction mixture to 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (4 x 100 mL).
-
Combine the organic phases and wash with saturated aqueous sodium thiosulfate.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) to yield 3-fluorocatechol. The reported yield is approximately 45%.[1]
Synthesis of 4-Methylcatechol from p-Cresol[1]
Materials:
-
p-Cresol
-
Magnesium powder
-
Methanol
-
Toluene
-
Paraformaldehyde
-
18.5% Hydrochloric acid
-
Hydrogen peroxide
Procedure:
-
In a four-necked flask, add magnesium powder (14.4 g, 0.6 mol) to methanol (200 mL).
-
After the initial reaction subsides, add p-cresol (108 g, 1.0 mol).
-
Distill off the methanol and add toluene (200 mL).
-
Heat the mixture to an internal temperature of 95 °C and add paraformaldehyde (90 g, 3.0 mol) in portions.
-
Continue the reaction for 2.5 hours after the removal of low-boiling substances.
-
Cool the reaction to 65 °C and adjust the pH to 1 with 18.5% hydrochloric acid.
-
The intermediate, 3-methylsalicylaldehyde, is then oxidized with hydrogen peroxide to yield 4-methylcatechol. The total reaction yield is reported to be up to 80%.[1]
General Protocol for Pictet-Spengler Reaction[3]
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and an aldehyde or ketone.[3]
Materials:
-
A β-arylethylamine (e.g., dopamine, tryptamine)
-
An aldehyde or ketone
-
A suitable solvent (e.g., toluene, dichloromethane)
-
An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
Procedure:
-
Dissolve the β-arylethylamine in the chosen solvent.
-
Add an equimolar amount of the aldehyde or ketone to the solution.
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction, typically by adding a base to neutralize the acid catalyst.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline or tetrahydro-β-carboline.
References
Safety Operating Guide
Proper Disposal of 4-Fluorocatechol: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Fluorocatechol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with general laboratory safety standards.
1. Immediate Safety Precautions and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes severe skin burns and eye damage. Strict adherence to safety protocols is mandatory when handling this chemical for disposal.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or mists.[1][2]
-
Personal Protective Equipment (PPE) : The following PPE must be worn at all times:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection : Safety goggles and a face shield.
-
Skin and Body Protection : A lab coat or other protective clothing to prevent skin contact.
-
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Danger | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Danger | Danger | H318: Causes serious eye damage |
2. Step-by-Step Disposal Procedure for Solid this compound Waste
This procedure outlines the steps for the disposal of solid this compound waste.
-
Containment : Carefully sweep up the solid this compound, ensuring to avoid the creation of dust.[2]
-
Waste Collection : Place the collected solid into a clearly labeled, sealed, and compatible hazardous waste container designated for corrosive solids.[3]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Corrosive," "Toxic").[3]
-
Storage : Store the sealed hazardous waste container in a designated, cool, and well-ventilated area. This storage area should be away from any incompatible materials.[3] The container should await collection by the institution's designated hazardous waste management service.
3. Disposal of Empty this compound Containers
Empty containers of this compound must be treated as hazardous waste until properly decontaminated.
-
Initial Rinse : The first rinse of the container must be collected and disposed of as hazardous waste.[4] Add a suitable solvent, such as water or as recommended by a safety officer, to the container. Cap the container and rinse it thoroughly.
-
Rinsate Collection : Transfer the rinsate into a labeled hazardous waste container for corrosive liquids.[3]
-
Subsequent Rinses : For highly toxic chemicals, it is best practice to perform three rinses, collecting all rinsates as hazardous waste.[4]
-
Container Decontamination : After the container has been thoroughly rinsed, allow it to air dry completely.[3][4]
-
Final Disposal : Once the container is decontaminated, the original label should be defaced or removed to prevent any misuse.[3] The clean and dry container can then typically be disposed of as regular laboratory waste, in accordance with institutional policies.[3]
4. Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
Skin Contact : Take off immediately all contaminated clothing and rinse the skin with water and soap.[1] If skin irritation occurs, get medical advice/attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
5. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluorocatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Fluorocatechol (CAS RN: 367-32-8). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation, ingestion, or skin contact can be harmful.[5][6]
Quantitative Data on Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7] | To protect against splashes that can cause severe eye damage. |
| Skin Protection | ||
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber).[8] For extended contact or handling of larger quantities, consider double gloving or using thicker, heavy-duty gloves. | To prevent skin contact which can cause severe burns.[1][2][3][4] |
| Lab Coat/Clothing | A flame-resistant lab coat or chemical-resistant suit.[7] Wear fully enclosed shoes. | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate and dusts or mists are generated, a NIOSH-approved respirator may be necessary.[6][7] | To prevent inhalation of harmful dusts or mists.[2][3] |
Experimental Workflow for Handling this compound
This workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Experimental Workflow for Handling this compound.
Detailed Operational and Disposal Plan
Operational Plan:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[8]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[9]
-
Place the spilled material and any contaminated cleaning materials into a labeled, sealed, and compatible hazardous waste container.[8]
-
Wash the spill area thoroughly with soap and water.
-
Disposal Plan:
-
Solid this compound Waste:
-
Collect all waste solid this compound in a clearly labeled, sealed, and compatible hazardous waste container designated for corrosive solids.[8]
-
The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and its associated hazards ("Corrosive," "Toxic").[8]
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until collection by the institution's hazardous waste management service.[8][10]
-
-
Empty this compound Containers:
-
The first rinse of the empty container must be collected as hazardous waste.[10] For highly toxic chemicals, the first three rinses should be collected.[10]
-
To rinse, add a suitable solvent (such as water, unless otherwise specified by a safety officer), cap the container, and rinse thoroughly.[8]
-
Transfer the rinsate into a labeled hazardous waste container for corrosive liquids.[8]
-
After thorough rinsing and allowing the container to air dry completely, deface or remove the original label.[8] The decontaminated container can then typically be disposed of as regular laboratory waste, following institutional policies.[8]
-
Emergency Procedures
The following diagram outlines the immediate actions to take in the event of an exposure to this compound.
Caption: Emergency Response for this compound Exposure.
References
- 1. 4-Fluoro-1,2-benzenediol | C6H5FO2 | CID 160458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 367-32-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 367-32-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
